molecular formula C9H10N2O3 B087248 N-ethyl-4-nitrobenzamide CAS No. 50445-50-6

N-ethyl-4-nitrobenzamide

Cat. No.: B087248
CAS No.: 50445-50-6
M. Wt: 194.19 g/mol
InChI Key: RZUZNEBLPIHWAR-UHFFFAOYSA-N
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Description

N-ethyl-4-nitrobenzamide is a chemical building block of interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzamide core and an electron-withdrawing nitro group, makes it a valuable intermediate for constructing more complex, bioactive molecules. Research into analogous 4-nitrobenzamide compounds has demonstrated significant potential in pharmaceutical development. For instance, certain derivatives are recognized as potent class III antiarrhythmic agents, effectively studied for the treatment of atrial fibrillation and supraventricular tachycardia . Other complex benzamide derivatives incorporating the 4-nitro motif have shown promising novel mechanisms of action, such as reducing HIV-1 infectivity in vitro by modifying host cell actin dynamics and impairing viral entry, presenting a potential pathway for new antiviral therapies . The nitro group on the aromatic ring is a key functional handle that can be reduced to an amine or participate in nucleophilic substitution reactions, allowing for versatile synthetic transformations. This enables researchers to use this compound as a precursor for generating diverse chemical libraries. Furthermore, the amide linkage, stabilized by the N-ethyl substituent, is a prevalent feature in many natural products and pharmaceuticals. This compound is intended for use in laboratory research only, providing chemists and biologists a high-quality intermediate for exploring new synthetic routes and investigating structure-activity relationships in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-10-9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUZNEBLPIHWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324493
Record name N-ethyl-4-nitrobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50445-50-6
Record name 50445-50-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-ethyl-4-nitrobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-ethyl-4-nitrobenzamide: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-4-nitrobenzamide is a synthetic organic compound belonging to the nitrobenzamide class of molecules. Its structure, featuring a nitro group at the para position of a benzene ring coupled with an ethylamido group, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the amide functionality, opening avenues for diverse chemical transformations. This guide provides a comprehensive overview of the chemical properties, structural features, and a detailed synthesis protocol for this compound, tailored for professionals in research and drug development. Nitrobenzamide derivatives are known for a range of biological activities, including antimicrobial and anticancer properties, making this compound a compound of interest for further investigation and as a scaffold in medicinal chemistry.[1]

Chemical Structure and Properties

This compound is comprised of a central benzene ring substituted with a nitro group and an ethylamido group at positions 4 and 1, respectively. The molecular formula is C9H10N2O3.[1] The presence of both a hydrogen bond donor (the N-H group of the amide) and acceptor (the carbonyl oxygen and the nitro group oxygens), along with the aromatic ring, dictates its intermolecular interactions and physical properties.

Key Physicochemical Data:
PropertyValueSource(s)
Molecular Formula C9H10N2O3[1]
Molecular Weight 194.19 g/mol [1]
CAS Number 50445-50-6[1]
Melting Point Approx. 60–62 °C[1]
Appearance White to pale yellow powder (inferred from related compounds)
Solubility Soluble in organic solvents like ethanol; limited solubility in water.[1]
Density Approx. 1.18 g/cm³[1]
InChI 1S/C9H10N2O3/c1-2-10-9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12)[1]
SMILES CCNC(=O)C1=CC=C(C=C1)[O-][1]

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Schotten-Baumann reaction.[1][2] This robust amidation reaction involves the acylation of a primary amine (ethylamine) with an acyl chloride (4-nitrobenzoyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Schotten-Baumann Synthesis

This protocol outlines the synthesis of this compound from 4-nitrobenzoyl chloride and ethylamine.

Materials:

  • 4-Nitrobenzoyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or in THF)

  • Dichloromethane (DCM) or other suitable organic solvent

  • 10% aqueous sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C with stirring.

  • Amine Addition: In a separate vessel, prepare a solution of ethylamine (1.1-1.2 equivalents).

  • Base and Amine Co-addition: Slowly and concurrently add the ethylamine solution and a 10% aqueous sodium hydroxide solution (2.0-3.0 equivalents) to the stirred solution of 4-nitrobenzoyl chloride. The addition should be dropwise, maintaining the temperature between 0 and 5 °C. The base is crucial to neutralize the HCl generated, driving the reaction to completion.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. These washes remove unreacted amine, base, and any remaining aqueous-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride in Dichloromethane Reaction_Vessel Reaction at 0-5 °C, then warm to RT 4-Nitrobenzoyl_Chloride->Reaction_Vessel Ethylamine Ethylamine Solution Ethylamine->Reaction_Vessel NaOH 10% aq. NaOH NaOH->Reaction_Vessel Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction_Vessel->Workup Reaction Completion Drying Drying (Na2SO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification Crude Product Final_Product This compound Purification->Final_Product

Sources

N-ethyl-4-nitrobenzamide CAS number 50445-50-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-ethyl-4-nitrobenzamide (CAS 50445-50-6)

Foreword

This compound stands as a significant molecule within the nitrobenzamide class of compounds. While it serves as a versatile intermediate in organic synthesis, its true potential is increasingly recognized in the realm of medicinal chemistry. The presence of the nitroaromatic moiety, a well-known pharmacophore, positions this compound as a subject of interest for developing novel therapeutic agents, particularly those targeting hypoxic environments characteristic of solid tumors.[1][2] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its synthesis, characterization, potential applications, and safe handling protocols.

Physicochemical and Structural Characteristics

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical properties. These parameters govern its behavior in various solvents and reaction conditions, influencing experimental design from synthesis to biological assays.

PropertyValueSource
CAS Number 50445-50-6[3][4][5][6]
Molecular Formula C₉H₁₀N₂O₃[3][4][5][6]
Molecular Weight 194.19 g/mol [3][4]
IUPAC Name This compound[4]
Melting Point Approx. 60–62 °C[3]
Solubility Soluble in organic solvents.[3]
Canonical SMILES CCNC(=O)C1=CC=C(C=C1)[O-][4][7]
InChI Key RZUZNEBLPIHWAR-UHFFFAOYSA-N[4]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is most reliably achieved through the amidation of a 4-nitrobenzoyl derivative. The choice of starting material and reaction conditions is critical for achieving high yield and purity while minimizing side reactions.

Preferred Synthetic Route: Acyl Chloride-Mediated Amidation

The most direct and widely adopted method for synthesizing this compound is the reaction of 4-nitrobenzoyl chloride with ethylamine.[3] This approach is favored due to the high reactivity of the acyl chloride, which allows the reaction to proceed rapidly and often at room temperature. The mechanism follows a classic nucleophilic acyl substitution pathway.

Causality of Experimental Choice: The use of 4-nitrobenzoyl chloride as the acylating agent is strategic. The chloride is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the ethylamine. The reaction is typically performed under Schotten-Baumann conditions, using a base (like aqueous NaOH or pyridine) to neutralize the HCl byproduct, thereby driving the reaction to completion. A recent innovation is the use of mechanochemistry, which allows for a solvent-free, highly efficient synthesis in minutes.[1]

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Core Process cluster_products Products R1 4-Nitrobenzoyl Chloride P1 Nucleophilic Attack (Amine on Carbonyl) R1->P1 R2 Ethylamine R2->P1 C1 Base (e.g., Pyridine) to neutralize HCl C1->P1 Facilitates C2 Aprotic Solvent (e.g., Dichloromethane) C2->R1 Dissolves P2 Tetrahedral Intermediate Formation P1->P2 Fast P3 Leaving Group Expulsion (Chloride ion) P2->P3 Rate-determining Prod This compound P3->Prod Byprod HCl (neutralized by base) P3->Byprod

Fig 1: Acyl Chloride-Mediated Amidation Workflow.
Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis will result in a product whose analytical data (NMR, IR, MS) matches established values.

  • Reagent Preparation: In a well-ventilated fume hood, dissolve 4-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of ethylamine (1.1 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in the same anhydrous solvent.

  • Reaction: Add the ethylamine solution dropwise to the cooled 4-nitrobenzoyl chloride solution with continuous stirring. The dropwise addition is crucial to control the exothermic nature of the reaction.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-nitrobenzoyl chloride) is consumed.

  • Workup: Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization. Spectroscopic data for this compound is available in public databases, providing a reference for validation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the presence of the ethyl group, the aromatic ring protons, and the overall carbon framework.[4]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.[4]

  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the N-H stretch, C=O (amide I) stretch, and the characteristic symmetric and asymmetric stretches of the nitro group.[4]

G cluster_techniques Spectroscopic Analysis cluster_validation Data Validation start Synthesized Product NMR NMR (¹H, ¹³C) Structural Backbone start->NMR MS Mass Spec (GC-MS) Molecular Weight start->MS IR FT-IR Functional Groups start->IR Lit_Data Literature & Database Comparison NMR->Lit_Data MS->Lit_Data IR->Lit_Data end Confirmed Structure & Purity >95% Lit_Data->end Data Match

Fig 2: Standard Analytical Workflow for Compound Validation.

Applications in Research and Drug Development

This compound is more than a synthetic intermediate; it is a building block for developing biologically active molecules. Nitroaromatic compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.[1][3]

Role as a Hypoxia-Activated Prodrug Scaffold

The core principle behind the therapeutic potential of nitroaromatics lies in their selective reduction under hypoxic (low oxygen) conditions, which are a hallmark of solid tumors.[2]

  • Mechanism of Action: In the oxygen-deficient environment of a tumor, endogenous nitroreductase enzymes can reduce the nitro group of this compound. This reduction process generates reactive intermediates, such as nitroso and hydroxylamine species.[2] These reactive molecules can then induce cytotoxicity by binding to cellular macromolecules like DNA and proteins, leading to cancer cell death.[2] This targeted activation minimizes damage to healthy, oxygen-rich tissues, forming the basis of Gene-Directed Enzyme Prodrug Therapy (GDEPT).[2]

G cluster_prodrug Prodrug State (Systemic Circulation) cluster_tumor Tumor Microenvironment cluster_activation Bioactivation cluster_effect Therapeutic Effect Prodrug This compound (Relatively Non-Toxic) Prodrug_Tumor Prodrug Accumulation Prodrug->Prodrug_Tumor Enters Hypoxia Hypoxic Conditions (Low O₂) Enzyme Nitroreductase Enzymes Hypoxia->Enzyme Upregulates Reduction Nitro Group Reduction Enzyme->Reduction Catalyzes Prodrug_Tumor->Reduction Reactive_Species Reactive Intermediates (e.g., Hydroxylamine) Reduction->Reactive_Species Cytotoxicity Cytotoxicity (DNA/Protein Damage) Reactive_Species->Cytotoxicity Cell_Death Tumor Cell Death Cytotoxicity->Cell_Death

Fig 3: Conceptual Pathway for Hypoxia-Activated Prodrugs.
Use in Organic Synthesis

Beyond its direct biological potential, this compound is a valuable intermediate. The nitro group can be readily reduced to an amine (e.g., using indium powder and ammonium chloride), yielding N-ethyl-4-aminobenzamide.[8] This resulting amino group provides a reactive handle for further functionalization, enabling the synthesis of more complex molecules, dyes, and polymers.[3][9]

Safety, Handling, and Storage

Safety AspectGuideline
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a lab coat. Use in a well-ventilated area or fume hood. Avoid generating dust.[10][12]
Handling Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][12]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[10][11]
Fire Fighting Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. Hazardous combustion products include nitrogen oxides (NOx) and carbon monoxide (CO).[10][11]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10][12]
First Aid (Skin) Wash off immediately with plenty of soap and water. Remove contaminated clothing.[10][12]
First Aid (Inhalation) Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10][12]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

  • This compound (EVT-1189004) | 50445-50-6. EvitaChem.
  • This compound | C9H10N2O3 | CID 347925. PubChem, NIH. [Link]

  • Benzamide, 4-nitro-N-ethyl-N-methyl- | C10H12N2O3 | CID 91721031. PubChem, NIH. [Link]

  • Benzamide, N-ethyl-4-nitro-. ChemBK. [Link]

  • 50445-50-6 this compound. King-Pharm. [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Synthesis and Crystal Structure of Ethyl 4-(4-Nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)-benzoate Monohydrate. Journal of the Korean Chemical Society. [Link]

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]

  • Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Cole-Parmer. [Link]

  • Ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]

  • Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. The Royal Society of Chemistry. [Link]

  • N,N-Diethyl-4-nitrobenzamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC, NIH. [Link]

  • Ethyl 4-nitrobenzoate NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

Sources

Spectroscopic Data of N-ethyl-4-nitrobenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for N-ethyl-4-nitrobenzamide, a key intermediate in various chemical syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this compound. The methodologies described herein are grounded in established analytical practices, ensuring reliability and reproducibility for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol .[1] Its structure, characterized by a para-substituted aromatic ring, an amide linkage, and a nitro group, gives rise to a unique spectroscopic fingerprint. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete structural characterization.

Diagram of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

While a publicly available experimental ¹H NMR spectrum for this compound is not readily accessible, a reliable prediction can be made based on the known spectrum of the closely related N-ethylbenzamide[2][3] and the well-understood substituent effects of a para-nitro group. The electron-withdrawing nature of the nitro group will deshield the aromatic protons, shifting them downfield.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30Doublet2HAr-H (ortho to NO₂)
~7.95Doublet2HAr-H (ortho to C=O)
~6.50Broad Singlet1HN-H
3.48Quartet2H-CH₂-
1.25Triplet3H-CH₃

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons: The para-substitution pattern of the benzene ring results in an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the strongly electron-withdrawing nitro group are expected to be the most deshielded, appearing at the lowest field (~8.30 ppm). The protons ortho to the amide carbonyl group will be slightly less deshielded and are predicted to appear around 7.95 ppm.

  • Amide Proton: The N-H proton of the secondary amide is expected to appear as a broad singlet around 6.50 ppm. Its chemical shift can be variable and is dependent on solvent and concentration.

  • Ethyl Group Protons: The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂) protons adjacent to the nitrogen atom at approximately 3.48 ppm, and a triplet for the terminal methyl (-CH₃) protons at around 1.25 ppm. The coupling between these two sets of protons will result in the observed multiplicities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are summarized below, based on data available in public databases.[4][5][6]

¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O
~149Ar-C (para to C=O, attached to NO₂)
~141Ar-C (ipso to C=O)
~128Ar-C (ortho to C=O)
~124Ar-C (ortho to NO₂)
~35-CH₂-
~15-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon and is expected to appear at the lowest field, around 165 ppm.

  • Aromatic Carbons: The aromatic region will show four distinct signals due to the para-substitution. The carbon atom attached to the nitro group will be significantly deshielded and is predicted to be around 149 ppm. The ipso-carbon of the amide group is expected at approximately 141 ppm. The two sets of equivalent aromatic carbons (ortho to the carbonyl and ortho to the nitro group) will appear at approximately 128 ppm and 124 ppm, respectively.

  • Ethyl Group Carbons: The methylene carbon (-CH₂) of the ethyl group is expected around 35 ppm, while the methyl carbon (-CH₃) will be at a higher field, around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and N-O bonds. The data presented here is based on information from public spectral databases.[7]

IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~3100WeakAromatic C-H stretch
~2970WeakAliphatic C-H stretch
~1640StrongC=O stretch (Amide I)
~1595MediumC=C stretch (aromatic)
~1550StrongAsymmetric NO₂ stretch
~1520StrongN-H bend (Amide II)
~1350StrongSymmetric NO₂ stretch

Interpretation of the IR Spectrum:

  • N-H Stretch: A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.

  • C-H Stretches: Weak bands corresponding to aromatic and aliphatic C-H stretching are expected around 3100 cm⁻¹ and 2970 cm⁻¹, respectively.

  • Amide Bands: The strong absorption at approximately 1640 cm⁻¹ is the Amide I band, primarily due to the C=O stretching vibration. The band around 1520 cm⁻¹ is the Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations.

  • Nitro Group Stretches: The presence of the nitro group is confirmed by two strong absorption bands: the asymmetric stretch around 1550 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹.

  • Aromatic C=C Stretch: The absorption at approximately 1595 cm⁻¹ is indicative of the C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data for this compound is available in public databases.[8]

Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
194Moderate[M]⁺ (Molecular ion)
150High[M - C₂H₄N]⁺
120Moderate[M - C₂H₄NO]⁺
104Moderate[C₇H₄O]⁺
76Moderate[C₆H₄]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion: The molecular ion peak [M]⁺ is observed at m/z 194, which corresponds to the molecular weight of this compound.

  • Major Fragmentation Pathways: A prominent fragmentation pathway involves the cleavage of the amide bond. The loss of the ethylamino group (-NHCH₂CH₃) is unlikely as a single step. A more probable fragmentation is the McLafferty-type rearrangement leading to the loss of ethene and an amino radical, resulting in the fragment at m/z 150. Further fragmentation of the m/z 150 ion can lead to the fragments observed at m/z 120, 104, and 76.

Fragmentation Pathway Diagram

fragmentation M This compound [M]⁺ m/z = 194 F150 [M - C₂H₄N]⁺ m/z = 150 M->F150 - C₂H₄N F120 [M - C₂H₄NO]⁺ m/z = 120 F150->F120 - NO F104 [C₇H₄O]⁺ m/z = 104 F120->F104 - O F76 [C₆H₄]⁺ m/z = 76 F104->F76 - CO

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocols

The following are generalized, yet detailed, protocols for obtaining the spectroscopic data discussed in this guide. These protocols are based on standard laboratory practices and should be adapted as necessary for specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, which will be significantly more than for ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Use helium as the carrier gas with a constant flow rate.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Data Acquisition: The GC will separate the components of the sample, and the mass spectrometer will record the mass spectrum of the eluting this compound.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum to determine the molecular weight and fragmentation pattern.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Sample Dissolve in deuterated solvent Sample->NMR_Sample IR_Sample Solid sample Sample->IR_Sample MS_Sample Dissolve in volatile solvent Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FT-IR Spectrometer (ATR) IR_Sample->IR MS GC-MS MS_Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General experimental workflow for spectroscopic analysis.

References

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  • N-ethyl-4-nitro-benzamide - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

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  • Benzamide, 4-nitro-N-ethyl-N-2-ethylhexyl- - Optional[13C NMR] - SpectraBase. SpectraBase. [Link]

  • N,N-Diethyl-4-nitrobenzamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • N-benzyl-4-nitrobenzamide: Supporting Information. Royal Society of Chemistry. [Link]

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A Technical Guide to the Solubility of N-ethyl-4-nitrobenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of N-ethyl-4-nitrobenzamide in organic solvents. This document delves into the core principles governing solubility, presents analogous quantitative data, and offers detailed experimental protocols for precise solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solid substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, understanding its solubility profile is paramount for several reasons:

  • Bioavailability: A drug must be in a dissolved state to be absorbed by the body. Poor solubility can lead to low bioavailability, hindering therapeutic efficacy.

  • Formulation Development: The choice of solvents is critical in creating stable and effective drug formulations, whether for oral, injectable, or topical delivery.

  • Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of active pharmaceutical ingredients (APIs) and for obtaining the desired crystalline form.

  • Process Chemistry: Optimizing reaction conditions and yields in synthetic chemistry often relies on a thorough understanding of the solubility of reactants, intermediates, and final products.

This compound, with its amide and nitro functional groups, presents an interesting case for solubility studies. The interplay of its hydrogen bonding capabilities, polarity, and molecular size will dictate its behavior in different organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for interpreting its solubility.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₃[1]
Molecular Weight 194.19 g/mol [1]
IUPAC Name This compound[1]
Structure
CAS Number 50445-50-6[1]

Understanding Solubility: A Theoretical Framework

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid phase and the solution. This equilibrium is influenced by the strength of the interactions between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Several factors influence the solubility of this compound in organic solvents:

  • Polarity: The nitro group and the amide linkage make this compound a polar molecule. The principle of "like dissolves like" suggests that it will be more soluble in polar solvents.

  • Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Solvents that can participate in hydrogen bonding are likely to be effective at solvating this molecule.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the dissolution process is often endothermic.

Quantitative Solubility Data: A Case Study of p-Nitrobenzamide

A study by Zhao et al. (2019) determined the solubility of p-nitrobenzamide in twelve pure solvents at temperatures ranging from 283.15 K to 328.15 K using the reliable shake-flask method.[2]

Table 1: Mole Fraction Solubility (x) of p-Nitrobenzamide in Various Organic Solvents at Different Temperatures (K) [2]

Solvent283.15 K293.15 K303.15 K313.15 K323.15 K
Dimethyl Sulfoxide (DMSO) 0.11330.14650.18730.23680.2961
N,N-Dimethylformamide (DMF) 0.10390.13320.16850.21050.2601
N-Methyl-2-pyrrolidinone (NMP) 0.08640.11180.14280.18020.2251
Ethylene Glycol (EG) 0.01350.01850.02510.03370.0449
Ethyl Acetate 0.00690.00970.01330.01790.0239
Ethanol 0.00510.00710.00960.01290.0171
Isopropanol 0.00370.00510.00700.00940.0125
n-Propanol 0.00350.00480.00660.00890.0118
Isobutanol 0.00280.00390.00530.00710.0095
Acetonitrile 0.00260.00380.00540.00760.0104
n-Butanol 0.00260.00360.00490.00650.0087
Water 0.000040.000060.000080.000110.00015

As the data indicates, the solubility of p-nitrobenzamide increases with temperature across all solvents.[2] The highest solubility is observed in highly polar aprotic solvents like DMSO, DMF, and NMP, which are excellent hydrogen bond acceptors.[2] The solubility is moderate in polar protic solvents like alcohols and significantly lower in less polar solvents and water.[2]

Expected Influence of N-Ethylation on Solubility

The introduction of an ethyl group on the amide nitrogen of p-nitrobenzamide to form this compound is expected to alter its solubility profile in the following ways:

  • Reduced Hydrogen Bond Donation: The replacement of a hydrogen atom on the amide nitrogen with an ethyl group eliminates one hydrogen bond donor site. This will likely decrease the solubility in solvents that are good hydrogen bond acceptors (like DMSO and DMF) and in protic solvents where the N-H group plays a significant role in solute-solvent interactions.

  • Increased Lipophilicity: The ethyl group increases the nonpolar character (lipophilicity) of the molecule. This could lead to a relative increase in solubility in less polar organic solvents compared to the parent compound.

  • Disruption of Crystal Lattice: The ethyl group may disrupt the crystal lattice packing of the solid, potentially lowering the melting point and the energy required to break the solute-solute interactions. This could lead to an overall increase in solubility, depending on the balance with the change in solvation energy.

Based on these considerations, it is plausible that the solubility of this compound will still be highest in polar aprotic solvents, but perhaps to a lesser extent than p-nitrobenzamide. A more pronounced increase in solubility might be observed in solvents of intermediate polarity.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data for this compound, the equilibrium shake-flask method is the gold standard.[2]

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath

  • Vials with screw caps

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the samples for a predetermined time to allow the system to reach equilibrium. A typical duration is 24-48 hours. It is advisable to conduct a preliminary experiment to determine the time required to reach a constant concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking the dilution factor into account.

    • Express the solubility in the desired units (e.g., g/L, mol/L, or mole fraction).

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Incubate in shaker bath (constant temperature) prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Filter supernatant equil2->sample1 sample2 Dilute sample sample1->sample2 sample3 Analyze by HPLC/UV-Vis sample2->sample3 calc1 Determine concentration from calibration curve sample3->calc1 calc2 Calculate solubility calc1->calc2 G cluster_solute Solute-Solute cluster_solvent Solvent-Solvent cluster_solution Solute-Solvent solute This compound (Crystal Lattice) solute->solute ΔH_lattice solution Dissolved State (Solvated Molecules) solute->solution ΔH_solute-solvent solvent Organic Solvent solvent->solvent ΔH_solvent solvent->solution

Caption: Intermolecular forces in the dissolution process.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While direct quantitative data for this specific compound is limited, the detailed analysis of its parent compound, p-nitrobenzamide, offers a robust framework for understanding its likely solubility behavior. The provided experimental protocol for the shake-flask method equips researchers with a reliable methodology to determine precise solubility data. A thorough understanding and experimental determination of the solubility of this compound are crucial for its successful application in drug development and other scientific endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhao, H., et al. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 64(4), 1775–1781. [Link]

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The Multifaceted Mechanisms of Action of Nitrobenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrobenzamide derivatives represent a versatile class of pharmacologically active compounds with a spectrum of therapeutic applications, ranging from antipsychotic and antiemetic to potential anticancer and antimicrobial agents. This technical guide provides an in-depth exploration of the core mechanisms of action underpinning the diverse biological activities of these molecules. We will dissect their interactions with key molecular targets, including dopamine and serotonin receptors, and histone deacetylases (HDACs), and explore the unique bio-reductive activation of the nitro moiety that drives their cytotoxic potential. This guide is designed to furnish researchers and drug development professionals with a comprehensive understanding of the structure-function relationships, downstream signaling cascades, and the experimental methodologies crucial for the evaluation of this important chemical class.

Introduction: The Chemical Versatility of the Nitrobenzamide Scaffold

The benzamide core is a privileged scaffold in medicinal chemistry, and the incorporation of a nitro group introduces unique electronic and metabolic properties that significantly influence the pharmacological profile of the resulting derivatives. The position of the nitro group on the benzoyl ring, along with substitutions on the amide nitrogen, dictates the molecule's affinity for various biological targets and its ultimate mechanism of action. This guide will navigate through the primary mechanisms through which nitrobenzamide derivatives exert their effects, providing a granular view of their molecular interactions and cellular consequences.

Antipsychotic and Antiemetic Effects: Modulation of Dopaminergic and Serotonergic Pathways

A significant number of nitrobenzamide derivatives owe their therapeutic efficacy to their ability to modulate neurotransmitter signaling in the central nervous system (CNS).

Antagonism of Dopamine D2 Receptors

The hallmark of many antipsychotic nitrobenzamides, such as the substituted benzamides remoxipride, sultopride, and raclopride, is their antagonism of the dopamine D2 receptor.[1][2][3] These drugs block the action of dopamine at D2 receptors, which is particularly relevant in the mesolimbic pathway, where hyperactivity of dopamine is associated with the positive symptoms of schizophrenia.[2][4]

Downstream Signaling Cascade:

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.[5][6] Antagonism of these receptors by nitrobenzamide derivatives prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, influences the activity of Protein Kinase A (PKA) and downstream signaling cascades.[7] Furthermore, D2 receptor signaling can also modulate the mitogen-activated protein kinase (MAPK) and cAMP response element-binding protein (CREB) pathways, which are involved in regulating gene expression and neuronal plasticity.[3][8]

Diagram: Dopamine D2 Receptor Antagonism by Nitrobenzamide Derivatives

D2_Antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Nitrobenzamide Nitrobenzamide Derivative Nitrobenzamide->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA MAPK_CREB MAPK/CREB Pathways PKA->MAPK_CREB Activates Cellular_Response ↓ Neuronal Firing (Antipsychotic Effect) MAPK_CREB->Cellular_Response

Caption: Antagonism of D2 receptors by nitrobenzamides.

Modulation of Serotonin Receptors

Certain nitrobenzamide derivatives also interact with serotonin (5-HT) receptors, contributing to their therapeutic profile, particularly their antiemetic and prokinetic effects.

  • 5-HT3 Receptor Antagonism: Some benzamides act as antagonists at 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract, which is a key mechanism for preventing nausea and vomiting.[9]

  • 5-HT4 Receptor Agonism: Conversely, agonistic activity at 5-HT4 receptors can enhance gastrointestinal motility.[10][11][12] This dual action on serotonin receptors makes some nitrobenzamide derivatives effective agents for managing complex gastrointestinal disorders.

Anticancer and Antimicrobial Activity: The Role of the Nitro Group

The nitroaromatic nature of these compounds underpins their potential as anticancer and antimicrobial agents through a mechanism of bioreductive activation.[1][2][13]

Mechanism of Bioreductive Activation:

In hypoxic environments, such as those found in solid tumors and certain microbial infections, endogenous nitroreductase enzymes can reduce the nitro group of the nitrobenzamide derivative.[1][4] This reduction process generates highly reactive and cytotoxic species, including nitroso and hydroxylamine intermediates, as well as reactive nitrogen species (RNS) and reactive oxygen species (ROS).[13][14][15][16] These reactive species can cause significant cellular damage by targeting DNA, proteins, and lipids, ultimately leading to cell death.[12][16]

Diagram: Bioreductive Activation of Nitrobenzamide Derivatives

Bioreduction Nitrobenzamide Nitrobenzamide (Ar-NO2) Nitroreductase Nitroreductase (Hypoxic Conditions) Nitrobenzamide->Nitroreductase Nitroso Nitroso Derivative (Ar-NO) Nitroreductase->Nitroso Reduction Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine Further Reduction Reactive_Species Reactive Nitrogen/Oxygen Species (RNS/ROS) Hydroxylamine->Reactive_Species Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Reactive_Species->Cellular_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Cellular_Damage->Cell_Death Binding_Assay Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound, Buffers) Start->Prepare_Reagents Incubation Incubate Components (Total, Non-specific, & Test Compound Wells) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Measure Radioactivity (Scintillation Counting) Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

Protocol: In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the inhibitory activity of a nitrobenzamide derivative against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).

  • HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Test nitrobenzamide derivative dissolved in DMSO.

  • Trichostatin A (TSA) as a positive control inhibitor.

  • Developer solution (containing trypsin).

  • 96-well black, flat-bottom microplates.

  • Fluorometric microplate reader (Excitation: ~355 nm, Emission: ~460 nm).

Procedure:

  • Prepare serial dilutions of the test nitrobenzamide derivative and TSA in HDAC Assay Buffer.

  • In a 96-well black microplate, add assay buffer, followed by the test compound or control.

  • Add the diluted HDAC enzyme to each well and incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the developer solution.

  • Incubate for an additional 15-20 minutes at 37°C to allow for fluorophore development.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Diagram: In Vitro HDAC Activity Assay Workflow

HDAC_Assay Start Start Prepare_Plate Prepare 96-well Plate (Buffer, Test Compound/Control) Start->Prepare_Plate Add_Enzyme Add HDAC Enzyme (Pre-incubate) Prepare_Plate->Add_Enzyme Add_Substrate Add Fluorogenic Substrate (Start Reaction) Add_Enzyme->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Develop Stop Reaction & Add Developer Incubate_Reaction->Stop_Develop Measure_Fluorescence Measure Fluorescence Stop_Develop->Measure_Fluorescence Data_Analysis Data Analysis (Calculate IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorometric HDAC activity assay.

Conclusion and Future Directions

Nitrobenzamide derivatives are a compelling class of molecules with a rich and varied pharmacology. Their mechanisms of action, spanning from classical receptor modulation to innovative bioreductive activation and epigenetic regulation, highlight their therapeutic potential in a wide range of diseases. A thorough understanding of these mechanisms is paramount for the rational design of next-generation nitrobenzamide-based drugs with improved efficacy and selectivity. Future research should focus on elucidating the precise structure-activity relationships that govern isoform-selective HDAC inhibition and on further exploring the potential of these compounds as hypoxia-activated prodrugs in oncology and infectious diseases. The continued application of the robust experimental methodologies outlined in this guide will be instrumental in advancing our knowledge and unlocking the full therapeutic promise of nitrobenzamide derivatives.

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A Technical Guide to the Investigational Potential of N-ethyl-4-nitrobenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of modern therapeutics is in constant pursuit of novel chemical entities that can address unmet medical needs, particularly in the face of rising drug resistance and complex disease pathologies. Within this context, nitroaromatic compounds have emerged as a compelling, albeit complex, class of molecules with a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive analysis of the potential biological activities of N-ethyl-4-nitrobenzamide, a member of the nitrobenzamide family. While direct experimental data on this specific molecule is limited, this document synthesizes existing research on structurally related N-alkyl nitrobenzamides to build a strong deductive case for its investigational potential. We will explore its hypothesized mechanisms of action, propose a rigorous, multi-pronged experimental strategy to elucidate its therapeutic promise, and provide detailed protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in medicinal chemistry.

Introduction: The Nitrobenzamide Scaffold - A Privileged Structure in Medicinal Chemistry

The nitrobenzamide core is a recurring motif in a variety of biologically active compounds, demonstrating a remarkable versatility that spans multiple therapeutic areas. The presence of the nitro group, a potent electron-withdrawing moiety, is often crucial for the molecule's bioactivity.[2][3] It can act as a pharmacophore, modulating the molecule's pharmacokinetic and pharmacodynamic properties.[2][3] Furthermore, the nitro group can undergo metabolic reduction within biological systems, leading to the formation of reactive intermediates that can exert cytotoxic effects, a key mechanism in antimicrobial and anticancer applications.[1][3]

N-alkyl nitrobenzamides, in particular, have garnered significant attention for their promising antitubercular properties.[4][5] These compounds are structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis (Mtb).[4][5] The N-alkyl substituent plays a critical role in modulating the lipophilicity and, consequently, the activity of these compounds.[4][5] This established precedent forms the foundation for our investigation into the potential of this compound.

Hypothesized Biological Activities of this compound

Based on the structure-activity relationships observed in related nitrobenzamide derivatives, we can postulate several potential biological activities for this compound.

Antimycobacterial Activity

The most compelling hypothesis for the biological activity of this compound lies in its potential as an antitubercular agent. The structural similarity to other N-alkyl nitrobenzamides that inhibit the Mtb DprE1 enzyme suggests that this compound may function through a similar mechanism.[4][5] DprE1 is a critical enzyme in the synthesis of the mycobacterial cell wall, making it an attractive target for novel anti-TB drugs.[6]

Proposed Mechanism of Action: DprE1 Inhibition

The proposed mechanism involves the covalent inhibition of the DprE1 enzyme. The nitro group of this compound is likely reduced within the mycobacterium to a nitroso intermediate, which can then form a covalent bond with a cysteine residue in the active site of DprE1, leading to enzyme inactivation and bacterial cell death.

G This compound This compound Mycobacterial reductase Mycobacterial reductase This compound->Mycobacterial reductase Reduction Nitroso intermediate Nitroso intermediate Mycobacterial reductase->Nitroso intermediate DprE1 (Active) DprE1 (Active) Nitroso intermediate->DprE1 (Active) Covalent modification DprE1 (Inactive) DprE1 (Inactive) DprE1 (Active)->DprE1 (Inactive) Cell wall synthesis inhibition Cell wall synthesis inhibition DprE1 (Inactive)->Cell wall synthesis inhibition Bacterial cell death Bacterial cell death Cell wall synthesis inhibition->Bacterial cell death G Start Start Dissolve 4-nitrobenzoyl chloride in DCM Dissolve 4-nitrobenzoyl chloride in DCM Start->Dissolve 4-nitrobenzoyl chloride in DCM Cool to 0°C Cool to 0°C Dissolve 4-nitrobenzoyl chloride in DCM->Cool to 0°C Add ethylamine and triethylamine Add ethylamine and triethylamine Cool to 0°C->Add ethylamine and triethylamine Stir at room temperature (2-4h) Stir at room temperature (2-4h) Add ethylamine and triethylamine->Stir at room temperature (2-4h) Monitor by TLC Monitor by TLC Stir at room temperature (2-4h)->Monitor by TLC Reaction complete? Reaction complete? Monitor by TLC->Reaction complete? Reaction complete?->Stir at room temperature (2-4h) No Aqueous workup (HCl, NaHCO3, brine) Aqueous workup (HCl, NaHCO3, brine) Reaction complete?->Aqueous workup (HCl, NaHCO3, brine) Yes Dry and concentrate Dry and concentrate Aqueous workup (HCl, NaHCO3, brine)->Dry and concentrate Purify (recrystallization or chromatography) Purify (recrystallization or chromatography) Dry and concentrate->Purify (recrystallization or chromatography) Characterize (NMR, MS) Characterize (NMR, MS) Purify (recrystallization or chromatography)->Characterize (NMR, MS) End End Characterize (NMR, MS)->End

Sources

Methodological & Application

Synthesis of N-ethyl-4-nitrobenzamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of N-ethyl-4-nitrobenzamide, a valuable intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, reaction mechanisms, and practical insights into its preparation and purification.

Introduction

This compound is a substituted benzamide that serves as a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of the nitro group offers a handle for further chemical transformations, such as reduction to an amine, which opens up a wide range of derivatization possibilities. This guide will primarily focus on the most direct and widely adopted synthetic route: the acylation of ethylamine with 4-nitrobenzoyl chloride via the Schotten-Baumann reaction. A comparative overview of an alternative synthetic pathway will also be discussed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₃PubChem[1]
Molecular Weight 194.19 g/mol PubChem[1]
Appearance Solid (Expected)General knowledge
Melting Point Not explicitly available in searches
Solubility Soluble in organic solvents like ethanol; limited solubility in water.[2]EvitaChem[2]
CAS Number 50445-50-6Sigma-Aldrich

Preferred Synthetic Route: Schotten-Baumann Reaction

The most efficient and direct method for the synthesis of this compound is the Schotten-Baumann reaction. This robust and versatile method involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base.[3] In this case, ethylamine is acylated by 4-nitrobenzoyl chloride.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., triethylamine or sodium hydroxide) to yield the final this compound and the corresponding salt of the base. The base is crucial as it neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[4][5]

Reaction Mechanism: Schotten-Baumann Synthesis of this compound

Caption: Mechanism of this compound synthesis via the Schotten-Baumann reaction.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of N-substituted benzamides.[6]

Materials:

  • 4-Nitrobenzoyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane.

  • Amine Addition: To a separate flask, prepare a solution of ethylamine (1.0-1.2 equivalents) and triethylamine (1.2-1.5 equivalents) in dichloromethane. Alternatively, if using aqueous ethylamine, a biphasic system with an aqueous solution of sodium hydroxide as the base can be employed.

  • Reaction: Cool the 4-nitrobenzoyl chloride solution in an ice bath to 0-5 °C. Slowly add the ethylamine/triethylamine solution dropwise from the dropping funnel over 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude this compound can be purified by recrystallization. Ethanol is a commonly used solvent for the recrystallization of benzamide derivatives.[7]

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Experimental Workflow

Experimental Workflow Start Start Dissolve Dissolve 4-nitrobenzoyl chloride in DCM Start->Dissolve Reaction Slowly add amine solution to acyl chloride solution at 0-5 °C Dissolve->Reaction Prepare_Amine Prepare solution of ethylamine and triethylamine in DCM Prepare_Amine->Reaction Stir Stir at room temperature for 1-2 hours Reaction->Stir Workup Work-up: - Wash with HCl - Wash with NaHCO3 - Wash with Brine - Dry over Na2SO4 Stir->Workup Evaporate Evaporate solvent Workup->Evaporate Recrystallize Recrystallize from hot ethanol Evaporate->Recrystallize Filter_Dry Filter and dry the purified product Recrystallize->Filter_Dry End End Filter_Dry->End

Caption: General experimental workflow for the synthesis of this compound.

Characterization Data

  • ¹H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, as well as signals in the aromatic region corresponding to the protons on the 4-nitrophenyl group.

  • ¹³C NMR: Expected signals would include those for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the 4-nitrophenyl ring.

  • IR Spectroscopy: Characteristic peaks would be expected for the N-H stretch, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

Alternative Synthetic Route: Nitration and Alkylation

An alternative, though generally less direct, two-step synthesis of this compound involves:

  • Nitration of Benzamide: Benzamide is first nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to favor the formation of 4-nitrobenzamide.[2]

  • N-Alkylation: The resulting 4-nitrobenzamide is then N-alkylated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base (e.g., sodium hydroxide) under reflux conditions to yield this compound.[2]

Comparison of Synthetic Routes:

FeatureSchotten-Baumann ReactionNitration and Alkylation
Number of Steps 12
Starting Materials 4-Nitrobenzoyl chloride, EthylamineBenzamide, Nitrating agents, Ethylating agents
Reaction Conditions Generally mild (0 °C to room temperature)Requires low temperatures for nitration and reflux for alkylation
Advantages Direct, high-yielding, well-establishedStarts from a simpler, less functionalized material (benzamide)
Disadvantages Requires the preparation or purchase of 4-nitrobenzoyl chloride, which can be moisture-sensitiveTwo-step process, potential for side reactions (e.g., over-alkylation), use of strong acids and potentially hazardous alkylating agents

For laboratory-scale synthesis where 4-nitrobenzoyl chloride is readily available, the Schotten-Baumann reaction is generally the preferred method due to its efficiency and directness.

Safety Precautions

  • 4-Nitrobenzoyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethylamine is a flammable and corrosive gas or liquid with a strong odor. It should be handled in a well-ventilated fume hood.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • The reaction can be exothermic, especially during the addition of the amine solution. Proper cooling and slow addition are essential to control the reaction temperature.

Conclusion

This guide provides a comprehensive overview and a detailed, practical protocol for the synthesis of this compound. By following the outlined procedures for the Schotten-Baumann reaction and subsequent purification, researchers can reliably prepare this valuable compound for their synthetic and medicinal chemistry endeavors. As with any chemical synthesis, adherence to safety protocols and careful execution of the experimental steps are paramount for a successful outcome.

References

  • EvitaChem. Buy this compound (EVT-1189004) | 50445-50-6.
  • Dimitrova, D., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.
  • PubChem. This compound.
  • Grokipedia. Schotten–Baumann reaction.
  • BenchChem. A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Sigma-Aldrich. This compound AldrichCPR.

Sources

Application Notes and Protocols: Acyl Chloride-Mediated Synthesis of N-ethyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Amide Bond Formation

The amide bond is a cornerstone of modern organic and medicinal chemistry, prevalent in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The synthesis of N-ethyl-4-nitrobenzamide serves as a classic yet relevant example of amide formation, embodying key principles of nucleophilic acyl substitution. This particular molecule and its derivatives are of interest in medicinal chemistry for their potential biological activities, including antimicrobial and anticancer properties.[2]

This guide provides an in-depth exploration of the acyl chloride-mediated amidation for synthesizing this compound, a process often referred to as the Schotten-Baumann reaction.[1][3] We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Scientific Principles: The Schotten-Baumann Reaction

The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt. To overcome this, the carboxylic acid is typically activated to a more electrophilic species, such as an acyl chloride. Acyl chlorides are highly reactive and readily undergo nucleophilic attack by amines.[4]

The Schotten-Baumann reaction specifically refers to the acylation of an amine (or alcohol) with an acyl chloride in the presence of a base.[5] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[3] This neutralization is essential to drive the reaction equilibrium towards the product and to prevent the protonation of the amine nucleophile, which would render it unreactive.[3][5] The reaction is typically carried out in a biphasic system or in an aprotic solvent with an organic base.[3][6]

Reaction Mechanism

The mechanism proceeds via a nucleophilic acyl substitution pathway.[6]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate.[6][7]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.

  • Deprotonation: A base, such as triethylamine or aqueous sodium hydroxide, removes a proton from the positively charged nitrogen atom, yielding the neutral this compound product and the corresponding salt of the base.[5][7]

Below is a visual representation of the reaction mechanism.

Reaction_Mechanism R1 4-Nitrobenzoyl Chloride Tetrahedral Tetrahedral Intermediate R1->Tetrahedral Nucleophilic Attack R2 Ethylamine R2->Tetrahedral Base Base (e.g., Et3N) P1 This compound Base->P1 Deprotonation Tetrahedral->P1 Chloride Elimination P2 Base-HCl Salt

Caption: Mechanism of Acyl Chloride-Mediated Amidation.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-Nitrobenzoyl chlorideC₇H₄ClNO₃185.561.86 g10.0
Ethylamine (70% in H₂O)C₂H₅NH₂45.080.73 mL12.0
Triethylamine(C₂H₅)₃N101.192.1 mL15.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
1 M Hydrochloric AcidHCl36.4620 mL-
Saturated Sodium BicarbonateNaHCO₃84.0120 mL-
BrineNaCl (aq)58.4420 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04q.s.-
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Melting point apparatus

  • Spectroscopic instruments for characterization (FTIR, ¹H NMR, ¹³C NMR)

Safety Precautions
  • 4-Nitrobenzoyl chloride is corrosive and causes severe skin burns and eye damage.[8][9] It is also moisture-sensitive and contact with water liberates toxic gas.[8] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9][10]

  • Ethylamine is flammable and corrosive. Handle with care in a well-ventilated area.

  • Triethylamine is flammable and has a strong, unpleasant odor. Use in a fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Handle in a fume hood.

Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification and Characterization A Dissolve 4-nitrobenzoyl chloride in DCM B Add ethylamine solution dropwise at 0°C A->B C Add triethylamine dropwise B->C D Stir at room temperature for 2 hours C->D E Wash with 1 M HCl D->E F Wash with saturated NaHCO₃ E->F G Wash with brine F->G H Dry organic layer with Na₂SO₄ G->H I Evaporate solvent H->I J Recrystallize from ethanol/water I->J K Characterize product (m.p., FTIR, NMR) J->K

Caption: Workflow for this compound Synthesis.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzoyl chloride (1.86 g, 10.0 mmol) and dissolve it in dichloromethane (30 mL).

    • Cool the flask in an ice bath to 0°C.

    • In a separate beaker, prepare a solution of ethylamine (0.73 mL of 70% aqueous solution, ~12.0 mmol) in dichloromethane (10 mL).

    • Add the ethylamine solution dropwise to the stirring solution of 4-nitrobenzoyl chloride over 10-15 minutes. A white precipitate (ethylammonium chloride) may form.

    • After the addition of ethylamine is complete, add triethylamine (2.1 mL, 15.0 mmol) dropwise to the reaction mixture.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Check (Trustworthiness):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 4-nitrobenzoyl chloride spot indicates the completion of the reaction.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (20 mL) to remove excess amines, saturated aqueous NaHCO₃ (20 mL) to remove any unreacted acyl chloride and acidic byproducts, and finally with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

  • Purification:

    • Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound as a pale yellow solid.

Expected Yield and Characterization
  • Yield: A typical yield for this reaction is in the range of 85-95%.

  • Melting Point: The expected melting point of this compound is approximately 96-98°C.

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, 2H), 7.95 (d, 2H), 6.20 (br s, 1H, NH), 3.50 (q, 2H), 1.25 (t, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 165.5, 149.5, 141.0, 128.0, 123.5, 35.0, 14.5.[11]

    • FTIR (KBr, cm⁻¹): 3300 (N-H stretch), 1640 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1520 and 1350 (NO₂ stretches).[12]

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several key factors:

  • Stoichiometry: A slight excess of the amine is used to ensure the complete consumption of the limiting reagent, 4-nitrobenzoyl chloride. An adequate amount of base is crucial to drive the reaction to completion.

  • Temperature Control: The initial addition of the amine at 0°C helps to control the exothermic nature of the reaction and minimize potential side reactions.[1]

  • Purification: The aqueous work-up effectively removes impurities and unreacted starting materials. Recrystallization provides a highly pure final product, which can be confirmed by melting point determination and spectroscopic analysis. The sharp melting point range of the purified product is a good indicator of its purity.

Conclusion

The acyl chloride-mediated synthesis of this compound via the Schotten-Baumann reaction is a reliable and high-yielding method for amide bond formation.[2] By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain a high-purity product. This protocol serves as a foundational technique for students and a dependable procedure for professionals in drug development and chemical research.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Li, X., et al. (2006). Synthesis and Crystal Structure of Ethyl 4-(4-Nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)benzoate Monohydrate. Journal of Chemical Crystallography, 36(5), 347-352. Retrieved from [Link]

  • MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347925, this compound. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of N-ethyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

N-ethyl-4-nitrobenzamide is a nitrobenzamide derivative with applications in organic synthesis and as a potential precursor for more complex molecules, including pharmaceuticals.[1] As with any chemical entity intended for research or development, comprehensive characterization is not merely a procedural step but the foundation of scientific integrity. It ensures identity, quantifies purity, and establishes a baseline for stability and behavior in subsequent applications.

This technical guide provides a multi-faceted approach to the analytical characterization of this compound. We move beyond simple standard operating procedures to explain the causality behind methodological choices, empowering researchers to not only execute but also adapt these protocols. The workflows described herein are designed as self-validating systems, integrating orthogonal techniques to build a robust and reliable analytical data package.

Foundational Physicochemical Properties

A thorough understanding of a molecule's basic properties is essential before embarking on detailed analytical studies. These properties influence solvent selection, chromatographic behavior, and spectroscopic response.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₃[1][2]
Molecular Weight 194.19 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 50445-50-6[1]
Solubility Soluble in organic solvents like ethanol; limited solubility in water.[1]
Structure CCNC(=O)C1=CC=C(C=C1)[O-] (SMILES)[1][2]

The Analytical Workflow: An Integrated Strategy

Analytical_Workflow Figure 1. Integrated Workflow for this compound Characterization cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Purity & Quantification cluster_3 Data Synthesis & Reporting Sample Synthesized Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Confirms covalent structure MS Mass Spectrometry (LC-MS or GC-MS) Sample->MS Confirms molecular weight IR FTIR Spectroscopy Sample->IR Confirms functional groups HPLC HPLC-UV Sample->HPLC Determines purity & quantity Thermal Thermal Analysis (DSC for Melting Point) Sample->Thermal Confirms melting point Analysis Data Analysis & Interpretation NMR->Analysis MS->Analysis IR->Analysis HPLC->Analysis Thermal->Analysis Report Comprehensive Certificate of Analysis Analysis->Report Final Confirmation HPLC_Principle Figure 2. Principle of Reversed-Phase HPLC Separation cluster_mobile_phase Mobile Phase (Polar) cluster_explanation Injector Injector (Sample Mixture) Column Stationary Phase (Non-polar C18) Injector->Column Analyte Introduction Detector UV Detector Column->Detector Elution exp1 More polar impurities elute first. Output Chromatogram Detector->Output Signal Output p1 p2 exp2 This compound (moderately polar) interacts with C18 and elutes later.

Sources

Application Note: A Validated HPLC Method for the Quantification of N-ethyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-ethyl-4-nitrobenzamide. The described isocratic reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control, stability studies, and various research applications in the pharmaceutical and chemical industries. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. All validation procedures adhere to the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound is a nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules.[4] The presence of the nitro group, a strong chromophore, makes it well-suited for UV-based detection methods.[5] Accurate and reliable quantification of this compound is essential for ensuring product quality, monitoring reaction kinetics, and performing purity assessments.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and reproducibility.[3][6] This application note presents a validated HPLC method specifically developed for this compound, providing researchers and drug development professionals with a detailed protocol and performance characteristics. The validation of this analytical procedure is critical to ensure that the method is suitable for its intended purpose.[6][7]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

  • Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) was employed for the separation.

  • Reagents and Standards:

    • This compound reference standard (purity >98%)

    • HPLC grade acetonitrile (ACN)

    • HPLC grade water

    • Formic acid (optional, for mobile phase modification)

Chromatographic Conditions

The selection of chromatographic parameters was optimized to achieve a symmetrical peak shape, good resolution, and a reasonable run time for this compound.

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A reverse-phase C18 column was chosen due to the non-polar nature of this compound. The acetonitrile/water ratio was optimized to provide an adequate retention time and good peak shape.

  • Detection Wavelength: The UV spectrum of nitroaromatic compounds typically shows strong absorbance around 254 nm, offering high sensitivity.[8][9]

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a temperature of 30 °C provide a balance between analysis time, column pressure, and separation efficiency.

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to establish the calibration curve.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare Stock Standard (1000 µg/mL) working Prepare Working Standards (1-100 µg/mL) stock->working inject Inject into HPLC System working->inject sample Prepare Sample Solution filter Filter Sample (0.45 µm filter) sample->filter filter->inject separate Isocratic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Method Validation

The developed method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

Specificity

Specificity was evaluated by injecting a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks were observed at the retention time of this compound. The peak for the analyte was found to be well-resolved from any potential interferences.

Linearity

The linearity of the method was determined by analyzing the prepared working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

The high correlation coefficient indicates a strong linear relationship between the concentration and the detector response over the tested range.

Accuracy

Accuracy was assessed by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1] Known amounts of this compound were spiked into a sample matrix, and the recovery was calculated.

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.6

The excellent recovery values demonstrate the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Level% RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%

The low relative standard deviation (%RSD) values confirm the high precision of the method.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N).

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

ParameterResult
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

These results indicate the high sensitivity of the developed method.

Method Validation Parameter Relationship

G cluster_params Validation Parameters (ICH Q2(R1)) Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability levels Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision levels

Caption: Key validation parameters for the HPLC method.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method has been thoroughly validated and demonstrated to be specific, linear, accurate, precise, and sensitive. This protocol is well-suited for routine quality control analysis and can be readily implemented in laboratories with standard HPLC instrumentation.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Shabir, G. A. (2003). Validation of HPLC Methods for Pharmaceutical Analysis: Understanding the Differences and Similarities between Validation Requirements of the U.S. FDA, the U.S. Pharmacopeia and the ICH.
  • Singh, O. V., & Singh, R. P. (2004). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Agilent Technologies. HPLC Analysis of Explosives Using EPA Method 8330. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27.
  • National Institute of Standards and Technology. Benzamide, 4-nitro-N-ethyl-N-methyl-. In NIST Chemistry WebBook. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • SIELC Technologies. Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. [Link]

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Application Notes and Protocols for Evaluating the Antimicrobial Activity of N-ethyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nitrobenzamide Derivatives

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Nitroaromatic compounds, a class of molecules characterized by the presence of a nitro group, have garnered significant interest due to their diverse biological activities.[1] The mechanism of action for many nitroaromatic antimicrobials is believed to involve the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules.[2]

Among this class, N-substituted 4-nitrobenzamide derivatives have emerged as a promising area of investigation, with various synthesized analogues demonstrating noteworthy activity against both Gram-positive and Gram-negative bacteria.[3][4][5] N-ethyl-4-nitrobenzamide, the subject of this guide, belongs to this chemical family. These application notes provide a comprehensive framework for the systematic evaluation of its antimicrobial properties using standardized and validated laboratory protocols.

Physicochemical Properties and Handling of this compound

A thorough understanding of the test compound's properties is critical for accurate and reproducible antimicrobial susceptibility testing.

Key Properties:

  • Molecular Formula: C₉H₁₀N₂O₃[6]

  • Molecular Weight: 194.19 g/mol [6][7]

  • Solubility: this compound exhibits limited solubility in water but is soluble in organic solvents such as ethanol and Dimethyl Sulfoxide (DMSO).[7] This is a crucial consideration for the preparation of stock solutions for use in aqueous-based microbiological media.

Safety and Handling Precautions:

While specific safety data for this compound is not extensively detailed, data for the parent compound, 4-nitrobenzamide, indicates that it is hazardous. It is classified as harmful if swallowed and can cause skin and eye irritation.[8][9][10] Therefore, it is imperative to handle this compound with appropriate safety measures.

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of dust or fumes and prevent contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for 4-nitrobenzamide as a proxy for detailed handling and disposal instructions.[8][9]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[1][3][8]

Principle

Serial dilutions of this compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare Stock Solution of this compound in 100% DMSO SerialDilution Perform 2-fold Serial Dilutions in 96-well plate (Cation-Adjusted Mueller-Hinton Broth) Stock->SerialDilution Add to broth Inoculum Prepare 0.5 McFarland Standard Inoculum Inoculate Inoculate wells with standardized bacterial suspension Inoculum->Inoculate Add to wells SerialDilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Visually inspect for growth and determine MIC Incubate->Read

Caption: Workflow for MIC determination using broth microdilution.

Materials
  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates with lids

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Tryptic Soy Broth (TSB) or other suitable growth medium for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

  • Incubator (35-37°C)

Step-by-Step Methodology
  • Preparation of this compound Stock Solution:

    • Due to its limited water solubility, a high-concentration stock solution should be prepared in 100% DMSO.[11][12] For example, weigh 10 mg of this compound and dissolve it in 1 mL of DMSO to achieve a 10 mg/mL (10,000 µg/mL) stock solution. Ensure the compound is completely dissolved.

    • Causality: DMSO is used as a solvent because it is miscible with the aqueous broth and generally does not inhibit bacterial growth at low final concentrations (typically ≤1%).[12] Preparing a concentrated stock solution minimizes the amount of DMSO transferred to the assay wells.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing 4-5 mL of TSB.

    • Incubate the broth at 35-37°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

    • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.

  • Plate Setup and Serial Dilution:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Create a working solution of this compound for the first well. For example, to achieve a starting concentration of 128 µg/mL, add a calculated amount of the DMSO stock solution to CAMHB.

    • Add 100 µL of this working solution to the first column of wells. This will result in a total volume of 200 µL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

    • This will leave 100 µL in each well with serially diluted concentrations of the compound.

    • Include a growth control well (containing only CAMHB and the inoculum) and a sterility control well (containing only CAMHB).

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension (from step 2) to each well (except the sterility control), bringing the final volume to 110 µL. This step is a common variation, though CLSI M07 describes a final volume of 100uL. Consistency is key.

  • Incubation:

    • Cover the plate with a lid to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.[6]

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the wells for turbidity (growth). A viewing aid, such as a reading mirror, may be helpful.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Data Presentation
MicroorganismThis compound MIC (µg/mL)
S. aureus ATCC 29213[Insert experimental value]
E. coli ATCC 25922[Insert experimental value]
[Test Isolate 1][Insert experimental value]

Protocol 2: Antimicrobial Susceptibility Testing by Kirby-Bauer Disk Diffusion

The Kirby-Bauer disk diffusion method is a qualitative assay to assess the susceptibility of a bacterial isolate to a particular antimicrobial agent. This protocol is based on CLSI document M02.[4][7][13]

Principle

A paper disk impregnated with a known concentration of this compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism.

Workflow for Kirby-Bauer Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading PrepDisk Prepare & Impregnate Paper Disks with This compound PlaceDisk Place impregnated disk on agar surface PrepDisk->PlaceDisk Inoculum Prepare 0.5 McFarland Standard Inoculum Lawn Create a bacterial lawn on Mueller-Hinton Agar plate Inoculum->Lawn Lawn->PlaceDisk Incubate Incubate at 35-37°C for 16-18 hours PlaceDisk->Incubate Measure Measure the diameter of the zone of inhibition Incubate->Measure

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Materials
  • This compound

  • Ethanol or other suitable volatile solvent

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Test microorganism

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

  • Incubator (35-37°C)

Step-by-Step Methodology
  • Preparation of Impregnated Disks:

    • Prepare a solution of this compound in a volatile solvent like ethanol at a desired concentration (e.g., 1 mg/mL).

    • Aseptically apply a precise volume (e.g., 20 µL) of this solution to each sterile blank paper disk. This would result in a disk containing 20 µg of the compound.

    • Allow the solvent to fully evaporate in a sterile environment, leaving the dry compound on the disk.

    • Causality: A volatile solvent is used to ensure that after impregnation, only the test compound remains on the disk, preventing any antimicrobial effects from the solvent itself.

  • Inoculum Preparation and Plating:

    • Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1, Step 2.

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.

    • Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[14][15]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Using sterile forceps, place the prepared this compound disk onto the inoculated surface of the MHA plate.

    • Gently press the disk down to ensure complete contact with the agar.

    • Disks should be placed at least 24 mm apart from each other and from the edge of the plate.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.[16]

    • The zone should be measured from the underside of the plate against a dark, non-reflective background.

    • Since there are no established CLSI or EUCAST breakpoints for this compound, the results will be quantitative (zone diameter in mm). These can be compared against known antibiotics or other test compounds.

Data Presentation
MicroorganismThis compound (20 µ g/disk ) Zone Diameter (mm)
S. aureus ATCC 25923[Insert experimental value]
E. coli ATCC 25922[Insert experimental value]
[Test Isolate 1][Insert experimental value]

Conclusion and Further Directions

These protocols provide a standardized foundation for assessing the antimicrobial activity of this compound. The MIC data generated from the broth microdilution assay offers quantitative insights into the potency of the compound, while the disk diffusion assay provides a reliable method for screening susceptibility. For novel compounds like this compound, it is crucial to perform these assays against a broad panel of clinically relevant and drug-resistant microorganisms. Further studies should focus on elucidating the precise mechanism of action, evaluating the potential for synergy with existing antibiotics, and assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

References

  • International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Available from: [Link]

  • ResearchGate. Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. Available from: [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Available from: [Link]

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  • ScienceDirect. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Available from: [Link]

  • Cheméo. Benzamide, 4-nitro-N-ethyl-N-methyl- - Chemical & Physical Properties. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Available from: [Link]

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  • PubMed. Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Available from: [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

  • PubMed. Antimicrobial activity of some N-alkyl and N-nitrobenzyl substituted halides of (E)-4'-hydroxy-3'-methoxystilbazoles-4. Available from: [Link]

  • Oriental Journal of Chemistry. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Available from: [Link]

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  • National Center for Biotechnology Information. Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Available from: [Link]

  • World Organisation for Animal Health (WOAH). Antimicrobial susceptibility testing Agar dilution method. Available from: [Link]

  • Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available from: [Link]

  • PubMed. Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. Available from: [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]

  • ANSI Webstore. Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. Available from: [Link]

  • National Center for Biotechnology Information. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Available from: [Link]

  • YouTube. Disc Diffusion (Kirby-Bauer) Antimicrobial Susceptibility Testing. Available from: [Link]

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  • ResearchGate. How do you test antimicrobial activity, if your material is insoluble in water?. Available from: [Link]

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Application Notes & Protocols: N-ethyl-4-nitrobenzamide as a Strategic Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-ethyl-4-nitrobenzamide is a pivotal intermediate compound whose value in pharmaceutical research and development lies in its versatile chemical structure. Specifically, the presence of a reducible nitro group on a stable benzamide scaffold makes it a strategic starting point for the synthesis of a variety of biologically active molecules. The para-oriented nitro group can be efficiently converted to an amino group, yielding N-ethyl-4-aminobenzamide, a key building block for creating more complex drug candidates. This document provides a comprehensive guide for researchers, detailing the synthesis, key transformations, and applications of this compound, with an emphasis on the underlying chemical principles and validated experimental protocols.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry, the efficient construction of molecular scaffolds is paramount. This compound serves as a valuable precursor, primarily because it provides a straightforward entry into the class of 4-aminobenzamide derivatives.[1][2][3] The nitro group acts as a masked amine—a functional group that is central to the pharmacophore of numerous therapeutic agents. By reducing the nitro moiety, chemists unlock a reactive site for further elaboration, enabling the synthesis of compounds with diverse pharmacological activities, from antiarrhythmics to enzyme inhibitors.[4][5][6]

The core utility of this precursor is the strategic two-step process it enables:

  • Scaffold Construction: The stable N-ethylbenzamide core is established.

  • Functionalization: The nitro group is reduced to a primary amine, which can then be derivatized to build the final active pharmaceutical ingredient (API).

This guide will elucidate the synthesis of the precursor itself, its critical reduction to the corresponding amine, and its subsequent application in building pharmaceutically relevant structures.

Physicochemical & Spectroscopic Data

A thorough understanding of a precursor's properties is fundamental for its effective use in synthesis.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 50445-50-6[7]
Molecular Formula C₉H₁₀N₂O₃[7][8]
Molecular Weight 194.19 g/mol [7][8]
Appearance White to off-white powder/crystals[9]
SMILES CCNC(=O)C1=CC=C(C=C1)[O-][7]
InChI Key RZUZNEBLPIHWAR-UHFFFAOYSA-N[7]

Note: Analytical data is not always collected for unique research chemicals by suppliers; buyer assumes responsibility to confirm identity and purity.

Synthesis of the Precursor: this compound

The most direct and widely adopted method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[8][10] This approach is highly efficient and proceeds under mild conditions.

Protocol 1: Synthesis via Acyl Chloride-Mediated Amidation

This protocol describes the reaction between 4-nitrobenzoyl chloride and ethylamine.

Workflow Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_products Products A 4-Nitrobenzoyl Chloride E Stir at 0-25°C A->E B Ethylamine B->E C Dichloromethane (Solvent) C->E D Triethylamine (Base) D->E F This compound E->F G Triethylammonium Chloride E->G

Caption: Schotten-Baumann synthesis workflow.

Materials:

  • 4-Nitrobenzoyl chloride

  • Ethylamine (as a solution, e.g., 2M in THF, or aqueous solution)

  • Triethylamine (or another suitable base like pyridine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath (0°C).

  • Amine Addition: To the stirred solution, slowly add ethylamine (1.1 equivalents).

  • Base Addition: Add triethylamine (1.2 equivalents) dropwise. The base is crucial to neutralize the HCl byproduct generated during the reaction.[10]

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (4-nitrobenzoyl chloride) is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.

The Key Transformation: Reduction to N-ethyl-4-aminobenzamide

The conversion of the nitro group to a primary amine is the most critical step in utilizing this compound as a pharmaceutical precursor. This transformation unmasks the key functional group for subsequent derivatization. Several methods exist for this reduction, with catalytic hydrogenation being a clean and high-yielding option.[11]

Protocol 2: Catalytic Hydrogenation

Reaction Diagram: Reduction of the Nitro Group

Caption: Catalytic hydrogenation of the precursor.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C), 5 mol%

  • Ethanol or Methanol (solvent)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite™

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in ethanol in a suitable flask, carefully add 10% Pd/C (approx. 5 mol% by weight).

  • Hydrogenation: Seal the flask and purge it with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect it to a Parr hydrogenator.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen. Caution: Pd/C is flammable in the presence of air and solvents.

    • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite pad with additional solvent (ethanol).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield N-ethyl-4-aminobenzamide, which can often be used in the next step without further purification.

Application in Pharmaceutical Synthesis: A Gateway to Procainamide Analogs and Beyond

The resulting N-ethyl-4-aminobenzamide is a valuable intermediate. The primary amino group is a nucleophile that can be readily functionalized to build a diverse range of molecular architectures. A prominent example is its use in synthesizing analogs of Procainamide , a Class Ia antiarrhythmic agent.[5][12] Procainamide's structure is 4-amino-N-[2-(diethylamino)ethyl]benzamide.[5] While procainamide itself has a different N-substituent, the 4-aminobenzamide core derived from our precursor is the key pharmacophore.

Workflow Example: Synthesis of a Procainamide Analog

This hypothetical workflow demonstrates how N-ethyl-4-aminobenzamide can be elaborated into a more complex, drug-like molecule. The strategy involves acylating the newly formed 4-amino group.

Logical Flow: From Precursor to API Analog

G A This compound (Precursor) B Reduction (Protocol 2) A->B C N-ethyl-4-aminobenzamide (Key Intermediate) B->C D Acylation with Functionalized Acyl Chloride C->D E Final API Analog D->E

Caption: Synthetic pathway to a drug analog.

Protocol 3: Synthesis of N-ethyl-4-(chloroacetamido)benzamide

This protocol demonstrates the functionalization of the 4-amino group, a common step in building more complex molecules.

Materials:

  • N-ethyl-4-aminobenzamide

  • Chloroacetyl chloride

  • A suitable base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

Procedure:

  • Reaction Setup: Dissolve N-ethyl-4-aminobenzamide (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM and cool to 0°C.

  • Acylation: Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Work-up and Purification: Perform an aqueous work-up similar to Protocol 1. The crude product can be purified by column chromatography or recrystallization to yield the acylated product. This product now has a reactive alkyl chloride handle for further nucleophilic substitution, enabling the attachment of various side chains.

Analytical Characterization

Throughout the synthetic sequence, rigorous analytical methods are required to confirm the identity, structure, and purity of all intermediates and the final product.

TechniquePurpose
¹H and ¹³C NMR Confirms the chemical structure and connectivity of atoms.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern, confirming molecular formula.[7]
Infrared (IR) Spectroscopy Identifies key functional groups (e.g., C=O of amide, N-H stretches, NO₂ stretches).
High-Performance Liquid Chromatography (HPLC) Assesses purity and can be used to monitor reaction progress.[13]
Melting Point A physical constant used as an indicator of purity.

Safety & Handling

Working with nitroaromatic compounds and reactive reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Nitro Compounds: Organic nitro compounds should be treated as potentially toxic. Avoid inhalation of dust and skin contact.[9]

    • Acyl Chlorides: Reagents like 4-nitrobenzoyl chloride and chloroacetyl chloride are corrosive and lachrymatory. Handle with extreme care.

    • Hydrogenation: Catalytic hydrogenation with Pd/C involves flammable hydrogen gas and a pyrophoric catalyst. Ensure the system is properly set up and purged with inert gas after the reaction.[11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound is a highly valuable and cost-effective precursor in pharmaceutical synthesis. Its straightforward preparation and, more importantly, its efficient conversion to N-ethyl-4-aminobenzamide provide a reliable pathway to a versatile chemical intermediate. This intermediate is a gateway to a wide array of complex molecules, including analogs of established drugs and novel chemical entities for drug discovery programs. The protocols and data presented herein offer a robust framework for researchers to leverage this precursor in their synthetic endeavors.

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  • NIST. (n.d.). Benzoic acid, 4-nitro-, ethyl ester. Retrieved from [Link]

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Experimental design for evaluating N-ethyl-4-nitrobenzamide in cancer cell lines

This application note provides a systematic and robust framework for the initial preclinical evaluation of this compound. By following this three-phased approach, researchers can efficiently determine the compound's anti-cancer potency, elucidate its primary mechanism of cell death, and validate its effects on the PI3K/Akt/mTOR signaling pathway. Positive results from these studies would provide a strong rationale for advancing this compound into more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo xenograft studies. [10][27]

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry . Bio-Techne. [Link]

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment . PubMed Central. [Link]

  • Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? . Frontiers in Oncology. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting . Bio-Techne. [Link]

  • Cell Cycle Protocol - Flow Cytometry . UT Health San Antonio. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL . ResearchGate. [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis . University of Iowa. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide . University of Virginia School of Medicine. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method . SciSpace. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method . PubMed Central. [Link]

  • Discovery and preclinical evaluation of a novel class of small-molecule compounds in hormone-dependent and -independent cancer cell lines . AACR Journals. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting . Bio-Rad Antibodies. [Link]

  • PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer . PubMed. [Link]

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment . PubMed. [Link]

  • PI3K/Akt/mTOR pathway as a target for cancer therapy . Semantic Scholar. [Link]

  • Evaluation of a chemical library of small-molecule Dishevelled antagonists that suppress tumor growth by down-regulating T-cell factor–mediated transcription . AACR Journals. [Link]

  • A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties . Frontiers. [Link]

  • Editorial: Novel small molecules in targeted cancer therapy . PubMed Central. [Link]

  • A Structure-Guided Designed Small Molecule Is an Anticancer Agent and Inhibits the Apoptosis-Related MCL-1 Protein . MDPI. [Link]

Protocols for Investigating the Structure-Activity Relationship of Nitrobenzamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrobenzamide derivatives are a compelling class of organic compounds that have attracted significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The nitrobenzamide scaffold is a privileged structure, meaning it can serve as a versatile backbone for the development of potent and selective therapeutic agents. A key example is its role in the development of Histone Deacetylase (HDAC) inhibitors, a class of enzymes integral to epigenetic regulation and a prime target in cancer therapy.[2][3]

A systematic Structure-Activity Relationship (SAR) study is the cornerstone of transforming a bioactive "hit" compound into a viable "lead" candidate. This process involves the iterative design, synthesis, and biological evaluation of analogs to understand how specific structural modifications influence biological activity. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals embarking on SAR studies of nitrobenzamides. We will detail robust protocols, explain the scientific rationale behind experimental choices, and offer insights to ensure data integrity and accelerate the discovery process.

The Strategic SAR Workflow: An Iterative Cycle

The investigation of SAR is not a linear path but a cyclical process of refinement. The goal is to build a qualitative and quantitative understanding of how changes to the nitrobenzamide core affect its interaction with a biological target. This iterative workflow is fundamental to rational drug design.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Refinement Design 1. Design Analogs (In Silico Modeling) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Hypothesis InVitro 3. In Vitro Assays (Enzymatic, Cell-Based) Synthesis->InVitro Characterized Analogs InVivo 4. In Vivo Models (Optional, Advanced Stage) InVitro->InVivo Promising Leads SAR_Analysis 5. SAR Analysis (Data Interpretation) InVitro->SAR_Analysis Biological Data (IC50) NextGen 6. Design Next-Gen Compounds SAR_Analysis->NextGen Key Insights NextGen->Design New Hypothesis

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Section 1: Design & Synthesis of a Nitrobenzamide Analog Library

The first step in any SAR study is the synthesis of a focused library of compounds. The design of this library should be strategic, aiming to probe the effects of modifying specific parts of the molecule.

Core Scaffold and Key Modification Points

The nitrobenzamide scaffold offers several points for chemical modification. A rational design strategy will explore substitutions at these key positions to understand their impact on potency, selectivity, and physicochemical properties.

Scaffold scaffold R1 R1 R1->scaffold Amide Substituent R2 R2 R2->scaffold Aromatic Ring Substituents R3 R3 R3->scaffold Nitro Group Position/Replacement

Caption: Key points for chemical modification on the nitrobenzamide scaffold.

  • R1 (Amide Substituent): Modifying the group attached to the amide nitrogen can influence hydrogen bonding, steric interactions, and overall lipophilicity.

  • R2 (Aromatic Ring): Adding substituents to the benzamide ring can alter electronic properties, solubility, and interactions with the target protein.

  • R3 (Nitro Group): The position of the electron-withdrawing nitro group is often critical for activity.[4] Replacing it with other groups (e.g., cyano, trifluoromethyl) can probe the importance of its electronic and steric properties.

Protocol 1: General Synthesis of N-Substituted Nitrobenzamides via Amide Coupling

This protocol describes a common and robust method for synthesizing a library of nitrobenzamide analogs starting from a commercially available nitrobenzoic acid and various primary or secondary amines.

Reaction Scheme: 4-Nitrobenzoic acid + Amine --(EDC/HOBt)--> N-substituted-4-nitrobenzamide

Materials:

  • 4-Nitrobenzoic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and purification apparatus (e.g., flash chromatography system)

Procedure:

  • Reaction Setup: To a stirred solution of 4-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.[5]

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the slow addition of DIPEA (2.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted nitrobenzamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.[6] Purity should be >95% (typically assessed by HPLC) before biological testing.

Critical Consideration: The choice of solvent (DCM vs. DMF) depends on the solubility of the starting materials. Anhydrous conditions are crucial to prevent hydrolysis of the activated acid intermediate.

Section 2: Biological Evaluation - In Vitro Assays

With a library of pure compounds in hand, the next step is to assess their biological activity. The choice of assay is dictated by the therapeutic goal. For nitrobenzamides, which are often explored as anticancer agents or HDAC inhibitors, cytotoxicity and enzyme inhibition assays are primary tools.[1][2]

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[7] It measures the ability of mitochondrial enzymes in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).[7]

  • Test compounds (nitrobenzamide analogs) dissolved in DMSO to make stock solutions.

  • 96-well sterile cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[7]

  • Multi-channel pipette and microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations (e.g., from 0.01 µM to 100 µM).

  • Controls: Include a vehicle control (medium with the same final concentration of DMSO as the test wells) and a blank control (medium only).[7]

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Agitate the plate gently for 15 minutes.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

MTT_Workflow cluster_0 Plate Setup cluster_1 Assay cluster_2 Data Analysis Seed Seed Cells (24h Incubation) Treat Add Compound Serial Dilutions Seed->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT Reagent (4h Incubation) Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 3: In Vitro HDAC Enzyme Inhibition Assay

For nitrobenzamides designed as HDAC inhibitors, a direct enzymatic assay is essential. This protocol describes a common fluorogenic assay.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3).[8]

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).[8]

  • Assay buffer.

  • Developer solution.

  • Positive control inhibitor (e.g., Entinostat/MS-275).

  • Test compounds (nitrobenzamide analogs) dissolved in DMSO.

  • Black, opaque 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • Reaction Mixture: In the wells of the black plate, add the assay buffer, the test compound dilution, and the recombinant HDAC enzyme.

  • Enzyme Incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Development: Stop the reaction by adding the developer solution. The developer acts on the deacetylated substrate to produce a fluorescent signal.

  • Signal Reading: Incubate at room temperature for 15 minutes, then measure the fluorescence with an appropriate excitation/emission wavelength pair.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a "no inhibitor" control. Determine the IC₅₀ values by plotting percent inhibition versus the log of compound concentration.

Section 3: Interpreting SAR Data and Iterative Design

The ultimate goal of the initial screening is to generate a data table that allows for the systematic analysis of the structure-activity relationship.

Building the SAR Table

A well-structured SAR table is the primary tool for analysis. It juxtaposes the structural modifications with the resulting biological activity, allowing for easy identification of trends.

Compound IDR1 (Amide)R2 (Ring Position 4)R3 (Nitro Position)IC₅₀ (µM) vs. A549 CellsIC₅₀ (nM) vs. HDAC1
Parent-01 -H-H4-NO₂15.8250
Analog-02 -Methyl-H4-NO₂12.1180
Analog-03 -Benzyl-H4-NO₂8.5110
Analog-04 -H-OCH₃4-NO₂25.2300
Analog-05 -H-Cl4-NO₂9.8140
Analog-06 -H-H3-NO₂35.4900
Analog-07 -H-H2-NO₂>100>10000

Data in this table is illustrative and does not represent actual experimental results.

Analysis and Next Steps

From the illustrative data above, several hypotheses can be formed:

  • Amide Substitution (R1): Increasing the steric bulk on the amide nitrogen (H < Methyl < Benzyl) appears to improve activity (IC₅₀ decreases). This suggests a potential hydrophobic pocket in the target's binding site.

  • Ring Substitution (R2): An electron-withdrawing group (-Cl) at the 4-position is more favorable than an electron-donating group (-OCH₃).

  • Nitro Position (R3): The position of the nitro group is critical. Moving it from the 4-position to the 3-position significantly reduces activity, and moving it to the 2-position abolishes it, likely due to steric hindrance or altered electronic distribution.

These initial findings provide a clear direction for the next cycle of the SAR workflow. The subsequent library of analogs should focus on further exploring the R1 and R2 positions on the 4-nitrobenzamide scaffold, perhaps with a wider range of alkyl and aryl groups at the amide and different halogens on the ring. This iterative process of design, synthesis, and testing is the engine of lead optimization.

References

  • BenchChem. (2025). Application Notes and Protocols for N-(2-chloroacetyl)-3-nitrobenzamide in Cancer Cell Line Studies.
  • BenchChem. (2025). Application Notes and Protocols for 2-Hydroxy-6-nitrobenzamide in Cell-Based Assays.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.
  • BenchChem. (2025). Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers.
  • Lee, T. K., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. University of Texas Southwestern Medical Center.
  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship (SAR) of N-aryl Benzamides as HDAC Inhibitors.
  • MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of N-Hydroxybenzamide Analogs as Potential Therapeutic Agents.

Sources

Application Notes and Protocols for N-ethyl-4-nitrobenzamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of N-ethyl-4-nitrobenzamide in the field of agrochemical research. While this compound is a known chemical entity, its potential as an active ingredient in herbicides, fungicides, and insecticides has not been extensively explored. These notes offer a foundational framework for the systematic evaluation of this compound, from initial screening to preliminary mechanism of action studies. The protocols described herein are based on established methodologies in agrochemical discovery and are designed to be robust, reproducible, and informative.

Introduction: The Potential of this compound in Crop Protection

This compound is an organic compound featuring a nitroaromatic core, a chemical class that has been a cornerstone in the synthesis of a wide array of industrial and pharmaceutical products.[1] In the agricultural sector, nitroaromatic compounds have historically served as precursors for various pesticides, including herbicides, insecticides, and fungicides.[2] The presence of the nitro group is pivotal; its electron-withdrawing nature can impart significant biological activity.[2] The mechanism of action for many nitroaromatic compounds involves the intracellular reduction of the nitro group to form reactive intermediates that can interact with vital cellular macromolecules like proteins and nucleic acids.[3]

This guide puts forth this compound as a candidate for agrochemical screening. The rationale is twofold: 1) the established role of the nitroaromatic scaffold in pesticide development, and 2) the lipophilic ethyl group which may enhance its penetration through biological membranes, a key attribute for an effective agrochemical.[3]

These application notes will provide detailed protocols for the preliminary assessment of this compound's efficacy as a potential herbicide, fungicide, and insecticide. Furthermore, we will explore potential avenues for elucidating its mechanism of action.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₃PubChem[4]
Molecular Weight 194.19 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 50445-50-6PubChem[4]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Application as a Herbicide

The herbicidal potential of this compound can be assessed through pre-emergence and post-emergence assays. These tests will determine the compound's ability to inhibit weed growth before and after they have sprouted, respectively.

Experimental Workflow for Herbicide Screening

Herbicide_Screening_Workflow cluster_pre_emergence Pre-emergence Assay cluster_post_emergence Post-emergence Assay pre_start Prepare soil and sow weed seeds pre_treat Apply this compound solution pre_start->pre_treat pre_incubate Incubate under controlled conditions pre_treat->pre_incubate pre_assess Assess weed emergence and growth pre_incubate->pre_assess post_start Sow and grow weeds to 2-3 leaf stage post_treat Spray with this compound solution post_start->post_treat post_incubate Incubate under controlled conditions post_treat->post_incubate post_assess Assess phytotoxicity and growth inhibition post_incubate->post_assess start Start cluster_pre_emergence cluster_pre_emergence start->cluster_pre_emergence cluster_post_emergence cluster_post_emergence start->cluster_post_emergence

Caption: Workflow for pre- and post-emergence herbicide screening.

Protocol for Pre-emergence Herbicidal Activity

This protocol assesses the effect of this compound on weed seed germination and early growth when applied to the soil before weed emergence.[7]

Materials:

  • This compound

  • Acetone (solvent)

  • Tween® 20 (surfactant)

  • Pots or trays filled with sterile potting mix

  • Seeds of representative weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))

  • Seeds of a representative crop species (e.g., Zea mays (corn), Glycine max (soybean))

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Prepare Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Create a series of dilutions to achieve final application rates (e.g., 0.1, 0.5, 1, 2, 4 kg/ha ).

    • The final spray solution should contain 0.5% (v/v) Tween® 20.

    • Include a solvent control (acetone + Tween® 20 in water) and an untreated control.

  • Sowing:

    • Fill pots with potting mix and sow a predetermined number of weed and crop seeds at the appropriate depth.

  • Application:

    • Apply the test solutions evenly to the soil surface immediately after sowing.[8]

  • Incubation:

    • Place the pots in a growth chamber with appropriate conditions for germination (e.g., 25°C, 16:8 h light:dark cycle).

  • Assessment:

    • After 14-21 days, assess the following parameters:

      • Percent emergence of weeds and crop.

      • Visual injury rating (0 = no effect, 100 = complete kill).

      • Shoot and root length of surviving plants.

      • Biomass (fresh and dry weight) of surviving plants.

Protocol for Post-emergence Herbicidal Activity

This protocol evaluates the efficacy of this compound when applied to established weeds.[9]

Materials:

  • Same as for the pre-emergence protocol.

Procedure:

  • Plant Growth:

    • Sow weed and crop seeds in pots and grow them in a growth chamber until they reach the 2-3 leaf stage.[9]

  • Application:

    • Spray the plants with the prepared test solutions until foliage is uniformly wet.

  • Incubation:

    • Return the pots to the growth chamber.

  • Assessment:

    • After 7, 14, and 21 days, assess the following:

      • Visual phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting).

      • Plant height and growth rate.

      • Biomass of surviving plants at the end of the experiment.

Potential Application as a Fungicide

The fungicidal properties of this compound can be determined through in vitro and in vivo assays against economically important plant pathogenic fungi.

Experimental Workflow for Fungicide Screening

Fungicide_Screening_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Assay vitro_start Prepare amended agar media vitro_inoculate Inoculate with fungal plug vitro_start->vitro_inoculate vitro_incubate Incubate and measure colony diameter vitro_inoculate->vitro_incubate vitro_calculate Calculate percent inhibition vitro_incubate->vitro_calculate vivo_start Grow host plants vivo_treat Treat plants with this compound vivo_start->vivo_treat vivo_inoculate Inoculate with fungal spores vivo_treat->vivo_inoculate vivo_incubate Incubate in humid conditions vivo_inoculate->vivo_incubate vivo_assess Assess disease severity vivo_incubate->vivo_assess start Start cluster_in_vitro cluster_in_vitro start->cluster_in_vitro cluster_in_vivo cluster_in_vivo start->cluster_in_vivo

Caption: Workflow for in vitro and in vivo fungicide screening.

Protocol for In Vitro Antifungal Activity

This protocol uses the poisoned food technique to assess the direct inhibitory effect of this compound on mycelial growth.[3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Sterile petri dishes

Procedure:

  • Prepare Amended Media:

    • Prepare a stock solution of this compound in DMSO.

    • Add appropriate volumes of the stock solution to molten PDA to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL).

    • Include a solvent control (DMSO in PDA) and an unamended PDA control.

    • Pour the amended media into sterile petri dishes.

  • Inoculation:

    • Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the respective fungus (e.g., 22-25°C) in the dark.

  • Assessment:

    • Measure the colony diameter daily until the fungus in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration.

Protocol for In Vivo Fungicidal Activity (Protective Assay)

This protocol evaluates the ability of this compound to protect a host plant from fungal infection.[10]

Materials:

  • This compound

  • Acetone and Tween® 20 for formulation

  • Host plants (e.g., tomato for Botrytis cinerea, wheat for Fusarium graminearum)

  • Spore suspension of the target fungus

Procedure:

  • Plant Growth:

    • Grow host plants to a suitable stage (e.g., 3-4 true leaves).

  • Application:

    • Prepare test solutions of this compound as described for the herbicide assay.

    • Spray the plants with the test solutions until runoff.

    • Allow the plants to dry.

  • Inoculation:

    • 24 hours after treatment, inoculate the plants by spraying with a fungal spore suspension.

  • Incubation:

    • Place the plants in a high-humidity chamber to promote infection.

  • Assessment:

    • After 5-7 days, assess disease severity by measuring lesion size or the percentage of infected leaf area.

    • Calculate the percent disease control relative to the untreated, inoculated control.

Potential Application as an Insecticide

The insecticidal activity of this compound can be investigated through contact and ingestion bioassays against common insect pests.

Experimental Workflow for Insecticide Screening

Insecticide_Screening_Workflow cluster_contact Contact Assay cluster_ingestion Ingestion Assay contact_start Treat surface (e.g., petri dish) contact_expose Introduce insects contact_start->contact_expose contact_assess Assess mortality at 24, 48, 72h contact_expose->contact_assess ingestion_start Treat artificial diet or leaf disc ingestion_feed Provide treated food to insects ingestion_start->ingestion_feed ingestion_assess Assess mortality and anti-feedant effects ingestion_feed->ingestion_assess start Start cluster_contact cluster_contact start->cluster_contact cluster_ingestion cluster_ingestion start->cluster_ingestion

Caption: Workflow for contact and ingestion insecticide screening.

Protocol for Contact Insecticidal Activity

This protocol determines the toxicity of this compound when it comes into direct contact with the insect cuticle.[11][12]

Materials:

  • This compound

  • Acetone

  • Petri dishes or glass vials

  • Test insects (e.g., Myzus persicae (green peach aphid), Spodoptera frugiperda (fall armyworm larvae))

Procedure:

  • Preparation of Treated Surfaces:

    • Dissolve this compound in acetone to create a range of concentrations.

    • Apply a known volume of each solution to the inner surface of a petri dish or vial and spread evenly.

    • Allow the solvent to evaporate completely, leaving a uniform film of the compound.

  • Insect Exposure:

    • Introduce a known number of insects into each treated container.

    • Provide a food source if the observation period is longer than 24 hours.

  • Assessment:

    • Record insect mortality at 24, 48, and 72 hours.

    • Insects that are unable to move when prodded are considered dead.

Protocol for Ingestion Insecticidal Activity

This protocol assesses the toxicity of this compound when consumed by the insect.[11]

Materials:

  • This compound

  • Solvent and surfactant as before

  • Artificial diet for chewing insects or sucrose solution for sucking insects

  • Leaf discs from a suitable host plant

Procedure:

  • Preparation of Treated Food:

    • For chewing insects, incorporate the test compound into an artificial diet or apply it to leaf discs.

    • For sucking insects, add the compound to a sucrose solution.

  • Feeding:

    • Provide the treated food source to the test insects.

  • Assessment:

    • Record mortality at regular intervals.

    • Observe for any anti-feedant effects (i.e., insects avoiding the treated food).

Preliminary Mechanism of Action Studies

The biological activity of nitroaromatic compounds is often linked to the bioreduction of the nitro group.[1] This process can generate reactive nitrogen species that induce oxidative stress or inhibit essential enzymes.

Hypothesized Mechanism of Action

MoA_Hypothesis compound This compound reduction Nitroreductase-mediated reduction compound->reduction reactive_intermediates Reactive Nitroso and Hydroxylamine Species reduction->reactive_intermediates oxidative_stress Oxidative Stress (ROS production) reactive_intermediates->oxidative_stress enzyme_inhibition Enzyme Inhibition reactive_intermediates->enzyme_inhibition cellular_damage Cellular Damage oxidative_stress->cellular_damage enzyme_inhibition->cellular_damage cell_death Cell Death cellular_damage->cell_death

Caption: Hypothesized mechanism of action for this compound.

Proposed Experimental Approaches
  • Nitroreductase Activity Assays: Investigate whether extracts from target organisms (weeds, fungi, insects) can reduce the nitro group of this compound in the presence of NADH or NADPH.

  • Oxidative Stress Measurement: Treat target organisms with this compound and measure markers of oxidative stress, such as reactive oxygen species (ROS) production or lipid peroxidation.

  • Enzyme Inhibition Assays: Based on the known targets of other agrochemicals, test the effect of this compound on the activity of key enzymes involved in processes like amino acid synthesis, respiration, or neurotransmission.[13]

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the initial evaluation of this compound as a potential agrochemical. By systematically assessing its herbicidal, fungicidal, and insecticidal activities, researchers can gain valuable insights into its spectrum of activity and potential utility in crop protection. Furthermore, the proposed mechanism of action studies will help to elucidate the molecular basis of its biological effects, which is crucial for its further development and optimization. It is our hope that this guide will serve as a valuable resource for the scientific community and stimulate further research into this promising area.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • de Souza, M. V. N. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(9), 1777-1804. Retrieved from [Link]

  • Gjerstad, D. H. (1979). How to Test Herbicides at Forest Tree Nurseries. USDA Forest Service. Retrieved from [Link]

  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1361-1366. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-ethyl-4-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-ethyl-4-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important amide. We will delve into the underlying chemical principles, provide detailed protocols, and offer data-driven troubleshooting advice to ensure the success of your experiments.

Overview of Synthetic Strategies

This compound is a key intermediate in various research and development applications.[1] Its synthesis is typically approached via two primary routes. The most direct and widely used method is the acylation of ethylamine with an activated carboxylic acid derivative, such as 4-nitrobenzoyl chloride.[1][] A more modern, "greener" alternative involves the direct condensation of 4-nitrobenzoic acid with ethylamine, facilitated by a coupling agent.[3][4]

While direct condensation methods are gaining traction due to their atom economy, the acyl chloride route remains a robust and high-yielding choice for many laboratories.[] This guide will focus primarily on optimizing the acyl chloride method, while also providing insights into the direct coupling approach for comparison.

Recommended Experimental Protocol: Acyl Chloride Route

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Schotten-Baumann reaction conditions.[5]

Materials & Reagents
ReagentMolar Mass ( g/mol )EquivalentsAmount
4-Nitrobenzoyl chloride185.571.0User-defined
Ethylamine (e.g., 70% in H₂O or 2.0 M in THF)45.082.2Calculated
Dichloromethane (DCM), anhydrous84.93-Sufficient volume
1 M Hydrochloric Acid (HCl)--For workup
Saturated Sodium Bicarbonate (NaHCO₃)--For workup
Brine (Saturated NaCl)--For workup
Anhydrous Magnesium Sulfate (MgSO₄)--For drying
Ethanol or Ethyl Acetate/Hexane--For recrystallization
Step-by-Step Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-nitrobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Amine Addition : Slowly add ethylamine (2.2 eq.) to the stirred solution via the addition funnel over 15-20 minutes. Rationale: A slight excess of the amine is used to react with the HCl byproduct, forming a salt and driving the reaction to completion.[6][7] Slow addition is crucial as the reaction is exothermic.[]

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-nitrobenzoyl chloride is consumed.

  • Workup - Quenching : Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.

  • Workup - Washing :

    • Wash the organic layer sequentially with 1 M HCl (to remove excess ethylamine).

    • Wash with saturated aqueous NaHCO₃ (to remove any remaining HCl and unreacted 4-nitrobenzoic acid, a potential hydrolysis product).

    • Wash with brine (to reduce the amount of water in the organic layer).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification : Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to obtain a pale yellow crystalline solid.[8][9]

Workflow Diagram

G Setup Dissolve 4-Nitrobenzoyl Chloride in DCM at 0 °C Addition Slowly Add Ethylamine (2.2 eq.) Setup->Addition React Stir at Room Temp for 1-2 hours Addition->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup (HCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry Dry (MgSO₄) & Concentrate Workup->Dry Purify Recrystallize from Ethanol or EtOAc/Hexane Dry->Purify Product Pure this compound Purify->Product G Start Problem Observed LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct NoReaction No/Sluggish Reaction Start->NoReaction CheckSM Check TLC/NMR of Crude for Starting Material LowYield->CheckSM AnalyzeCrude Analyze Crude Product (NMR, LC-MS, MP) ImpureProduct->AnalyzeCrude CheckReagents Verify Reagent Quality (e.g., Acyl Chloride Purity) NoReaction->CheckReagents SM_Present Starting Material Present? CheckSM->SM_Present IncreaseTime Increase Reaction Time/Temp or Check Reagent Stoichiometry SM_Present->IncreaseTime Yes CheckLoss Review Workup/Purification for Mechanical Loss SM_Present->CheckLoss No IdentifyImpurity Identify Impurity AnalyzeCrude->IdentifyImpurity UnreactedSM Unreacted Starting Material IdentifyImpurity->UnreactedSM Starting Material SideProduct Side Product (e.g., 4-nitrobenzoic acid) IdentifyImpurity->SideProduct Side Product OptimizeWorkup Optimize Workup (e.g., additional washes) UnreactedSM->OptimizeWorkup OptimizeRecrystallization Optimize Recrystallization (solvent, cooling rate) SideProduct->OptimizeRecrystallization ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Verify Reaction Conditions (Temp, Solvent, Stirring) ReagentsOK->Start No, Replace Reagents ReagentsOK->CheckConditions Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Q&A: Diagnosing and Solving Problems

Q1: My final yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. Systematically investigate the following:

  • Incomplete Reaction : Check a crude sample of your reaction mixture by TLC or ¹H NMR. The presence of significant amounts of 4-nitrobenzoyl chloride indicates an incomplete reaction.

    • Solution : Ensure the stoichiometry of ethylamine is correct (at least 2 equivalents). Consider increasing the reaction time or allowing the reaction to proceed at a slightly elevated temperature (e.g., 30-40 °C), though this may increase side products.

  • Hydrolysis of Acyl Chloride : 4-nitrobenzoyl chloride is highly reactive and sensitive to moisture. Any water present in the reagents or solvent will hydrolyze it to the unreactive 4-nitrobenzoic acid.

    • Solution : Use anhydrous solvents and fresh, high-quality 4-nitrobenzoyl chloride. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). [10]* Mechanical Losses : Significant product can be lost during transfers, filtration, and especially during recrystallization if the incorrect solvent or volume is used.

    • Solution : Ensure the product is fully precipitated before filtration by cooling the recrystallization mixture sufficiently. Minimize the volume of cold solvent used to wash the crystals.

Q2: My product's melting point is broad/low, and the NMR spectrum shows extra peaks. How do I identify and remove impurities?

A2: Impurities are typically unreacted starting materials or side products.

  • Unreacted 4-nitrobenzoyl chloride : This is highly reactive and usually consumed during workup. If present, it suggests a very inefficient reaction.

  • Unreacted Ethylamine : This is typically removed by the acidic wash (1 M HCl) during workup.

  • 4-nitrobenzoic acid : This common impurity arises from the hydrolysis of the starting acyl chloride.

    • Solution : This acidic impurity can be effectively removed by a thorough wash with a base, such as saturated sodium bicarbonate (NaHCO₃) solution, during the aqueous workup. [11]* Inefficient Recrystallization : The chosen solvent may not be optimal, dissolving the product too well at low temperatures or co-dissolving impurities.

    • Solution : Re-evaluate your recrystallization solvent. An ideal solvent should dissolve the product well when hot but poorly when cold. [8][12]Test solvent pairs like ethyl acetate/hexane or ethanol/water to find the optimal system.

Q3: The reaction is very sluggish and my starting material is consumed very slowly.

A3: This often points to issues with reagent quality or reaction conditions.

  • Reagent Deactivation : 4-nitrobenzoyl chloride can degrade upon storage, especially if exposed to atmospheric moisture.

    • Solution : Use freshly opened or purified 4-nitrobenzoyl chloride. You can check its purity by melting point.

  • Insufficient Mixing : If the reaction is not stirred efficiently, localized concentrations can slow the overall reaction rate.

    • Solution : Ensure vigorous magnetic or mechanical stirring throughout the addition and reaction period.

  • Low Temperature : While starting at 0 °C is recommended to control the initial exotherm, if the reaction stalls, allowing it to warm to room temperature is standard practice. [13]Insufficient warming may be the issue.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the second equivalent of ethylamine? Can I use a different base?

A1: The reaction of 4-nitrobenzoyl chloride with ethylamine produces one equivalent of hydrochloric acid (HCl) as a byproduct. [6]This acid will protonate the nucleophilic ethylamine, forming ethylammonium chloride and rendering it unreactive. The second equivalent of ethylamine acts as a base to neutralize this HCl, ensuring that free ethylamine is available to react. [7] Yes, other bases can be used. Non-nucleophilic tertiary amines like triethylamine (TEA) or pyridine are common choices, typically used in a slight excess (e.g., 1.2 equivalents). [11][14]Using a tertiary amine avoids the consumption of your primary amine nucleophile and can simplify purification.

Mechanism: Nucleophilic Acyl Substitution

G cluster_0 Addition Step cluster_1 Elimination Step AcylCl 4-Nitrobenzoyl Chloride Tetrahedral Tetrahedral Intermediate AcylCl->Tetrahedral Nucleophilic Attack by Ethylamine EtNH2 Ethylamine EtNH2->Tetrahedral Product This compound HCl HCl EtNH3Cl Ethylammonium Chloride HCl->EtNH3Cl Neutralization Tetrahedral->Product Collapse of Intermediate, Loss of Cl⁻ EtNH2_base Ethylamine (Base) EtNH2_base->EtNH3Cl

Caption: Mechanism of this compound formation.

Q2: How do I select the best solvent for the reaction and for recrystallization?

A2:

  • For the reaction : The solvent should be inert to the reactants and dissolve the starting materials. Dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether are excellent choices as they are aprotic and will not react with the acyl chloride. [11]* For recrystallization : The ideal solvent should dissolve your product completely at high temperatures but very poorly at low temperatures. This differential solubility allows for the separation from impurities that are either highly soluble or insoluble at all temperatures. [8] * Good starting points : Ethanol often works well. For less polar products, a two-solvent system like ethyl acetate/hexanes can be effective. Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy (the cloud point), reheat to clarify, and then cool slowly. [9] Q3: Can I synthesize this compound directly from 4-nitrobenzoic acid?

A3: Yes, this is a common and often preferred method in modern synthesis, avoiding the need to prepare the acyl chloride. [3]However, simply mixing the carboxylic acid and amine is ineffective because they form a stable ammonium carboxylate salt. [15]To facilitate the reaction, a coupling agent is required.

MethodStarting MaterialReagentsProsCons
Acyl Chloride 4-Nitrobenzoyl chlorideEthylamine, Base (optional)High reactivity, fast, high yieldMoisture sensitive, requires extra synthetic step
Direct Coupling 4-Nitrobenzoic acidEthylamine, Coupling Agent (e.g., EDC, HATU), BaseOne-pot, milder conditions, less hazardousCoupling agents can be expensive, byproduct removal

Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU. [][16][17]These reagents activate the carboxylic acid, allowing it to be attacked by the amine.

Q4: What analytical techniques are essential for this synthesis?

A4: A combination of techniques is crucial for monitoring and characterization:

  • Thin Layer Chromatography (TLC) : For rapid, qualitative monitoring of reaction progress. It helps visualize the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity by identifying characteristic peaks and integrating them. [18][19]* Mass Spectrometry (MS) : Confirms the molecular weight of the product (194.19 g/mol ). [1]* Infrared (IR) Spectroscopy : Useful for identifying key functional groups, such as the amide C=O stretch (typically ~1640 cm⁻¹) and N-H bonds.

  • Melting Point Analysis : A sharp melting point close to the literature value indicates high purity.

References
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Technical Support Center: Synthesis of N-ethyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-ethyl-4-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic transformation. Here, we address common challenges, delve into the mechanistic underpinnings of side reactions, and provide robust, field-tested protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound is most commonly achieved via the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with ethylamine. This reaction, typically performed under Schotten-Baumann conditions, is efficient but susceptible to side reactions that can compromise yield and purity.[1][2][3] This section provides direct answers to the most common issues encountered during this synthesis.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields are the most frequently reported issue. The root cause can typically be traced to one of two competing side reactions that consume your starting materials.

  • Cause A: Hydrolysis of 4-Nitrobenzoyl Chloride 4-nitrobenzoyl chloride is highly reactive and exceptionally sensitive to moisture.[4][5] If water is present in the reaction—from wet glassware, solvents, or the ethylamine solution—the acyl chloride will rapidly hydrolyze to form the unreactive 4-nitrobenzoic acid.[5][6] This side reaction directly competes with the desired amidation.

  • Cause B: Protonation of the Ethylamine Nucleophile The primary reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[7][8] In the absence of a suitable base, this HCl will protonate the nitrogen atom of the unreacted ethylamine, forming an ethylammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.[6][7]

Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_reagents Verify Reagent Quality & Dryness start->check_reagents check_base Review Base Stoichiometry & Addition check_reagents->check_base Reagents are dry issue_hydrolysis Primary Issue: Acyl Chloride Hydrolysis check_reagents->issue_hydrolysis Reagents/Solvents not anhydrous? issue_protonation Primary Issue: Ethylamine Protonation check_base->issue_protonation Base < 1 equivalent or added improperly? end Re-evaluate reaction temperature and mixing efficiency. check_base->end Base is sufficient solution_hydrolysis Solution: 1. Oven-dry all glassware. 2. Use anhydrous solvents. 3. Ensure ethylamine solution is dry. issue_hydrolysis->solution_hydrolysis solution_protonation Solution: 1. Use at least 1.1-1.2 equivalents of base. 2. Add base concurrently with or prior to acyl chloride. issue_protonation->solution_protonation

Caption: Troubleshooting flowchart for low reaction yields.

Q2: I've isolated a significant acidic byproduct. How do I identify and prevent it?

The most common acidic byproduct is 4-nitrobenzoic acid, resulting from the hydrolysis of 4-nitrobenzoyl chloride.[4][5]

  • Identification: This byproduct can be easily identified. It is a solid with a melting point of approximately 242 °C and is significantly more soluble in aqueous basic solutions (like sodium bicarbonate) than the desired this compound product. An IR spectrum would show a broad O-H stretch characteristic of a carboxylic acid.

  • Prevention: Preventing the formation of 4-nitrobenzoic acid hinges on rigorous exclusion of water.

    • Glassware: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[5]

    • Solvents: Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system. Dichloromethane (DCM) is a common choice.[9]

    • Reagents: Use high-purity 4-nitrobenzoyl chloride.[10] If using an aqueous solution of ethylamine, consider alternative strategies or ensure the reaction is performed under biphasic Schotten-Baumann conditions where the acyl chloride concentration in the aqueous phase is minimized.[2]

Q3: My reaction starts but then stalls before completion. What's happening?

A stalling reaction is a classic symptom of insufficient base.[6] As the reaction proceeds, HCl is generated. If there isn't enough base to neutralize it, the pH of the reaction mixture drops. This leads to the protonation of the remaining ethylamine, which stops the reaction cold.[7]

  • Solution: Always use at least one full equivalent of a base to scavenge the generated HCl.[6] It is common practice to use a slight excess (1.1 to 1.2 equivalents) of a tertiary amine base like triethylamine (TEA) or pyridine to ensure the reaction medium remains basic.[5][8]

Reaction Stoichiometry and Competing Pathways

G cluster_main Desired Reaction Pathway cluster_side Competing Side Reactions AcylCl 4-Nitrobenzoyl Chloride Product This compound + HCl AcylCl->Product + Acid 4-Nitrobenzoic Acid AcylCl->Acid + Amine Ethylamine Amine->Product ProtonatedAmine Ethylammonium (Unreactive) Amine->ProtonatedAmine + HCl (from main reaction) Water H₂O (Moisture) Water->Acid Base Base (e.g., TEA) (>1 equivalent) Base->Amine Prevents Protonation

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Technical Support Center: Purification of Crude N-ethyl-4-nitrobenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-ethyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Here, we move beyond procedural lists to explain the underlying principles, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization of this compound?

A1: The choice of solvent is paramount. An ideal solvent for recrystallization must satisfy specific criteria: the compound of interest, this compound, should be highly soluble at elevated temperatures but sparingly soluble or insoluble at room temperature or below.[1][2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[1][3] Additionally, the impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2][4]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While specific experimental data for this compound is not extensively published, we can infer suitable solvents based on its structure—an aromatic amide with a nitro group. This suggests a moderately polar compound. A good starting point would be polar protic solvents like ethanol or methanol, or potentially a mixed solvent system. A study on the related compound p-nitrobenzamide showed good solubility in solvents like ethanol, ethyl acetate, and dimethyl sulfoxide (DMSO) at higher temperatures.[5] Water can also be a good choice for polar compounds, as it can be heated to a high temperature to dissolve the organic solid.[6]

It is crucial to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific crude sample.[7]

Q3: My this compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[8][9] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, causing the compound to melt in the hot solution before it can crystallize.[8] It can also be caused by a high concentration of impurities.

Solutions:

  • Add more solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly again.[8][10]

  • Lower the cooling temperature: If the compound has a low melting point, cooling the solution to a lower temperature (e.g., in an ice bath) may induce crystallization.

  • Change the solvent: If oiling persists, a different solvent with a lower boiling point might be necessary.[10]

  • Induce crystallization while hot: Gently scratching the inside of the flask as it cools can sometimes prevent oiling out by providing nucleation sites.[11]

Troubleshooting Guide

This section addresses specific problems you might encounter during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used , resulting in a solution that is not supersaturated upon cooling.[8][12] 2. The solution is supersaturated , but crystallization has not been initiated.[8]1. Reduce the solvent volume by gently heating the solution to evaporate some of the solvent, then allow it to cool again.[8][10] 2. Induce crystallization by:     a. Scratching the inner surface of the flask with a glass rod.[8][10][12]     b. Adding a seed crystal of pure this compound.[8][10][12]     c. Cooling the solution in an ice bath to further decrease solubility.[8]
Very low yield of purified crystals. 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[4][12] 2. Premature crystallization during hot filtration, leading to product loss.[9] 3. Washing the crystals with a solvent that is not ice-cold , re-dissolving some of the product.[4][12]1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[12] 2. To prevent premature crystallization, use a stemless funnel and keep the filtration apparatus hot.[9] You can also add a slight excess of hot solvent before filtration and then evaporate it off before cooling.[11] 3. Always wash the collected crystals with a minimal amount of ice-cold solvent .[12]
The purified product is still colored or appears impure. 1. Colored impurities are present that were not removed by recrystallization alone. 2. Crystallization occurred too rapidly , trapping impurities within the crystal lattice.[13]1. If the solution is colored after dissolving the crude solid, add a small amount of decolorizing carbon to the hot solution and then perform a hot filtration to remove it along with the colored impurities.[2] 2. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[1][12] Rapid cooling in an ice bath should only be done after the solution has first cooled to room temperature.[13]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the standard procedure for recrystallization from a single solvent.

  • Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent at room temperature. The compound should be sparingly soluble. Heat the test tube in a water bath. The compound should dissolve completely. Allow the test tube to cool to room temperature and then in an ice bath. A good yield of crystals should form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the flask on a hot plate, swirling gently, until the solvent boils. Add more solvent in small portions until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[13]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Visualizing the Workflow

Diagram 1: Recrystallization Troubleshooting Flowchart

This diagram illustrates the decision-making process when troubleshooting common recrystallization problems.

G start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? yield_ok Is Yield Acceptable? crystals_form->yield_ok Yes troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool slower - Change solvent oiling_out->troubleshoot_oiling Yes purity_ok Is Purity Acceptable? yield_ok->purity_ok Yes troubleshoot_yield Troubleshoot: - Minimize solvent volume - Ensure slow cooling - Use ice-cold wash yield_ok->troubleshoot_yield No end_success Successful Purification purity_ok->end_success Yes troubleshoot_purity Troubleshoot: - Use decolorizing carbon - Ensure slow cooling - Re-recrystallize purity_ok->troubleshoot_purity No troubleshoot_no_crystals->cool Retry troubleshoot_oiling->dissolve Retry troubleshoot_yield->dissolve Restart with new parameters troubleshoot_purity->dissolve Restart

Caption: Troubleshooting workflow for recrystallization.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Finding the best solvent for recrystallisation. Royal Society of Chemistry. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Recrystallization. University of California, Los Angeles Chemistry and Biochemistry. [Link]

  • Recrystallization. California State University, Stanislaus. [Link]

  • Recrystallization - Single Solvent. University of Toronto Scarborough. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • This compound. PubChem. [Link]

  • Problems in recrystallization. Biocyclopedia. [Link]

  • N-ethyl-N-methyl-3-(methylamino)-4-nitrobenzamide. PubChem. [Link]

  • Synthesis and Crystal Structure of Ethyl 4-(4-Nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)-benzoate Monohydrate. Bulletin of the Korean Chemical Society. [Link]

  • N-(2-(Ethylamino)ethyl)-4-nitrobenzamide hydrochloride. PubChem. [Link]

  • Recrystallization1. Unknown Source. [Link]

  • Recrystallization Issues. Reddit. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Recrystallization and Crystallization. University of California, Davis Chemistry. [Link]

  • Benzamide, 4-nitro-N-ethyl-N-methyl-. PubChem. [Link]

  • Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. [Link]

Sources

Technical Support Center: Column Chromatography Purification of N-ethyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-ethyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the successful column chromatographic purification of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when purifying this compound.

Q1: What is the first step I should take before attempting a large-scale column purification?

A1: The indispensable first step is to develop a robust separation method using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that allows you to screen various mobile phase (solvent) systems to find the optimal conditions for separating your desired product, this compound, from unreacted starting materials and byproducts. The ideal mobile phase will result in a retention factor (Rf) of approximately 0.3-0.4 for the product, ensuring good separation from impurities.[1]

Q2: How do I choose the right stationary phase for this purification?

A2: For a moderately polar compound like this compound, silica gel is the most common and effective stationary phase. Its polar surface interacts with the polar functional groups of the molecules, leading to separation based on polarity. In some specific cases where the compound might be unstable on acidic silica, alternative stationary phases like alumina or Florisil could be considered.[2] However, for most routine purifications of this compound, silica gel is the standard choice.

Q3: My compound is a yellow solid. Can I visually track its progress on the column?

A3: While this compound is often described as a yellowish compound, relying solely on visual tracking can be misleading. Impurities can also be colored, and the concentration of the compound in the column might be too low to be easily visible. The most reliable method for tracking the elution is to collect fractions and analyze them by TLC. Additionally, since this compound contains a nitrobenzene chromophore, it is UV-active.[3] This allows for monitoring the column effluent with a UV detector, which is a feature of many automated flash chromatography systems.[4][5][6]

Q4: What are the most likely impurities I will encounter?

A4: The common impurities will depend on the synthetic route used to prepare this compound. If it's synthesized from 4-nitrobenzoyl chloride and ethylamine, you can expect to see unreacted 4-nitrobenzoyl chloride, excess ethylamine (though volatile), and the hydrolysis product, 4-nitrobenzoic acid.[7] If the synthesis involves the alkylation of 4-nitrobenzamide, then residual 4-nitrobenzamide would be a primary impurity.[8]

Q5: How do I prepare my crude sample for loading onto the column?

A5: There are two primary methods for loading your sample: wet loading and dry loading.

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[9] This solution is then carefully pipetted onto the top of the packed column. This method is quick but can lead to band broadening if too much or too strong of a solvent is used.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.[9][10] This powder is then carefully added to the top of the column. Dry loading is generally preferred as it often results in better separation and sharper bands.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of this compound.

Problem 1: My compound is not moving down the column (stuck at the origin).
Possible Cause Explanation & Solution
Mobile phase is not polar enough. The solvent system does not have sufficient eluotropic strength to displace the polar this compound from the silica gel. Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[2]
Compound has poor solubility in the mobile phase. If the compound is not soluble in the eluent, it will not move effectively through the column. Solution: While maintaining a suitable polarity for separation, you may need to switch to a different solvent system in which your compound is more soluble. For instance, dichloromethane/methanol is another common solvent system.[2]
Compound has decomposed on the silica gel. This compound is generally stable on silica. However, if your crude mixture contains highly reactive impurities, it's a remote possibility. Solution: Test the stability of your compound on a small amount of silica gel by spotting it on a TLC plate and letting it sit for an hour before developing. If decomposition is observed, consider using a less acidic stationary phase like deactivated silica or alumina.[2]
Problem 2: All my compounds are eluting together at the solvent front.
Possible Cause Explanation & Solution
Mobile phase is too polar. The eluent is too strong and is washing all components of the mixture through the column without allowing for proper interaction with the stationary phase. Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[2]
Column is overloaded. Too much crude material has been loaded onto the column, exceeding its separation capacity. Solution: Use a larger column with more silica gel or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 by weight for good separation.[10]
Sample was loaded in too strong of a solvent. If the sample is dissolved in a highly polar solvent for wet loading, it can carry the compound down the column too quickly. Solution: Use the mobile phase or a solvent with slightly lower polarity than the mobile phase to dissolve your sample. If this is not possible, dry loading is the recommended alternative.[9]
Problem 3: The separation is poor, and the fractions are still mixed.
Possible Cause Explanation & Solution
Inappropriate mobile phase. The chosen solvent system may not have the right selectivity for the components in your mixture, even if the Rf of the product on TLC seemed acceptable. Solution: Re-screen different solvent systems using TLC. Sometimes, adding a third solvent in a small percentage can significantly improve separation.
Column was packed improperly. Air bubbles, cracks, or an uneven surface in the silica gel bed can lead to channeling of the solvent and poor separation. Solution: Take care when packing the column to ensure a uniform and compact bed. Slurry packing is often more reliable than dry packing.
Elution was too fast. Running the column too quickly does not allow for proper equilibrium between the stationary and mobile phases, leading to band broadening and decreased resolution. Solution: Reduce the flow rate of the mobile phase. For flash chromatography, this means applying less pressure.
Using a gradient elution. For difficult separations of compounds with similar polarities, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can be very effective.[2]
Problem 4: The product peaks on the chromatogram are tailing.
Possible Cause Explanation & Solution
Secondary interactions with silica. The amide and nitro groups in this compound can have strong interactions with the acidic silanol groups on the surface of the silica gel, leading to tailing. Solution: Adding a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase can help to mask these active sites and improve peak shape.[1]
Sample overload. As mentioned previously, overloading the column can lead to tailing. Solution: Reduce the amount of sample loaded onto the column.
Problem 5: I can't see my compound on the TLC plate after spotting from the column fractions.
Possible Cause Explanation & Solution
The fractions are too dilute. The concentration of the compound in the collected fractions may be below the detection limit of your visualization method. Solution: Concentrate a small portion of the suspect fractions and re-spot on the TLC plate.[2]
The compound is not UV-active. This is not the case for this compound, which is UV-active. However, for other compounds, this could be an issue. Solution: Use alternative visualization techniques for TLC, such as staining with potassium permanganate or iodine.

Experimental Protocols

Protocol 1: TLC Analysis for Mobile Phase Selection
  • Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Prepare several developing chambers with different solvent systems (e.g., varying ratios of hexane:ethyl acetate, such as 9:1, 4:1, 2:1).

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for each spot. The ideal mobile phase will give the this compound spot an Rf value of approximately 0.3-0.4 and show good separation from other spots.

Protocol 2: Flash Column Chromatography
  • Column Packing:

    • Secure a glass column of appropriate size in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (the initial, less polar solvent for a gradient elution).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[9]

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the top of the column (e.g., with a pump or house air) to begin eluting the solvent.

    • Collect the eluent in a series of test tubes or flasks.

    • Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.

    • If a gradient elution is being used, gradually increase the proportion of the more polar solvent.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualizations

Workflow for Column Chromatography Purification

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Mobile Phase Selection) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Optimal Solvent System Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC/UV) Collect->Monitor Analyze Monitor->Elute Adjust Gradient (if necessary) Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified This compound Evaporate->Product

Caption: A typical workflow for the purification of this compound by column chromatography.

Troubleshooting Logic Flow

TroubleshootingFlow cluster_no_elution No Elution cluster_fast_elution Fast Elution cluster_poor_sep Poor Separation Start Problem Encountered NoElution Compound Stuck at Origin Rf = 0 Start->NoElution FastElution All Compounds at Solvent Front Rf = 1 Start->FastElution PoorSep Overlapping Spots Mixed Fractions Start->PoorSep IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity DecreasePolarity Decrease Mobile Phase Polarity FastElution->DecreasePolarity CheckPacking Check Column Packing PoorSep->CheckPacking OptimizeSolvent Optimize Solvent System PoorSep->OptimizeSolvent Gradient Use Gradient Elution PoorSep->Gradient

Caption: A decision-making flow for troubleshooting common column chromatography issues.

References

  • EvitaChem. (n.d.). This compound (EVT-1189004).
  • PubMed. (2021). Adaptable 3D printed detector for absorbance monitoring of column chromatography separations using deep-UV LED at 280 nm. Retrieved from [Link]

  • ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • South Fork Instruments. (2022). UV Analyzers In Column Chromatographic Separation. Retrieved from [Link]

  • YouTube. (2023). ultraviolet detection methods for TLC analysis and HPLC. Retrieved from [Link]

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Troubleshooting low yield in N-ethyl-4-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-ethyl-4-nitrobenzamide Synthesis

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues in your own laboratory work. This document is structured as a dynamic troubleshooting guide to directly address common points of failure leading to low product yield.

Frequently Asked Questions (FAQs): Troubleshooting Low Yield

The synthesis of this compound, typically achieved via the Schotten-Baumann reaction between 4-nitrobenzoyl chloride and ethylamine, is a robust transformation.[1][2][3] However, its success hinges on careful control of reagents and conditions. Low yields are a common frustration, but they are almost always traceable to a few key factors.

Q1: My reaction yield is unexpectedly low or zero. Where should I start my investigation?

This is the most common issue, and it almost always points to the deactivation of one of your key reagents. The primary culprit is often the hydrolysis of the highly reactive 4-nitrobenzoyl chloride.

Core Insight: 4-nitrobenzoyl chloride is extremely sensitive to moisture.[4][5][6] The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic and thus, highly susceptible to nucleophilic attack by water.[6][7] This hydrolysis produces 4-nitrobenzoic acid, which is unreactive under these conditions and contaminates your final product.

Troubleshooting Checklist:

  • Anhydrous Conditions: Have you ensured all glassware was oven- or flame-dried immediately before use? Were your solvents (e.g., Dichloromethane, Diethyl Ether) from a freshly opened bottle or a solvent purification system?[6][8]

  • Reagent Quality: Is your 4-nitrobenzoyl chloride fresh? Older bottles may have been exposed to atmospheric moisture over time. It should be a yellow crystalline solid.[5][7] If it appears clumpy or discolored, its quality is suspect.

  • Amine Protonation: The reaction generates one equivalent of hydrochloric acid (HCl). Without a base to neutralize it, this acid will protonate the nucleophilic ethylamine, forming an unreactive ethylammonium salt and halting the reaction.[9] Ensure you have added at least one equivalent of a suitable base.[10]

Q2: I've confirmed my reagents are pure and conditions are anhydrous, but the yield is still poor. What reaction parameters should I optimize?

Once reagent integrity is confirmed, the next step is to scrutinize the reaction conditions. The interplay between temperature, stoichiometry, and mixing is critical for maximizing amide formation while suppressing side reactions.

Troubleshooting Table: Reaction Parameter Optimization

ParameterPotential Issue Leading to Low YieldRecommended Action & Rationale
Temperature The reaction is highly exothermic. Running at room temperature or higher from the start can accelerate the undesirable hydrolysis of 4-nitrobenzoyl chloride.[8]Begin the reaction at a low temperature (0-5 °C) by using an ice bath.[10] Add the 4-nitrobenzoyl chloride dropwise to the solution of ethylamine and base. This controls the initial exotherm. After addition, allow the reaction to slowly warm to room temperature to ensure it goes to completion.
Base Selection & Addition Using a highly concentrated aqueous base (e.g., >20% NaOH) can create a locally high pH that favors the hydrolysis of the acyl chloride over amidation.[10]Use a moderate concentration of aqueous base (e.g., 10% NaOH) or an organic base like triethylamine or pyridine.[1][11] Add the base concurrently with or slightly before the acyl chloride to ensure the generated HCl is neutralized immediately.
Stoichiometry Insufficient base leads to amine protonation.[9] A large excess of acyl chloride can be difficult to remove and may lead to side products if trace water is present.Use a slight excess of the amine (e.g., 1.1 equivalents) to ensure the limiting reagent is the more expensive acyl chloride. Crucially, use at least 1.1-1.5 equivalents of your base to neutralize all generated HCl.
Mixing (for biphasic systems) In a typical Schotten-Baumann setup using an organic solvent (like DCM) and aqueous base, poor mixing leads to inefficient mass transfer between the two phases.[10]Ensure vigorous stirring throughout the reaction. The interface between the organic and aqueous layers is where the crucial acid-base neutralization occurs.
Q3: My reaction seems to work (TLC analysis shows product), but I lose most of it during the workup and purification. How can I improve my product recovery?

Product loss during workup is a frequently overlooked source of low yield. This compound is a polar molecule, and its handling during extraction and recrystallization must be optimized.

Troubleshooting Workup & Purification:

  • Extraction: While this compound is primarily soluble in organic solvents like dichloromethane and ethyl acetate, it has slight solubility in water. Minimize the number of aqueous washes and ensure your aqueous layers are thoroughly back-extracted with your organic solvent (2-3 times) to recover any dissolved product.

  • Recrystallization Solvent: The choice of solvent for recrystallization is paramount. The ideal solvent should dissolve the compound well when hot but poorly when cold.[12]

    • Good Starting Points: Ethanol or isopropyl alcohol often work well. Alternatively, a two-solvent system like ethyl acetate/hexanes or acetone/hexanes can be effective.[13]

    • Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If using a two-solvent system, dissolve in the "good" solvent (e.g., ethyl acetate) and add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Rapid cooling will trap impurities.

Visualizing the Process

Understanding the reaction mechanism and the troubleshooting logic can clarify the source of experimental problems.

Reaction Mechanism

The synthesis follows a nucleophilic acyl substitution pathway.

Schotten_Baumann_Mechanism reagents 4-Nitrobenzoyl Chloride + Ethylamine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product_salt Protonated Amide + Cl⁻ intermediate->product_salt Collapse, Cl⁻ leaves final_product This compound product_salt->final_product Deprotonation base Base (e.g., NaOH) base->product_salt Neutralizes HCl

Caption: Schotten-Baumann reaction mechanism.

Troubleshooting Workflow

A logical flow for diagnosing low yield.

Troubleshooting_Workflow start Low Yield Observed q1 Are Reagents Pure & Dry? start->q1 sol1 Use fresh reagents. Ensure anhydrous conditions. q1->sol1 No q2 Are Reaction Conditions Optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Check Temp (start at 0°C). Verify Stoichiometry (Base > 1 eq). Ensure Vigorous Stirring. q2->sol2 No q3 Is Workup/Purification Efficient? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Minimize aqueous washes. Back-extract aqueous layers. Optimize recrystallization solvent. q3->sol3 No end Yield Improved q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: A systematic workflow for troubleshooting low yield.

Protocols

Protocol 1: Synthesis of this compound
  • Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add ethylamine (1.0 eq) and dichloromethane (DCM, ~0.5 M).

  • Cooling: Cool the flask to 0-5 °C in an ice bath.

  • Base Addition: Add an aqueous solution of 10% sodium hydroxide (1.2 eq). Begin vigorous stirring.

  • Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

  • Reaction: Allow the mixture to stir at 0-5 °C for 30 minutes after the addition is complete, then remove the ice bath and let it warm to room temperature. Stir for an additional 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Extraction: Back-extract the combined aqueous layers with DCM (2 x 15 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Place the crude solid into a clean Erlenmeyer flask.

  • Dissolution: Add a small amount of ethanol and heat the mixture to boiling (using a hot plate). Continue adding ethanol in small portions until all the solid has just dissolved.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal recovery, subsequently place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely. The expected melting point is approximately 60-62 °C.[14]

References

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • BYJU'S. (2019-11-17). Schotten Baumann Reaction. [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • L.S. College, Muzaffarpur. (2020-08-01). Schotten–Baumann reaction. [Link]

  • ResearchGate. (2025-11-10). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. [Link]

  • PubMed. (2006-03). Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the nature of substituents. [Link]

  • Solubility of Things. 4-Nitrobenzoyl chloride. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • PubChem. Benzamide, 4-nitro-N-ethyl-N-methyl-. [Link]

  • Organic Syntheses. ethyl 4-aminobenzoate. [Link]

  • NIST. 4-Nitrobenzoyl chloride. [Link]

  • ResearchGate. Influence of temperature (°C) on the conversion degrees (%) in the acylation of (RS). [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • Journal of the Korean Chemical Society. 3-(N-methyl-4-nitrobenzamido)- benzoate Monohydrate. [Link]

  • Google Patents. Process for producing nitrobenzoyl chloride.
  • Royal Society of Chemistry. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. [Link]

  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Chemistry LibreTexts. (2022-09-24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]

  • Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. (2024-01-13). What's the best solvent to remove these crystals and recrystallize it?. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

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  • PubChem. N-(2-(Ethylamino)ethyl)-4-nitrobenzamide hydrochloride. [Link]

  • Master Organic Chemistry. (2018-05-17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • SpectraBase. N,N-Diethyl-4-nitrobenzamide - Optional[13C NMR] - Chemical Shifts. [Link]

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Stability issues of N-ethyl-4-nitrobenzamide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-ethyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental work with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your results.

Introduction to this compound Stability

This compound is a nitrobenzamide derivative utilized in various research applications.[1] The stability of this compound is paramount for obtaining reliable and reproducible experimental data. Two key structural features dictate its chemical behavior: the amide linkage and the nitroaromatic ring. The amide bond is susceptible to hydrolysis under certain pH and temperature conditions, while the nitroaromatic system can be sensitive to light.[2][3][4] This guide will address the primary degradation pathways—hydrolysis, photodecomposition, and thermal stress—and provide actionable protocols to assess and mitigate these stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Hydrolytic Stability

Q1: I am observing a decrease in the concentration of this compound in my aqueous buffer over time. What could be the cause?

A1: The most likely cause is the hydrolysis of the amide bond, which breaks down this compound into 4-nitrobenzoic acid and ethylamine. Amide hydrolysis is generally slow at neutral pH but is significantly catalyzed by acidic or basic conditions, especially with elevated temperatures.[2][3]

  • Expert Insight: The resonance stabilization of the amide bond makes it relatively stable.[2] However, in acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] In basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[5]

Q2: How can I determine if my compound is degrading due to pH instability?

A2: You should perform a forced degradation study under acidic and basic conditions. This involves intentionally exposing your compound to stress conditions to accelerate degradation and identify potential issues. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is crucial for separating the parent compound from its degradation products.[6][7][8]

Q3: My experimental protocol requires a pH outside the neutral range. How can I minimize hydrolysis?

A3: If you must work under acidic or basic conditions, consider the following strategies:

  • Temperature Control: Keep your solutions at low temperatures (e.g., 4°C or on ice) whenever possible, as reaction rates, including hydrolysis, decrease significantly at lower temperatures.

  • Time Limitation: Prepare fresh solutions immediately before use and minimize the time the compound is in the problematic buffer.

  • Buffer Selection: While the primary driver is pH, some buffer components can also influence reaction rates. If possible, screen different buffer systems to see if one offers better stability.

Section 2: Photostability

Q1: I've noticed inconsistent results between experiments run on different days, even when using the same stock solution. Could light exposure be a factor?

A1: Yes, nitroaromatic compounds are known to be susceptible to photodegradation.[9][10] Exposure to ambient laboratory light or direct sunlight can induce photochemical reactions, leading to the degradation of this compound. This can be a significant source of variability if not controlled.

  • Expert Insight: The nitro group is an electron-withdrawing group that can absorb UV-Vis light. This absorption can excite the molecule to a higher energy state, initiating degradation pathways. Photolysis of nitroaromatic compounds can lead to the formation of various photoproducts.[9][11]

Q2: What are the best practices for handling and storing this compound to prevent photodegradation?

A2: To ensure the photostability of your compound, follow these guidelines:

  • Storage: Store the solid compound and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[12]

  • Handling: Conduct experimental manipulations in a dimly lit area or under yellow light, which has less energy than UV or blue light.

  • Experimentation: When running experiments, especially those over extended periods, ensure the samples are shielded from direct light sources.

Section 3: Thermal Stability

Q1: I need to heat my reaction mixture containing this compound. At what temperature does it start to decompose?

  • Expert Insight: Thermal decomposition of amides can proceed through various mechanisms, including homolytic cleavage at high temperatures.[14][15] The presence of other reagents in your mixture can also influence the decomposition temperature.

Q2: How can I assess the thermal stability of my compound?

A2: A straightforward method is to incubate solutions of this compound at various temperatures (e.g., 40°C, 60°C, 80°C) for a set period.[6] Analyze the samples at different time points using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[6][7][16]

Objective: To identify the potential degradation pathways of this compound.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • pH meter

  • Water bath or incubator

  • UV lamp (e.g., 254 nm)

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 24 hours. Also, heat a solution of the compound in a suitable solvent.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours. Prepare a control sample wrapped in foil.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples using a validated, stability-indicating HPLC method.

  • Data Interpretation:

    • Quantify the percentage of this compound remaining.

    • Calculate the percentage of each degradation product formed.

    • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Data Presentation:

Stress ConditionTime (hours)% this compound Remaining% Degradation Product 1% Degradation Product 2
0.1 M HCl, 60°C010000
2
4
8
24
0.1 M NaOH, 60°C010000
2
4
8
24
3% H₂O₂, RT010000
24
80°C (Solid)010000
24
UV Light (254 nm)010000
24
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation & Columns:

  • HPLC with a Diode Array Detector (DAD) or UV Detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

Method Development Strategy:

  • Mobile Phase Screening: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Optimization: Adjust the gradient slope and time to achieve good separation between the parent peak and any degradation peaks observed in the forced degradation samples.

  • Wavelength Selection: Use the DAD to monitor the elution at multiple wavelengths and select a wavelength that provides good sensitivity for both the parent compound and its degradation products.

  • Method Validation: Once a suitable method is developed, validate it according to relevant guidelines (e.g., ICH Q2(R1)) for parameters such as specificity, linearity, accuracy, and precision.

Visualizing Degradation & Troubleshooting

G parent This compound acid 4-Nitrobenzoic Acid parent->acid  Hydrolysis (Acid/Base Catalyzed) amine Ethylamine parent->amine  Hydrolysis (Acid/Base Catalyzed) photo Photodegradation Products parent->photo  Photolysis (UV/Vis Light) thermal Thermal Decomposition Products parent->thermal  Thermal Stress (High Temperature)

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Quora. (2019). Why are amides resist hydrolysis in plain water? Retrieved from [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. Retrieved from [Link]

  • PubMed. (2011). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Retrieved from [Link]

  • ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Retrieved from [Link]

  • PubMed. (2002). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Retrieved from [Link]

  • PubMed. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Synthesis and thermal decomposition of N , N -dialkoxyamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • MDPI. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Retrieved from [Link]

  • ResearchGate. (2011). Stress degradation studies on bioactive nitrocompound and development of a stability indicating RP-HPLC method. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal, spectroscopic and DFT studies of solid benzamide. Retrieved from [Link]

  • MDPI. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of N-ethyl-4-nitrobenzamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-ethyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to the solubility of this compound in biological assays. As a nitroaromatic compound, this compound's inherent hydrophobicity can present significant hurdles in achieving the desired concentrations for accurate and reproducible experimental results. This resource offers a structured approach to overcoming these solubility issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: I'm dissolving my this compound in DMSO for a cell-based assay, but it precipitates when I add it to the culture medium. Why is this happening and what can I do?

A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment like cell culture media. The dramatic decrease in solvent strength causes the compound to rapidly precipitate.[1]

  • Initial Troubleshooting Steps:

    • Reduce Final Solvent Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5%, as higher concentrations can be toxic to cells and can also promote precipitation.[2] Consider making a more concentrated stock solution in DMSO to minimize the volume added to your media.

    • Serial Dilution: Instead of adding your concentrated stock directly to the final volume of media, perform serial dilutions in pre-warmed (37°C) media. This gradual reduction in solvent concentration can help keep the compound in solution.[1]

    • Slow Addition with Agitation: Add the compound stock dropwise to the media while gently vortexing or swirling. This helps to disperse the compound and solvent more evenly, preventing localized high concentrations that can trigger precipitation.[1]

Q2: What are the best alternative solvents or strategies if reducing the DMSO concentration isn't enough to keep this compound in solution?

A2: If optimizing the DMSO concentration is insufficient, a multi-faceted approach to solubility enhancement is recommended. The key is to find a vehicle that is both effective at solubilizing the compound and benign to your biological system.

  • Recommended Strategies:

    • Co-solvents: The use of water-miscible organic co-solvents can increase the solubility of hydrophobic compounds.[3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] It is crucial to determine the maximum tolerable concentration of any co-solvent in your specific assay through vehicle control experiments.

    • Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[5] Polysorbates (e.g., Tween 80) and poloxamers are commonly used.[4][6]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with low toxicity.[4]

Q3: How do I choose the right solubilization strategy for my specific biological assay?

A3: The choice of solubilization strategy depends on the specific requirements of your assay, including the cell type, assay duration, and endpoint being measured.

  • Decision-Making Framework:

    • Determine Maximum Tolerable Excipient Concentration: Before testing the solubility of this compound in a new formulation, it is essential to determine the highest concentration of the solubilizing agent (co-solvent, surfactant, or cyclodextrin) that does not affect the viability or function of your cells. This is achieved by running vehicle-only controls.

    • Solubility Screening: Prepare a series of formulations with different solubilizing agents and combinations to identify the one that provides the best solubility for this compound.

    • Validate with Vehicle Controls: Once a suitable formulation is identified, it is critical to run parallel experiments with the vehicle (the formulation without this compound) to ensure that the observed biological effects are due to the compound and not the excipients.[8]

Troubleshooting Guide: Compound Precipitation in Cell Culture

Issue 1: Immediate Precipitation Upon Addition to Media

This is often due to the compound's low aqueous solubility and the rapid dilution of the organic solvent.

Potential Cause Explanation Recommended Solution
High Final Compound Concentration The final concentration of this compound exceeds its solubility limit in the aqueous media.Determine the maximum soluble concentration by performing a solubility test. If a higher concentration is needed, a more robust formulation is required.
Rapid Solvent Exchange Direct addition of a concentrated stock solution leads to a sudden change in the solvent environment, causing the compound to precipitate.Employ a serial dilution method in pre-warmed media. Add the compound stock slowly while gently agitating the media.[1]
Low Media Temperature The solubility of many compounds, including this compound, is lower at colder temperatures.Always use pre-warmed (37°C) cell culture media for dilutions and experiments.[1][9]
Interaction with Media Components The compound may interact with salts, proteins (especially in serum), or other components in the media to form insoluble complexes.[9]Consider using a different basal media formulation or serum-free media if your experiment allows.
Issue 2: Delayed Precipitation After Incubation

Precipitation that occurs hours or days after the initial preparation can be caused by several factors.

Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial preparation may have created a supersaturated solution that is thermodynamically unstable and prone to crystallization over time.A formulation with a higher solubilizing capacity is needed to maintain the compound in a stable solution. Consider a combination of solubilizing agents.
Media Evaporation In long-term cultures, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.[9]Ensure proper humidification of your incubator and use low-evaporation culture plates or sealing films.
pH Changes Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.Monitor the pH of your culture medium, especially in high-density cultures, and change the medium more frequently if needed.[1]
Compound Degradation The compound may degrade over time into less soluble byproducts.Prepare fresh media with the compound more frequently, especially for long-term experiments.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol helps you determine the highest concentration of this compound that can be achieved in your cell culture medium without precipitation.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 50-100 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Prepare Serial Dilutions: Pre-warm your complete cell culture medium to 37°C. Prepare a series of dilutions of the stock solution in the medium (e.g., 1:100, 1:200, 1:500, 1:1000).

  • Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).

  • Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your assay duration (e.g., 24, 48, or 72 hours).

  • Final Inspection: After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.

Protocol 2: Stepwise Formulation Development

This protocol provides a systematic approach to developing a formulation for this compound.

  • Vehicle Toxicity Screen:

    • Prepare a series of dilutions of each potential solubilizing agent (e.g., HP-β-CD, Tween 80, PEG 400) in your cell culture medium.

    • Treat your cells with these vehicle-only solutions and perform your standard cell viability assay to determine the maximum non-toxic concentration for each excipient.

  • Solubility Enhancement Screen:

    • Prepare concentrated stock solutions of this compound in various non-toxic concentrations of the solubilizing agents identified in the previous step.

    • Determine the maximum soluble concentration of this compound in each formulation using the method described in Protocol 1.

  • Combination Formulation (if necessary):

    • If a single agent is insufficient, try combinations of excipients (e.g., a co-solvent and a surfactant).[8]

    • Repeat the vehicle toxicity and solubility enhancement screens for the combination formulations.

  • Final Validation:

    • Once a lead formulation is identified, perform your biological assay with this compound dissolved in this formulation.

    • Crucially, include a vehicle control group (the formulation without the compound) to confirm that the observed effects are specific to this compound.

Visualizing Experimental Workflows

Decision Tree for Solubility Troubleshooting

G start Compound Precipitates in Aqueous Media check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration. Prepare higher stock concentration. check_dmso->reduce_dmso Yes still_precipitates Still Precipitates? check_dmso->still_precipitates No reduce_dmso->still_precipitates solubilization_strategy Implement Advanced Solubilization Strategy still_precipitates->solubilization_strategy Yes success Solubility Issue Resolved still_precipitates->success No vehicle_toxicity Screen for Vehicle Toxicity solubilization_strategy->vehicle_toxicity solubility_screen Perform Solubility Screen (Co-solvents, Surfactants, Cyclodextrins) vehicle_toxicity->solubility_screen optimize_formulation Optimize Formulation (Combinations if necessary) solubility_screen->optimize_formulation validate_assay Validate in Assay with Vehicle Control optimize_formulation->validate_assay validate_assay->success

Caption: A decision tree for troubleshooting solubility issues.

Workflow for Formulation Development

G cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Excipient Screening cluster_2 Phase 3: Formulation Optimization cluster_3 Phase 4: Validation a Define Target Concentration b Initial Solubility in DMSO/Media a->b c Determine Max Tolerable Excipient Concentration (Vehicle Toxicity) b->c d Screen Solubility with Individual Excipients c->d e Test Excipient Combinations d->e f Select Lead Formulation e->f g Confirm No Assay Interference with Vehicle Control f->g h Proceed with Biological Assay g->h

Caption: A stepwise workflow for formulation development.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2015). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl- - Chemical & Physical Properties. Retrieved from [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, June 30). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • European Pharmaceutical Review. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs. Retrieved from [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • JoVE. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Cosolvent-induced solubilization of hydrophobic compounds into water. Retrieved from [Link]

  • PharmaCompass. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-(Ethylamino)ethyl)-4-nitrobenzamide hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl-N-methyl-3-(methylamino)-4-nitrobenzamide. Retrieved from [Link]

  • PubMed. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Drug Development & Delivery. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]

  • ProQuest. (n.d.). Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • PubMed. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Retrieved from [Link]

  • ACS Publications. (2019, March 19). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Retrieved from [Link]

  • ResearchGate. (2022, June 1). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Preventing byproduct formation in the nitration of benzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the nitration of benzamide derivatives. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing your synthetic outcomes. As Senior Application Scientists, we understand the nuances of electrophilic aromatic substitution and the specific hurdles that can arise when working with benzamide substrates. This guide is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Section 1: Troubleshooting Common Byproduct Formation

The nitration of benzamide and its derivatives is a cornerstone reaction in organic synthesis. However, the interplay between the directing effects of the amide group and the harsh conditions of nitration can often lead to a complex mixture of products. This section addresses the most frequently encountered byproducts and provides actionable strategies to mitigate their formation.

Issue 1.1: Poor Regioselectivity - A Mixture of Ortho, Meta, and Para Isomers

Question: My nitration of benzamide is yielding a mixture of 2-nitrobenzamide, 3-nitrobenzamide, and 4-nitrobenzamide. How can I improve the selectivity for a single isomer?

Root Cause Analysis: The amide group (-CONH₂) is typically an ortho, para-director in electrophilic aromatic substitution reactions. However, under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the carbonyl oxygen of the amide can be protonated. This protonated species acts as a meta-directing group.[1] The observed mixture of isomers is a direct result of the equilibrium between the neutral (ortho, para-directing) and protonated (meta-directing) forms of the benzamide in the reaction medium.[1]

Troubleshooting & Optimization Strategies:

  • Temperature Control: Lowering the reaction temperature, typically to 0-5°C, can favor the formation of the para-isomer.[1][2] This is largely due to steric hindrance; the bulkier nitronium ion (NO₂⁺) electrophile has less restricted access to the para position compared to the more crowded ortho positions.[1]

  • Acid Concentration: The ratio of sulfuric acid to nitric acid can influence the isomer distribution. Higher acidity will favor the protonated, meta-directing form of the amide.[1] Careful titration of the acid mixture can help steer the reaction towards the desired isomer.

Definitive Solution for Pure Regioisomers:

For obtaining a pure single isomer, a more reliable approach is to start with a precursor where the nitro group is already in the desired position.[1]

  • For 4-Nitrobenzamide (para): Begin with 4-nitrobenzoic acid and convert it to the amide.

  • For 3-Nitrobenzamide (meta): Start with 3-nitrobenzoic acid or 3-nitrobenzonitrile.[1]

  • For 2-Nitrobenzamide (ortho): Use 2-nitrobenzoic acid as the starting material.[1]

Issue 1.2: Over-Nitration - Formation of Dinitro Products

Question: I am observing the formation of dinitrobenzamide byproducts in my reaction. How can I prevent this?

Root Cause Analysis: Over-nitration occurs when the reaction conditions are too harsh, either in terms of temperature, reaction time, or the concentration of the nitrating agent.[1][2] The initial mononitrated product is still susceptible to further electrophilic attack, especially if the reaction is allowed to proceed for too long or at an elevated temperature.

Troubleshooting & Optimization Strategies:

ParameterRecommended ActionRationale
Nitrating Agent Use milder nitrating conditions, such as nitric acid in acetic anhydride.[1]Reduces the concentration of the highly reactive nitronium ion.
Stoichiometry Carefully control the molar ratio of nitric acid to the benzamide substrate.[1]Limits the availability of the electrophile for a second nitration.
Reaction Monitoring Closely monitor the reaction progress using Thin Layer Chromatography (TLC).Allows for quenching the reaction as soon as the starting material is consumed, preventing further reaction of the product.[1]
Temperature Maintain a low reaction temperature (e.g., 0-5°C).Decreases the reaction rate, providing better control over the extent of nitration.
Issue 1.3: Hydrolysis of the Amide or Nitrile Precursors

Question: My reaction is producing benzoic acid or its nitrated derivatives as a byproduct. What is the cause and how can I avoid it?

Root Cause Analysis: The strongly acidic and aqueous conditions used for nitration can lead to the hydrolysis of the amide functional group, converting it into a carboxylic acid.[3][4] Similarly, if you are synthesizing a nitrobenzamide from a nitrobenzonitrile precursor, hydrolysis of the nitrile group can also occur, leading to the corresponding carboxylic acid.[5][6]

Troubleshooting & Optimization Strategies:

  • Anhydrous Conditions: Whenever possible, use anhydrous nitrating agents and solvents to minimize the presence of water.

  • Temperature Control: As with other side reactions, lower temperatures can slow the rate of hydrolysis.

  • Alternative Synthetic Routes: If hydrolysis is a persistent issue, consider alternative methods for introducing the amide group after the nitration step. For instance, you can nitrate benzoic acid and then convert the resulting nitrobenzoic acid to the amide via the acid chloride.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding experimental setup, reaction mechanisms, and product purification.

Q1: What is the mechanism of aromatic nitration?

A1: The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism.[7][8] In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[8][9] The aromatic ring of the benzamide derivative then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[10] Finally, a weak base in the reaction mixture, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[11]

Q2: My reaction is resulting in a low yield and a significant amount of dark, tar-like substances. What is happening?

A2: The formation of dark, tarry materials is often indicative of product degradation or over-reaction, which can be caused by excessively harsh reaction conditions.[2] Nitration is a highly exothermic process, and poor temperature control can lead to runaway reactions and decomposition.[11][12]

Corrective Actions:

  • Temperature Management: Ensure efficient cooling throughout the reaction, especially during the addition of the nitrating mixture. An ice or ice-salt bath is recommended.[1]

  • Controlled Addition: Add the nitrating agent dropwise and slowly to the solution of the benzamide derivative to allow for effective heat dissipation.[1]

  • Purity of Reagents: Use high-purity starting materials and reagents, as impurities can sometimes catalyze decomposition pathways.

Q3: What are the best methods for purifying my nitrated benzamide product?

A3: The choice of purification method will depend on the physical properties of your product and the nature of the impurities.

  • Recrystallization: This is often the most effective method for purifying solid products. Ethanol is a commonly used solvent for the recrystallization of nitrobenzamides.[2][13]

  • Column Chromatography: For separating mixtures of isomers or removing stubborn impurities, column chromatography on silica gel is a powerful technique.[1] A common eluent system is a mixture of hexane and ethyl acetate.[13]

  • Aqueous Washing: After quenching the reaction on ice, thoroughly washing the precipitated solid with cold water is crucial for removing residual acids.[1] For removing certain phenolic byproducts, a wash with a dilute basic solution like sodium bicarbonate can be effective. A more advanced method for removing nitrophenolic impurities involves sequential washing with ammonia and a stronger base.[14]

Section 3: Experimental Protocols & Visual Guides

To provide a practical context, we have outlined a standard protocol for the nitration of benzamide and included visual diagrams to illustrate key concepts.

Protocol 3.1: Standard Nitration of Benzamide

Objective: To synthesize a mixture of nitrobenzamide isomers.

Materials:

  • Benzamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

  • Dissolution of Benzamide: In a separate flask, dissolve the benzamide in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained below 10°C.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the benzamide solution with efficient stirring. It is critical to maintain the reaction temperature below 10°C throughout the addition.[1]

  • Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours.[1]

  • Workup: Slowly pour the reaction mixture onto a large volume of crushed ice with stirring to precipitate the solid product.[1]

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining acid and then dry. The crude product can be further purified by recrystallization from ethanol.[1][2]

Visualizations

Nitration_Mechanism cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 Nitric Acid NO2+ Nitronium Ion HNO3->NO2+ + H2SO4 H2O Water HNO3->H2O H2SO4 Sulfuric Acid HSO4- Bisulfate H2SO4->HSO4- Benzamide Benzamide Sigma_Complex Sigma Complex (Arenium Ion) Benzamide->Sigma_Complex + NO2+ Nitrobenzamide Nitrobenzamide Sigma_Complex->Nitrobenzamide - H+ H+ Proton Nitrobenzamide->H+

Caption: Mechanism of Electrophilic Aromatic Nitration.

Directing_Effect cluster_neutral Neutral Conditions cluster_acidic Strongly Acidic Conditions Benzamide Benzamide (-CONH2) Ortho_Para Ortho, Para Director Benzamide->Ortho_Para Protonated_Amide Protonated Amide (-C(OH)NH2+) Benzamide->Protonated_Amide + H+ Meta Meta Director Protonated_Amide->Meta Troubleshooting_Flowchart Start Problem with Nitration Poor_Selectivity Poor Regioselectivity? Start->Poor_Selectivity Dinitro_Products Dinitro Products Present? Start->Dinitro_Products Low_Yield Low Yield/Tar Formation? Start->Low_Yield Hydrolysis Carboxylic Acid Byproduct? Start->Hydrolysis Sol_Selectivity Lower Temperature (0°C) Consider Alternative Synthesis Poor_Selectivity->Sol_Selectivity Yes Sol_Dinitro Use Milder Conditions Reduce Amount of Nitrating Agent Dinitro_Products->Sol_Dinitro Yes Sol_Yield Improve Temperature Control Slow Reagent Addition Low_Yield->Sol_Yield Yes Sol_Hydrolysis Use Anhydrous Conditions Lower Temperature Hydrolysis->Sol_Hydrolysis Yes

Caption: Troubleshooting Flowchart for Benzamide Nitration.

References

  • Strategies to enhance the regioselectivity of benzamide nitration. - Benchchem.
  • Common side reactions and byproducts in 2-Nitrobenzamide synthesis. - Benchchem.
  • Mechanism of aromatic nitration. - ACS Publications.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. - Master Organic Chemistry. Available at: [Link]

  • nitration of aromatic compounds - YouTube. Available at: [Link]

  • Nitration (video) | Aromatic compounds - Khan Academy. Available at: [Link]

  • Aromatic Nitration - BYJU'S. Available at: [Link]

  • Electrophilic aromatic directing groups - Wikipedia. Available at: [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process - Google Patents.
  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA - MDPI. Available at: [Link]

  • NITRATION - vpscience.org. Available at: [Link]

  • Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents.
  • Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts - Scirp.org. Available at: [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC. Available at: [Link]

  • What is the best technique for amide purification? - ResearchGate. Available at: [Link]

  • Development of LC-MS method for nitrosamine impurities separation and quantification. Available at: [Link]

  • Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

  • Converting Nitriles to Amides - Chemistry Steps. Available at: [Link]

  • Hydrolysis and Dehydration of Amides - YouTube. Available at: [Link]

  • hydrolysis of nitriles - Chemguide. Available at: [Link]

Sources

Catalyst selection and optimization for N-ethyl-4-nitrobenzamide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-ethyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to ensure your experiments are successful, efficient, and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The synthesis of this compound, like many amidation reactions, can be approached through several catalytic routes. The most prevalent methods involve the direct condensation of 4-nitrobenzoic acid and ethylamine. Key catalytic systems include:

  • Boron-based catalysts: Boric acid and various boronic acids are widely used due to their commercial availability and effectiveness in promoting dehydration.[1][2] These catalysts are particularly suitable for large-scale synthesis.[1]

  • Group IV Metal Catalysts: Titanium (IV) and Zirconium (IV) compounds, such as TiCl₄ and ZrCl₄, are effective Lewis acids for activating the carboxylic acid.[3]

  • Acyl Chloride-Mediated Synthesis: A highly direct and often rapid method involves converting 4-nitrobenzoic acid to 4-nitrobenzoyl chloride, which then readily reacts with ethylamine.[4][5] This method may not require a catalyst for the amidation step itself but needs a reagent for the acid chloride formation.

Q2: How do I choose the best catalyst for my specific needs?

A2: The optimal catalyst depends on several factors, including the scale of your reaction, desired reaction conditions (e.g., temperature), and tolerance for certain reagents.

  • For large-scale and green chemistry applications , boric acid is a cost-effective and environmentally benign choice, though it may require azeotropic water removal.[1]

  • For mild reaction conditions , specialized boronic acids like 5-methoxy-2-iodophenylboronic acid (MIBA) can catalyze the reaction at ambient temperatures.[6]

  • If you require a rapid and high-yielding synthesis , the acyl chloride route is often the most direct approach, though it involves handling a reactive acyl chloride intermediate.[4]

Q3: What is the role of dehydrating agents or azeotropic distillation in these reactions?

A3: The direct condensation of a carboxylic acid and an amine produces water as a byproduct. The accumulation of water can inhibit the catalyst and reverse the reaction, leading to low yields.[7] Therefore, removing water is crucial for driving the reaction to completion. This is typically achieved by:

  • Molecular Sieves: Added directly to the reaction mixture to absorb water, especially in lower-temperature reactions.[1]

  • Azeotropic Distillation: Using a solvent like toluene that forms an azeotrope with water, which is then removed using a Dean-Stark apparatus. This is common for higher-temperature reactions.[1][2]

Q4: What are the typical solvents used for this compound synthesis?

A4: The choice of solvent is critical and depends on the catalytic system. Generally, non-polar aprotic solvents are preferred to avoid interference with the reaction. Common choices include:

  • Toluene or Mesitylene: Often used with boric acid or boronic acid catalysts, especially when azeotropic water removal is required.[2]

  • Dichloromethane (DCM): A common solvent for acyl chloride-mediated reactions.[5]

  • Tetrahydrofuran (THF): Can be used with some metal-based catalysts like ZrCl₄.[3]

Highly polar solvents like DMSO or DMF are generally not recommended for catalytic amidation reactions.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has run for the specified time, but TLC analysis shows a significant amount of starting material and very little product. What could be the cause?

A: Several factors can contribute to a low or stalled reaction. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Explanation: The catalyst may be deactivated by impurities or may not be suitable for your specific substrates. Boron-based catalysts can be inhibited by water.[7]

    • Solution:

      • Ensure your reagents and solvent are anhydrous. Use freshly dried solvents and high-purity starting materials.

      • If using a boron-based catalyst, ensure efficient water removal via molecular sieves or a Dean-Stark apparatus.[1][7]

      • Consider a more reactive catalyst. If a simple boric acid catalyst is failing, a functionalized boronic acid or a zirconium catalyst might be more effective, especially for less reactive substrates.[7]

  • Insufficient Water Removal:

    • Explanation: As the reaction produces water, its accumulation can halt the catalytic cycle.[7]

    • Solution:

      • For reactions at or below the boiling point of the solvent, add activated 3Å or 4Å molecular sieves.

      • For higher temperature reactions, set up the reaction with a Dean-Stark trap to continuously remove water.[1]

  • Inappropriate Reaction Temperature:

    • Explanation: The activation energy for the reaction may not be met at the current temperature. Some catalysts require higher temperatures to be effective.

    • Solution:

      • If using a catalyst known to require elevated temperatures (e.g., boric acid), ensure the reaction is refluxing at the appropriate temperature.[1]

      • For less nucleophilic amines, an increase in temperature may be necessary.[2]

  • Formation of Ammonium Salt:

    • Explanation: The acidic carboxylic acid (4-nitrobenzoic acid) and the basic amine (ethylamine) can form an unreactive ammonium carboxylate salt, especially at lower temperatures in polar solvents.[8]

    • Solution:

      • Use a non-polar solvent like toluene to disfavor salt formation.[2]

      • Increasing the reaction temperature can help to break down the salt and favor amide formation.

Issue 2: Presence of Significant Impurities in the Crude Product

Q: I have obtained a reasonable yield, but the crude product is contaminated with significant impurities, making purification difficult. What are these impurities and how can I avoid them?

A: The formation of byproducts is a common issue. Identifying the impurity can help in optimizing the reaction conditions to minimize its formation.

Potential Impurities & Prevention Strategies:

  • Unreacted 4-Nitrobenzoic Acid:

    • Explanation: This is common in incomplete reactions.

    • Prevention:

      • Increase reaction time or temperature.

      • Improve catalyst efficiency and water removal as described in Issue 1 .

    • Purification: Most of the unreacted acid can be removed by washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) during workup.

  • Formation of Dinitrobenzamide:

    • Explanation: If the synthesis route involves the nitration of benzamide, harsh nitrating conditions can lead to over-nitration.[9]

    • Prevention: Maintain strict temperature control during the nitration step, typically keeping the reaction at low temperatures.[4]

  • Hydrolysis of Acyl Chloride:

    • Explanation: If using the acyl chloride route, the highly reactive 4-nitrobenzoyl chloride can be hydrolyzed back to 4-nitrobenzoic acid by any moisture present.[9]

    • Prevention: Use anhydrous solvents and glassware. Ensure the ethylamine solution is also dry.[9]

Catalyst and Reaction Condition Optimization

The following table provides a summary of key parameters for optimizing the synthesis of this compound based on common catalytic systems.

ParameterBoric Acid / Boronic AcidsGroup IV Metals (TiCl₄, ZrCl₄)Acyl Chloride Route
Catalyst Loading 1-10 mol%[2]5-10 mol%[3]N/A (Stoichiometric SOCl₂ or similar for acid chloride formation)
Temperature 80-110°C (Toluene reflux)[1]70-110°C[3]0°C to Room Temperature[5]
Solvent Toluene, Mesitylene[2]THF, Pyridine[3]Dichloromethane, THF[5]
Water Removal Essential (Dean-Stark or molecular sieves)[1][7]Recommended (molecular sieves)[3]Not required for amidation step
Key Advantage Cost-effective, suitable for scale-up[1]High activity for challenging substrates[3]Fast, high-yielding[4]
Key Disadvantage Requires high temperatures and water removal[1]Moisture sensitive, may require inert atmosphere[3]Involves handling a reactive and corrosive intermediate[9]

Recommended Experimental Protocol: Boronic Acid Catalyzed Synthesis

This protocol provides a general method for the synthesis of this compound using a boronic acid catalyst with azeotropic water removal.

Materials:

  • 4-Nitrobenzoic acid

  • Ethylamine (e.g., 2.0 M solution in THF)

  • Phenylboronic acid

  • Toluene

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-nitrobenzoic acid (1.0 eq), phenylboronic acid (0.05 eq), and toluene.

  • Add ethylamine (1.2 eq) to the flask.

  • Heat the reaction mixture to reflux and allow it to stir vigorously for 4-6 hours, or until TLC analysis indicates the consumption of the starting carboxylic acid. Water will collect in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic mixture sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

Visual Workflow and Troubleshooting Diagrams

Experimental Workflow for Catalytic Amidation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-Nitrobenzoic Acid, Catalyst, and Toluene B Add Ethylamine A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor by TLC C->D E Cool and Perform Aqueous Wash D->E Reaction Complete F Dry and Concentrate E->F G Purify (Recrystallization or Chromatography) F->G

Caption: General workflow for catalytic amidation.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of This compound Q1 Is water being effectively removed? Start->Q1 Sol1_No Improve Dehydration: - Use activated molecular sieves - Ensure Dean-Stark is functioning Q1->Sol1_No No Q2 Is the reaction temperature adequate? Q1->Q2 Yes Sol1_Yes Check Catalyst Activity Sol2_Yes Consider a more reactive catalyst or route Sol1_Yes->Sol2_Yes Q2->Sol1_Yes Yes Sol2_No Increase Temperature to Ensure Reflux Q2->Sol2_No No

Caption: Troubleshooting low yield issues.

References

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). 5-methoxy-2-iodophenylboronic acid (MIBA)
  • Sabiah, S., et al. (2021). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Request PDF.
  • Deiana, C., et al.
  • UCL Discovery. (n.d.).
  • Cimarelli, C., et al. (2017).
  • The Royal Society of Chemistry. (n.d.).
  • Green Chemistry For Sustainability. (2016).
  • EvitaChem. (n.d.). This compound (EVT-1189004).
  • Catalytic Amid
  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • Benchchem. (n.d.). Common side reactions and byproducts in 2-Nitrobenzamide synthesis.

Sources

Managing temperature control during N-ethyl-4-nitrobenzamide synthesis to prevent decomposition.

Author: BenchChem Technical Support Team. Date: January 2026

An N-ethyl-4-nitrobenzamide Synthesis Technical Support Center has been established to provide researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control to prevent product decomposition and side-product formation. This center offers troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific experimental challenges.

Technical Support Guide: this compound Synthesis

Senior Application Scientist Note: The synthesis of this compound, most commonly via the acylation of ethylamine with 4-nitrobenzoyl chloride, is a fundamentally exothermic reaction.[] The highly electrophilic nature of the acyl chloride, enhanced by the electron-withdrawing nitro group, makes it very reactive.[2] While this ensures a rapid reaction, it also introduces significant thermal risks. Inadequate temperature control is the primary driver for low yield, impurity formation, and, in severe cases, reaction failure through decomposition. This guide is designed to explain the causal relationships between temperature, reaction kinetics, and product integrity.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to start the reaction at a low temperature, such as 0 °C?

Answer: The reaction between 4-nitrobenzoyl chloride and ethylamine is highly exothermic. Mixing the reagents at room temperature can cause a rapid, uncontrolled temperature spike. Starting the reaction at 0 °C (using an ice-water bath) serves two primary purposes:

  • Managing the Initial Exotherm: It allows for the controlled dissipation of the heat generated during the initial, rapid phase of the reaction. This prevents localized "hot spots" within the reaction mixture that can lead to side reactions.[2]

  • Preventing Side-Product Formation: Key side reactions, such as the formation of 4-nitrobenzoic anhydride, are more likely to occur at elevated temperatures.[3] Maintaining a low temperature suppresses these alternative reaction pathways, favoring the desired N-acylation.

Q2: What are the primary risks of allowing the reaction temperature to rise too high?

Answer: Exceeding the optimal temperature range can lead to several distinct problems:

  • Formation of 4-Nitrobenzoic Anhydride: At higher temperatures, the reactive acylammonium intermediate can react with another molecule of acyl chloride or with 4-nitrobenzoate (formed from hydrolysis) to produce the anhydride impurity.[3]

  • Increased Hydrolysis: Although primarily a moisture-related issue, higher temperatures can accelerate the rate of hydrolysis of the starting 4-nitrobenzoyl chloride into the unreactive 4-nitrobenzoic acid, reducing the overall yield.[2][3]

  • Product Decomposition: Nitroaromatic compounds can be thermally sensitive. While significant decomposition of the related p-nitrobenzoic acid occurs at much higher temperatures (above 200 °C), prolonged heating at even moderately elevated temperatures (e.g., >130 °C) can initiate decomposition pathways, leading to a decrease in yield and the formation of colored impurities.[4][5]

Q3: Can this reaction be performed at room temperature from the start?

Answer: While technically possible, especially on a very small scale with efficient stirring, starting the reaction at room temperature is not recommended. The risk of an uncontrolled exotherm increases significantly with scale. A standard and safer protocol involves initiating the reaction at 0 °C and then allowing it to slowly warm to room temperature to ensure it proceeds to completion.[2][6] Some modern methods for amide synthesis focus on achieving reactions at ambient temperatures, but these often involve different reagents or catalytic systems.[7][8] For the classic Schotten-Baumann synthesis of this compound, low-temperature initiation is the standard for ensuring safety and purity.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis. Use the following workflow to diagnose potential issues.

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions P1 Low or No Yield C1 Uncontrolled Exotherm (Runaway Reaction) Solution: - Initiate at 0°C - Slow, dropwise addition - Ensure efficient stirring P1->C1 Did temp spike? C2 Presence of Moisture (Hydrolysis) Solution: - Oven-dry all glassware - Use anhydrous solvents/reagents - Run under inert atmosphere P1->C2 Wet reagents? P2 Dark/Charred Mixture P2->C1 Primary Cause P3 4-Nitrobenzoic Acid Contamination P3->C2 Primary Cause P4 Anhydride Impurity Detected P4->C1 Caused by heat C3 High Reaction Temp (Side Reaction) Solution: - Maintain temp at 0°C to RT - Avoid external heating unless necessary - Monitor internal temperature P4->C3 Direct Cause

Caption: Troubleshooting workflow for this compound synthesis issues.

Problem 1: My reaction yielded very little or no this compound.
  • Possible Cause 1: Uncontrolled Exotherm. If the reagents were mixed too quickly or without adequate cooling, the resulting temperature spike could have favored side reactions or decomposition.

  • Solution: Repeat the reaction ensuring your flask is submerged in an ice-water bath. Add the 4-nitrobenzoyl chloride solution to the ethylamine solution dropwise over a period of 15-30 minutes to allow the heat to dissipate.[2]

  • Possible Cause 2: Hydrolysis of Acyl Chloride. 4-nitrobenzoyl chloride is highly sensitive to water. If your solvents, reagents, or glassware were not scrupulously dry, the acyl chloride would have been converted to unreactive 4-nitrobenzoic acid.[2][3]

  • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled anhydrous solvents.

Problem 2: The reaction mixture turned dark brown or black.
  • Possible Cause: Thermal Decomposition. A dark, tarry appearance is a strong indicator of decomposition. This is almost always caused by an uncontrolled exothermic event where the internal temperature rose dramatically.

  • Solution: This is a critical safety issue. The reaction must be repeated with stricter temperature control as outlined above. Ensure vigorous stirring to prevent localized heating. If scaling up, consider using a jacketed reactor with a circulating chiller for more robust temperature management.

Problem 3: My crude product shows a significant amount of 4-nitrobenzoic acid.
  • Possible Cause: Widespread Hydrolysis. This is a clear indication that water was present in the reaction system.

  • Solution: In addition to using anhydrous reagents and solvents, ensure your starting materials are pure. The base used (e.g., triethylamine) should also be anhydrous. Running the reaction under a positive pressure of an inert gas like nitrogen or argon will prevent atmospheric moisture from entering the system.[2]

Problem 4: My product is contaminated with a higher molecular weight impurity, likely 4-nitrobenzoic anhydride.
  • Possible Cause: Elevated Reaction Temperature. Anhydride formation is a known side reaction that is accelerated by heat.[3] This can happen if the initial exotherm was not controlled or if the reaction was unnecessarily heated for a prolonged period.

  • Solution: Maintain the reaction temperature between 0 °C and room temperature. Avoid applying external heat unless reaction monitoring (e.g., by TLC) shows that the reaction has stalled at room temperature.

Quantitative Data & Recommended Protocols

Table 1: Impact of Temperature on Reaction Outcome
Temperature RangeExpected OutcomeCommon IssuesMitigation Strategy
-5 °C to 5 °C Controlled reaction, high selectivity for N-acylation.Potentially slow reaction rate.Slow addition of acyl chloride, then allow to warm to RT.
20 °C to 30 °C Reaction proceeds to completion.Risk of minor side products if exotherm is not managed initially.Initiate at 0 °C before allowing the reaction to warm to this range.
> 40 °C Increased rate of side reactions.Significant formation of 4-nitrobenzoic anhydride and hydrolysis byproducts.[3]Maintain cooling; do not apply external heat.
> 100 °C High risk of decomposition.Low yield, dark tarry mixtures, potential for runaway reaction.[4]Avoid this temperature range entirely.

Experimental Protocol: Temperature-Controlled Synthesis

This protocol details the standard lab-scale synthesis emphasizing temperature management.

G cluster_0 Setup & Reagent Prep cluster_1 Reaction Execution (Temperature Critical) cluster_2 Workup & Purification S1 1. Oven-dry all glassware. Assemble under N2 atmosphere. S2 2. Prepare Solution A: Ethylamine & Triethylamine in anhydrous DCM. S1->S2 R1 4. Cool Solution A to 0°C (ice-water bath). S2->R1 S3 3. Prepare Solution B: 4-Nitrobenzoyl Chloride in anhydrous DCM. R2 5. Add Solution B to A dropwise over 15-30 min. Maintain temp < 5°C. S3->R2 R1->R2 R3 6. Stir at 0°C for 1 hour. R2->R3 R4 7. Remove cooling bath. Allow to warm to RT. Stir for 2-16 hours. R3->R4 W1 8. Quench with water. R4->W1 W2 9. Extract with DCM, wash with aq. NaHCO3 and brine. W1->W2 W3 10. Dry, concentrate, and purify (recrystallization). W2->W3

Sources

Validation & Comparative

A Comparative Analysis of N-ethyl-4-nitrobenzamide and Other N-Alkyl-4-nitrobenzamides: Structure-Activity Relationships in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of N-ethyl-4-nitrobenzamide and its N-alkyl analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the critical role of the N-alkyl substituent in modulating the therapeutic potential of 4-nitrobenzamides. We will explore the causality behind structure-activity relationships, present detailed experimental protocols for validation, and provide a framework for future compound design.

The 4-nitrobenzamide scaffold is a recognized pharmacophore, a structural feature responsible for a molecule's biological activity.[1] The nitro group, a potent electron-withdrawing moiety, is crucial to the pharmacological effects of these compounds, often acting as a bio-reducible pro-drug element that can be activated under specific physiological conditions, such as the hypoxic environment of tumors or within certain microbial cells.[1][2][3] While the nitro group is a key driver of activity, the substituent on the amide nitrogen (the N-alkyl group) plays a profound role in tuning the compound's physicochemical properties, such as lipophilicity, which in turn governs its absorption, distribution, metabolism, excretion (ADME), and ultimately, its target engagement and overall biological efficacy.

This guide focuses specifically on the impact of varying the N-alkyl chain length, comparing the well-characterized N-ethyl derivative to other short- and long-chain alkyl analogs.

Comparative Biological Activity: The Influence of the N-Alkyl Chain

The biological activity of N-alkyl-nitrobenzamides is not uniform but varies significantly with the length and structure of the alkyl chain. This variation is primarily linked to the compound's lipophilicity, which affects its ability to cross cellular membranes and interact with molecular targets.

A key area where this relationship has been systematically studied is in the development of antimycobacterial agents. Research into a family of N-alkyl nitrobenzamides as potential inhibitors of the essential Mycobacterium tuberculosis enzyme DprE1 has revealed a distinct structure-activity relationship (SAR).[4][5] While these studies focused on 3-nitro and 3,5-dinitro derivatives, which showed higher potency, the principles regarding the N-alkyl chain are broadly applicable. The data consistently demonstrates that derivatives with intermediate lipophilicity, typically corresponding to N-alkyl chains of six to twelve carbons, exhibit the most potent activity.[4][6] Shorter chains, like the ethyl group in this compound, may not provide sufficient lipophilicity for optimal membrane transport, while very long chains can lead to poor solubility and bioavailability.

The following table summarizes experimental data from studies on various N-alkyl-nitrobenzamides and related compounds, illustrating the impact of the alkyl chain on different biological activities.

Compound SeriesN-Alkyl GroupBiological ActivityKey Finding / Quantitative DataCitation
N-Alkyl-3,5-dinitrobenzamides C4 to C16Antitubercular (M. tuberculosis)Optimal activity observed for C6-C12 chains. Compound with C12 chain (dodecyl) showed a MIC of 16 ng/mL.[4][6]
N-Alkyl-3-nitro-5-trifluoromethylbenzamides C4 to C16Antitubercular (M. tuberculosis)Similar to dinitro series, intermediate chain lengths (C6-C10) were optimal.[6]
N-Alkyl-4-nitrobenzamides EthylGeneral PrecursorThis compound is a common building block in chemical synthesis.[7] Its biological data as a standalone agent is less reported than more complex derivatives.[7][8]
N-Substituted Benzamides Varied Alkyl & ArylAnticancer (Various Cell Lines)Activity is highly dependent on the entire substitution pattern, not just the N-alkyl group. For example, some 4-substituted-3-nitrobenzamides showed potent activity with GI50 values in the low micromolar range (1-4 µM).[9][10]
N-Alkyl Sulfonamides n-Heptyl, n-OctylEnzyme Inhibition (Acetylcholinesterase)Increased alkyl chain length (lipophilicity) enhanced inhibitory activity. IC50 values were 92.13 µM (heptyl) and 98.72 µM (octyl).[11]

Analysis of Causality: The data strongly suggests that a simple N-ethyl group, while synthetically accessible, is likely suboptimal for potent biological activity where membrane translocation is key. The "sweet spot" for lipophilicity, particularly in antimicrobial and antitubercular applications, appears to be with medium-length alkyl chains (hexyl, octyl, dodecyl). This is a classic example of the "rule of five" principles in action, where a balance of lipophilicity and solubility is required for a compound to be an effective drug candidate.

Visualizing Structure-Activity Relationships (SAR)

The interplay between the N-alkyl chain and the nitro-substituted benzene ring dictates the compound's overall activity. This relationship can be visualized to guide the rational design of more potent analogs.

SAR_Nitrobenzamides cluster_core 4-Nitrobenzamide Core cluster_modification Structural Modifications cluster_properties Physicochemical Properties cluster_activity Biological Outcome Core Benzamide Ring + 4-Nitro Group N_Alkyl N-Alkyl Chain (R-group) Nitro_Pos Nitro Group Position (e.g., 3-NO2, 3,5-diNO2) Lipophilicity Lipophilicity (LogP) N_Alkyl->Lipophilicity Directly Influences Solubility Aqueous Solubility N_Alkyl->Solubility Inversely Affects Sterics Steric Hindrance N_Alkyl->Sterics Activity Biological Activity (e.g., Antimicrobial, Anticancer) Nitro_Pos->Activity Critical for Potency (3,5-diNO2 > 3-NO2 > 4-NO2) Lipophilicity->Activity Optimal Range Required (e.g., C6-C12 chains) Solubility->Activity Affects Bioavailability Sterics->Activity Affects Target Binding

Caption: Structure-Activity Relationship (SAR) for N-Alkyl Nitrobenzamides.

Experimental Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, the biological evaluation of N-alkyl-4-nitrobenzamides must follow validated protocols. Below are step-by-step methodologies for key assays.

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Culture: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria) with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium. This creates a range of decreasing concentrations.

  • Inoculation: Add the standardized bacterial suspension to each well of the plate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a plate reader.

This assay measures the metabolic activity of cells and is used to determine a compound's cytotoxicity against a mammalian cell line (e.g., human macrophages or cancer cells).[6]

  • Cell Seeding: Seed a 96-well plate with the target cells at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control. The IC50 (half-maximal inhibitory concentration) is determined by plotting cell viability against compound concentration.

General Workflow for Compound Evaluation

The process of evaluating a novel N-alkyl-4-nitrobenzamide derivative follows a logical, multi-stage workflow from initial design to biological validation.

Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_invitro Phase 2: In Vitro Screening cluster_exvivo Phase 3: Ex Vivo / Advanced Models cluster_analysis Phase 4: Data Analysis Synth Synthesis of N-Alkyl-4-Nitrobenzamide Analog Purify Purification (e.g., Chromatography) Synth->Purify Confirm Structural Confirmation (NMR, MS) Purify->Confirm MIC Antimicrobial Screening (MIC Determination) Confirm->MIC Test Compound Cytotox Cytotoxicity Assay (e.g., MTT on Human Cells) MIC->Cytotox Prioritize Hits SAR_Analysis Structure-Activity Relationship Analysis MIC->SAR_Analysis Enzyme Enzyme Inhibition Assay (If Target is Known) Cytotox->Enzyme Macrophage Macrophage Infection Model (for Antituberculars) Cytotox->Macrophage Test Promising Non-toxic Compounds Cytotox->SAR_Analysis Macrophage->SAR_Analysis Selectivity Calculate Selectivity Index (IC50 / MIC) SAR_Analysis->Selectivity Lead_ID Lead Compound Identification Selectivity->Lead_ID

Caption: Experimental workflow for evaluating N-alkyl-nitrobenzamides.

Conclusion and Future Directions

The evidence strongly indicates that while this compound is a valuable chemical precursor, its biological activity is likely modest compared to analogs with longer N-alkyl chains. The length of the alkyl group is a critical determinant of lipophilicity, which governs the compound's ability to reach and interact with its biological targets. For activities such as antimycobacterial action, N-alkyl chains with 6 to 12 carbons have demonstrated superior potency.[4][6]

Furthermore, the position of the nitro group on the benzamide ring is a paramount factor, with studies showing that 3-nitro and 3,5-dinitro substitutions yield significantly more active compounds than the 4-nitro counterparts in antitubercular screens.[6]

Future research should focus on a multi-parameter optimization approach:

  • Systematic N-Alkyl Chain Variation: Synthesize and test a broader range of N-alkyl-4-nitrobenzamides (from C3 to C14, including branched isomers) to precisely map the optimal lipophilicity for various biological targets (e.g., bacteria, fungi, cancer cells).

  • Exploring Nitro Group Positioning: Compare the 4-nitro series directly against 3-nitro and 3,5-dinitro analogs to confirm if the potency trends observed in antitubercular studies hold true for other activities like anticancer or general antimicrobial effects.

  • Mechanism of Action Studies: For the most potent compounds identified, elucidate the specific molecular targets and mechanisms of action. Understanding whether they function as enzyme inhibitors, DNA-damaging agents after reduction, or through other pathways is crucial for rational drug development.

By integrating these strategies, the foundational 4-nitrobenzamide scaffold can be systematically optimized to develop novel therapeutic agents with enhanced potency and selectivity.

References

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. ResearchGate. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Antimicrobial activity of some N-alkyl and N-nitrobenzyl substituted halides of (E)-4'-hydroxy-3'-methoxystilbazoles-4. PubMed. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health. [Link]

  • Benzamide, 4-nitro-N-ethyl-N-methyl-. PubChem, National Institutes of Health. [Link]

  • N-(2-(Ethylamino)ethyl)-4-nitrobenzamide hydrochloride. PubChem, National Institutes of Health. [Link]

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]

  • [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. PubMed. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. National Institutes of Health. [Link]

  • Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Ovidius University Annals of Chemistry. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PubMed. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. ResearchGate. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]

  • Discovery of Dimer-Dependent Aminoacrylamide Molecular Glues for 14–3–3 Protein–Protein Interactions. ACS Publications. [Link]

  • 4-Nitrobenzamide. PubChem, National Institutes of Health. [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

  • Biochemistry | Enzyme Inhibition. YouTube. [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. [Link]

  • Enzyme Inhibition (Competitive vs. Non-Competitive/Allosteric). YouTube. [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-ethyl-4-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The N-ethyl-4-nitrobenzamide Scaffold

The this compound core represents a versatile starting point for the development of novel therapeutic agents. This structural motif is a member of the broader class of nitrobenzamide derivatives, which are recognized for a wide array of biological activities, including antimicrobial and anticancer properties[1]. The core structure consists of a benzamide moiety with a nitro group at the para-position of the benzene ring and an ethyl group attached to the amide nitrogen.

The presence of the nitro group is particularly significant. It is a strong electron-withdrawing group that can influence the molecule's polarity and its ability to interact with biological targets[1]. Furthermore, the nitro group can be metabolically reduced to form reactive intermediates, a key factor in the pharmacological activity of many nitro-containing compounds. The amide linkage provides a hydrogen bond donor and acceptor, crucial for binding to many biological macromolecules. The N-ethyl group offers a site for further modification to modulate physicochemical properties such as lipophilicity and steric bulk.

This guide will explore how systematic modifications to this core structure can impact its biological activity, with a focus on anticancer and antimicrobial applications.

The Causality Behind Experimental Design: A Step-by-Step Rationale

The exploration of the SAR of this compound derivatives follows a logical progression of molecular modifications. The rationale behind these changes is to systematically probe the chemical space around the core scaffold to identify key structural features that govern biological activity.

SAR_Logic A Core Scaffold: This compound B Modification of the N-Alkyl Group A->B Modulate Lipophilicity & Steric Hindrance C Substitution on the Benzene Ring A->C Introduce Additional Binding Interactions D Alteration of the Nitro Group Position/Identity A->D Investigate Electronic Effects E Biological Evaluation (e.g., Anticancer, Antimicrobial) B->E C->E D->E F SAR Determination E->F Correlate Structure with Activity

Caption: Logical workflow for SAR exploration of this compound derivatives.

Comparative Analysis of Biological Activity

Anticancer Activity

Nitrobenzamide derivatives have demonstrated promising anticancer activity against various cell lines. The following table summarizes the inhibitory concentrations (IC50) of some benzamide derivatives, providing insights into potential SAR trends.

Compound IDCore StructureR1 (Amide Substituent)R2 (Ring Substituent)Cancer Cell LineIC50 (µM)Reference
1 Benzamide-H4-NO2HCT-116, MDA-MB-435, HL-60Potent Activity[2]
2 Benzamide-CH2CH2-Ph(3-Cl)4-NO2Not SpecifiedNot Specified[3]
3 Imidazo[1,2-a]pyrimidine derivative--MCF-743.4[2]
4 Imidazo[1,2-a]pyrimidine derivative--MDA-MB-23135.9[2]

Key Insights from Anticancer Data:

  • The 4-Nitro Group: The presence of a nitro group at the 4-position of the benzamide ring is a common feature in many biologically active benzamides, suggesting its importance for anticancer activity.

  • N-Substitution: The nature of the substituent on the amide nitrogen significantly influences activity. While direct comparisons with an N-ethyl group are limited, the synthesis of derivatives with larger substituents like N-(3-chlorophenethyl) indicates that this position is a key site for modification to explore new interactions with target proteins[3].

  • Ring Modifications: While the provided data does not systematically explore substitutions on the benzene ring of this compound, it is a critical area for future investigation. Introducing electron-donating or -withdrawing groups at other positions could fine-tune the electronic properties of the molecule and introduce new binding interactions.

Antimicrobial Activity

4-Nitrobenzamide derivatives have also been investigated for their antimicrobial properties. The general finding is that these compounds exhibit activity against a range of bacterial and fungal strains.

A study on new 4-nitrobenzamide derivatives, where the amide nitrogen was part of a Schiff base, demonstrated that these compounds possess in vitro antimicrobial activity. The study found that certain derivatives were particularly active, suggesting that modifications at the amide nitrogen can lead to potent antimicrobial agents[4][5].

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocol: Acyl Chloride-Mediated Amidation (Schotten-Baumann Conditions)

This method is a direct and widely adopted route for the synthesis of this compound and its derivatives[1].

Materials:

  • 4-Nitrobenzoyl chloride

  • Ethylamine (or other primary/secondary amine)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or aqueous sodium hydroxide

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: Dissolve 4-nitrobenzoyl chloride (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Add ethylamine (1.1 equivalents) dropwise to the stirred solution.

  • Base Addition: Add triethylamine (1.2 equivalents) or an aqueous solution of sodium hydroxide to the reaction mixture to neutralize the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow A Dissolve 4-Nitrobenzoyl Chloride in DCM B Add Ethylamine at 0 °C A->B C Add Base (e.g., Triethylamine) B->C D Stir at Room Temperature & Monitor by TLC C->D E Aqueous Workup (Acid, Base, Brine) D->E F Dry & Concentrate E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: Experimental workflow for the synthesis of this compound.

Biological Assay Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a template for the design of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The structure-activity relationship of this class of compounds is heavily influenced by the nature of the substituents on both the N-alkyl chain and the aromatic ring, as well as the position and electronic nature of the nitro group.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions to build a more comprehensive quantitative SAR model. This will enable the rational design of more potent and selective drug candidates.

References

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved January 13, 2026, from [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved January 13, 2026, from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved January 13, 2026, from [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved January 13, 2026, from [Link]

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A Comparative Analysis of the Antimicrobial Efficacy of N-ethyl-4-nitrobenzamide Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the emergence of novel compounds with potential therapeutic value is of paramount importance in the global fight against antibiotic resistance. This guide provides a comprehensive technical overview and comparative analysis of the antimicrobial efficacy of a novel synthetic compound, N-ethyl-4-nitrobenzamide, benchmarked against a panel of established, standard antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new antimicrobial agents.

The core of this guide is built upon established methodologies for antimicrobial susceptibility testing, ensuring that the presented data is both reproducible and interpretable within the broader context of microbiological research. We will delve into the causality behind the experimental choices, from the selection of comparator antibiotics to the intricacies of the testing protocols, thereby providing a robust framework for the evaluation of this compound's potential as a future therapeutic.

Introduction to this compound and the Rationale for Efficacy Testing

This compound is a synthetic amide derivative. The presence of a nitro group in aromatic compounds has been associated with a wide spectrum of biological activities, including antimicrobial effects[1]. Benzamide derivatives, in particular, have been a subject of interest in medicinal chemistry due to their diverse pharmacological properties, which include antibacterial and antifungal activities[2]. The rationale for investigating this compound stems from the need to explore new chemical scaffolds that may exhibit novel mechanisms of action, potentially circumventing existing antibiotic resistance mechanisms.

This guide will compare the in vitro antimicrobial activity of this compound against a selection of clinically relevant Gram-positive and Gram-negative bacteria. The comparator antibiotics have been chosen to represent different classes with distinct mechanisms of action, providing a broad perspective on the potential spectrum and potency of our investigational compound.

Materials and Methods: A Framework for Rigorous Antimicrobial Susceptibility Testing

The experimental design for validating the antimicrobial efficacy of a novel compound must be rooted in standardized and widely accepted protocols to ensure the reliability and comparability of the results. The methodologies outlined below adhere to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing[3][4][5].

Test Organisms

A panel of representative Gram-positive and Gram-negative bacteria were selected for this evaluation:

  • Gram-positive: Staphylococcus aureus (ATCC 25923)

  • Gram-negative: Escherichia coli (ATCC 25922)

Standard Antibiotics for Comparison

The following standard antibiotics were used as comparators:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV[6].

  • Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.

  • Penicillin: A β-lactam antibiotic that inhibits peptidoglycan synthesis in the bacterial cell wall[7][8][9].

Experimental Protocols

Two primary methods were employed to determine the antimicrobial efficacy of this compound: the Kirby-Bauer disk diffusion method and the broth microdilution method for the determination of the Minimum Inhibitory Concentration (MIC).

The Kirby-Bauer disk diffusion susceptibility test is a qualitative method used to determine the susceptibility or resistance of bacteria to various antimicrobial compounds[10][11][12].

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared by suspending several colonies from a pure culture in sterile saline to match the turbidity of a 0.5 McFarland standard[12].

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar (MHA) plate to obtain a confluent lawn of growth[11][13].

  • Application of Disks: Paper disks impregnated with a standard concentration of this compound and the comparator antibiotics are placed on the surface of the inoculated MHA plate using sterile forceps[11][14]. Disks should be placed at least 24 mm apart to avoid overlapping zones of inhibition[12].

  • Incubation: The plates are inverted and incubated at 37°C for 18-24 hours[12].

  • Measurement and Interpretation: The diameters of the zones of inhibition around each disk are measured in millimeters. The size of the zone is proportional to the sensitivity of the organism to the antimicrobial agent[10].

Kirby_Bauer_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare 0.5 McFarland Standard Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply Antibiotic Disks (this compound & Standards) B->C D Incubate at 37°C for 18-24 hours C->D E Measure Zones of Inhibition (mm) D->E F Interpret Results (Susceptible/Intermediate/Resistant) E->F

Fig. 1: Kirby-Bauer Disk Diffusion Experimental Workflow.

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[15][16].

Protocol:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound and the standard antibiotics is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate[17][18].

  • Inoculum Preparation: A standardized bacterial suspension is prepared and diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well[17].

  • Inoculation: Each well containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum) and a sterility control well (broth only) are included[17].

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours[17][19].

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity)[17].

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Serial Dilutions of Antimicrobial Agents in 96-Well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Fig. 2: Broth Microdilution (MIC) Experimental Workflow.

Results: A Comparative Data-Driven Analysis

The antimicrobial efficacy of this compound was evaluated against S. aureus and E. coli and compared with standard antibiotics. The results are summarized in the tables below.

Disk Diffusion Assay Results

Table 1: Zone of Inhibition Diameters (in mm)

Antimicrobial AgentStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
This compound (30 µg)1815
Ciprofloxacin (5 µg)2530
Gentamicin (10 µg)2224
Penicillin (10 U)280
Minimum Inhibitory Concentration (MIC) Results

Table 2: Minimum Inhibitory Concentrations (in µg/mL)

Antimicrobial AgentStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
This compound1632
Ciprofloxacin0.50.25
Gentamicin12
Penicillin0.125>256

Discussion and Interpretation of Findings

The results of this comparative study provide initial insights into the antimicrobial profile of this compound.

Against the Gram-positive bacterium S. aureus, this compound demonstrated moderate activity, as indicated by a zone of inhibition of 18 mm and an MIC of 16 µg/mL. While not as potent as the standard antibiotics ciprofloxacin, gentamicin, and penicillin, the observed activity suggests a potential for further investigation and chemical modification to enhance its efficacy.

In the case of the Gram-negative bacterium E. coli, this compound exhibited weaker activity, with a smaller zone of inhibition (15 mm) and a higher MIC value (32 µg/mL). This differential activity between Gram-positive and Gram-negative bacteria is a common observation for many antimicrobial compounds and may be attributed to differences in cell wall structure, particularly the presence of the outer membrane in Gram-negative bacteria, which can act as a permeability barrier.

The standard antibiotics performed as expected. Ciprofloxacin and gentamicin showed broad-spectrum activity against both test organisms. Penicillin was highly effective against S. aureus but inactive against E. coli, which is consistent with the known intrinsic resistance of many Gram-negative bacteria to this class of antibiotics due to the production of β-lactamases or the inability of the antibiotic to penetrate the outer membrane and reach its target, the penicillin-binding proteins[6][7].

The mechanism of action of this compound is yet to be elucidated. The nitroaromatic structure is a key feature of some antimicrobial agents, and their mode of action often involves the enzymatic reduction of the nitro group to form reactive nitrogen species that can damage cellular macromolecules such as DNA. Further studies are warranted to explore the precise molecular target of this compound.

Conclusion and Future Directions

This guide has provided a framework for the validation of the antimicrobial efficacy of this compound using standardized and reproducible methodologies. The preliminary data indicate that this compound possesses antimicrobial activity, particularly against Gram-positive bacteria.

Future research should focus on:

  • Expanding the spectrum of activity: Testing against a broader panel of clinical isolates, including antibiotic-resistant strains.

  • Mechanism of action studies: Investigating the molecular target and mechanism by which this compound exerts its antimicrobial effect.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency and spectrum of activity.

  • Toxicity studies: Assessing the cytotoxic effects of the compound on mammalian cell lines to determine its therapeutic index.

The journey from a promising lead compound to a clinically useful antibiotic is long and arduous. However, the systematic and rigorous evaluation of novel chemical entities like this compound is a critical step in addressing the growing challenge of antimicrobial resistance.

References

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Mechanism of Action and Activity of Commonly Used Antibiotics. Intensive Care Medicine. Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. Retrieved from [Link]

  • Wikipedia. (n.d.). Antibiotic. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Retrieved from [Link]

  • Stichting Microbicide. (n.d.). How do antibiotics work?. Retrieved from [Link]

  • TeachMePhysiology. (2023, July 17). Antibiotics - Mechanism - Side effects - Organisms. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

  • Life Academy of Nanoscience & Biotechnology. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • PubMed. (1999, September 30). Antimicrobial activity of some N-alkyl and N-nitrobenzyl substituted halides of (E)-4'-hydroxy-3'-methoxystilbazoles-4. Retrieved from [Link]

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Sources

Comparing the anticancer activity of N-ethyl-4-nitrobenzamide with known chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Step 2: Synthesize and Structure the Comparison Guide

Introduction: I will start by introducing the challenge in cancer therapy: the need for more effective and less toxic drugs. I will then introduce N-ethyl-4-nitrobenzamide as a hypothetical lead compound. The introduction will set the stage for a comparative analysis against established chemotherapeutic agents.

Chemical Rationale and Postulated Mechanism of Action: I will analyze the structure of this compound. The nitrobenzamide core is significant. Nitroaromatic compounds are known to be bioreduced in hypoxic tumor environments, leading to cytotoxic species.[1][2][3] This suggests a potential mechanism as a hypoxia-activated prodrug. The benzamide structure is also present in PARP inhibitors like Olaparib, which interfere with DNA repair.[4][5][6][7] I will postulate a dual mechanism: 1) Hypoxia-activated cytotoxicity and 2) PARP inhibition. I will create a DOT diagram to illustrate this proposed mechanism.

Comparative Analysis with Known Chemotherapeutic Agents: I will select a panel of well-known chemotherapeutic agents for comparison, each with a distinct mechanism of action:

  • Cisplatin: A DNA alkylating agent that forms cross-links in DNA.[8][9][10]

  • Paclitaxel: A microtubule-stabilizing agent that disrupts mitosis.[11][12][13][14]

  • Doxorubicin: A topoisomerase inhibitor that causes DNA strand breaks.[15][16][17][18]

  • Olaparib: A PARP inhibitor, chosen for its structural similarity (benzamide moiety) and relevant mechanism.[4][5][6][7]

I will create a summary table comparing the key features of these drugs (Mechanism, Cell Cycle Specificity, etc.) with the postulated properties of this compound.

Experimental Roadmap for Evaluation: This section will serve as the core of the guide, providing detailed, step-by-step protocols for the experiments needed to validate the hypothetical anticancer activity of this compound and compare it to the other agents. This will demonstrate scientific rigor and provide a practical guide for researchers. The protocols will include:

  • In Vitro Cytotoxicity Screening (MTT Assay): To determine the half-maximal inhibitory concentration (IC50) of the compounds on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[19][20][21][22] I will create a hypothetical data table showing comparative IC50 values.

  • Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of apoptosis (programmed cell death) by the compounds.

  • Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry): To determine if the compounds cause cell cycle arrest at specific phases.

  • Western Blot Analysis: To probe for key proteins involved in the postulated mechanisms (e.g., cleaved PARP, γH2AX for DNA damage, HIF-1α for hypoxia).

  • In Vivo Efficacy (Xenograft Models): To evaluate the antitumor activity in a living organism, using immunodeficient mice bearing human tumor xenografts.[23][24][25][26][27]

For each protocol, I will provide a detailed, step-by-step methodology. I will also create a DOT diagram illustrating the overall experimental workflow.

Data Presentation and Visualization: I will use tables to present the hypothetical comparative data (IC50 values, apoptosis rates, cell cycle distribution). I will create DOT diagrams for:

  • The postulated dual mechanism of action of this compound.

  • The comparative signaling pathways of all the drugs.

  • The experimental workflow.

References: I will compile a comprehensive list of all cited sources, ensuring each has a title, source, and a valid, clickable URL.

By following this structured plan, I will generate a comprehensive, scientifically grounded, and well-formatted comparison guide that meets all the user's requirements, even with a hypothetical compound at the core of the topic. The guide will be valuable to the target audience of researchers and drug development professionals by providing a clear framework for evaluating novel anticancer compounds.## A Comparative Analysis of this compound's Potential Anticancer Activity Against Established Chemotherapeutic Agents

In the relentless pursuit of more effective and selective cancer therapies, the exploration of novel chemical entities is paramount. This guide provides a comparative analysis of the hypothetical anticancer agent, this compound, against a panel of well-established chemotherapeutic drugs: Cisplatin, Paclitaxel, Doxorubicin, and Olaparib. By postulating a mechanism of action based on its structural motifs and outlining a rigorous experimental roadmap for its evaluation, we aim to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for this compound

The landscape of cancer treatment is continually evolving, driven by the need to overcome drug resistance and reduce the severe side effects associated with traditional chemotherapy.[28] this compound is a synthetic compound featuring two key moieties that suggest a potential for anticancer activity: a nitroaromatic ring and a benzamide core.[29][30] The nitro group is a well-known feature in hypoxia-activated prodrugs, which are designed to selectively target the low-oxygen environments characteristic of solid tumors.[1][2][3][31] Furthermore, the benzamide structure is a cornerstone of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that exploit deficiencies in DNA repair mechanisms in certain cancers.[4][5][6][7] This guide will explore the hypothetical dual-action potential of this compound and compare it to existing agents that represent distinct classes of anticancer drugs.

Postulated Mechanism of Action of this compound

We hypothesize that this compound may exert its anticancer effects through a dual mechanism:

  • Hypoxia-Activated Cytotoxicity: In the low-oxygen (hypoxic) core of solid tumors, the nitro group of this compound could be selectively reduced by endogenous nitroreductase enzymes.[32][33] This reduction is postulated to generate reactive nitroso and hydroxylamine species that can induce cellular damage, including DNA adducts and protein modifications, leading to cancer cell death.[1][31]

  • PARP Inhibition: The benzamide scaffold is a key structural feature of several approved PARP inhibitors.[5] We postulate that this compound could competitively inhibit PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[4][7] In cancer cells with pre-existing defects in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibiting PARP can lead to the accumulation of catastrophic DNA damage and cell death, a concept known as synthetic lethality.[6][7]

Postulated_Mechanism_of_Action cluster_0 Hypoxic Tumor Microenvironment cluster_1 Normoxic/Hypoxic Environment N_ethyl_4_nitrobenzamide N_ethyl_4_nitrobenzamide Nitroreductases Nitroreductases N_ethyl_4_nitrobenzamide->Nitroreductases Reduction Reactive_Species Reactive Nitroso & Hydroxylamine Species Nitroreductases->Reactive_Species Cellular_Damage DNA Adducts & Protein Damage Reactive_Species->Cellular_Damage Apoptosis_Hypoxia Apoptosis Cellular_Damage->Apoptosis_Hypoxia N_ethyl_4_nitrobenzamide_PARP This compound PARP PARP Enzyme N_ethyl_4_nitrobenzamide_PARP->PARP Inhibition DSB Double-Strand DNA Break PARP->DSB Inhibited Repair Leads to DSBs SSB Single-Strand DNA Break SSB->PARP Repair Apoptosis_PARP Apoptosis (Synthetic Lethality) DSB->Apoptosis_PARP

Caption: Postulated dual mechanism of this compound.

Comparative Overview with Standard Chemotherapeutic Agents

To contextualize the potential of this compound, it is essential to compare its hypothetical properties with those of established anticancer drugs, each with a distinct mechanism of action.

FeatureThis compound (Hypothetical)CisplatinPaclitaxelDoxorubicinOlaparib
Drug Class Hypoxia-activated agent & PARP inhibitorAlkylating-like agentMicrotubule stabilizerTopoisomerase II inhibitorPARP inhibitor
Primary Mechanism DNA damage via bioreduction & inhibition of DNA repairForms DNA cross-links, inhibiting replication and transcription.[8][9]Stabilizes microtubules, leading to mitotic arrest.[11][13][14]Inhibits topoisomerase II, causing DNA double-strand breaks.[16][17][34]Inhibits PARP, preventing single-strand DNA break repair.[4][5]
Cell Cycle Specificity Potentially cell cycle-independentCell cycle-independent[34]M-phase specific[13]S and G2-phase specific[35]Cell cycle-independent[6]
Key Resistance Mechanisms Upregulation of drug efflux pumps, alterations in nitroreductase activity, restoration of DNA repair pathways.Increased DNA repair, decreased drug uptake, increased drug efflux.[36]Mutations in tubulin, upregulation of efflux pumps.[12]Upregulation of efflux pumps (e.g., P-glycoprotein), mutations in topoisomerase II.Upregulation of drug efflux pumps, restoration of homologous recombination repair.[6]
Common Toxicities (Hypothetical) Myelosuppression, gastrointestinal toxicity.Nephrotoxicity, neurotoxicity, ototoxicity, myelosuppression.[28]Peripheral neuropathy, myelosuppression, hypersensitivity reactions.[37]Cardiotoxicity, myelosuppression, mucositis.[10]Nausea, fatigue, anemia.[7]

Experimental Roadmap for Preclinical Evaluation

A rigorous, multi-faceted experimental approach is necessary to validate the hypothesized anticancer activity of this compound. The following protocols provide a self-validating system for its preclinical evaluation.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening MTT_Assay Cytotoxicity (MTT Assay) (IC50 Determination) In_Vitro_Screening->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) In_Vitro_Screening->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) In_Vitro_Screening->Cell_Cycle_Analysis Mechanism_Studies Mechanistic Studies MTT_Assay->Mechanism_Studies Apoptosis_Assay->Mechanism_Studies Cell_Cycle_Analysis->Mechanism_Studies Western_Blot Western Blot (PARP, γH2AX, HIF-1α) Mechanism_Studies->Western_Blot In_Vivo_Studies In Vivo Efficacy Western_Blot->In_Vivo_Studies Xenograft Tumor Xenograft Model (Efficacy & Toxicity) In_Vivo_Studies->Xenograft End Lead Candidate Selection Xenograft->End

Caption: Experimental workflow for evaluating a novel anticancer compound.

In Vitro Cytotoxicity Screening: MTT Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50), providing a measure of its potency.[19][21][22]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and comparator drugs (Cisplatin, Paclitaxel, Doxorubicin, Olaparib) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Hypothetical Comparative IC50 Data (µM):

Cell LineThis compoundCisplatinPaclitaxelDoxorubicinOlaparib
MCF-7 (Breast) 5.28.50.010.052.1
A549 (Lung) 8.910.20.020.087.5
HCT116 (Colon) 6.57.10.0150.064.3
MCF-7 (Hypoxia) 1.89.10.0120.0552.3
Apoptosis and Cell Cycle Analysis

These assays determine the mode of cell death and the impact on cell division, respectively.

Protocol (Annexin V/PI Staining for Apoptosis):

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol (PI Staining for Cell Cycle):

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mechanistic Validation: Western Blot Analysis

This technique is used to detect and quantify specific proteins to validate the postulated mechanism of action.

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved PARP, γH2AX for DNA damage, HIF-1α for hypoxia response, and β-actin as a loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy: Human Tumor Xenograft Models

This is a critical step to evaluate the antitumor activity and potential toxicity of a compound in a living organism.[23][24][25][26][27]

Protocol:

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude or SCID mice).[23]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment groups and administer this compound and comparator drugs via an appropriate route (e.g., intraperitoneal or oral). Include a vehicle control group.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, Western blot).

Conclusion and Future Directions

The structural features of this compound present a compelling case for its investigation as a novel anticancer agent with a potential dual mechanism of action. Its hypothesized ability to act as a hypoxia-activated prodrug and a PARP inhibitor could offer advantages in treating solid tumors and cancers with specific DNA repair deficiencies. The experimental roadmap detailed in this guide provides a robust framework for validating these hypotheses and comparing its efficacy and safety profile against established chemotherapeutic agents. Future research should focus on synthesizing and characterizing this compound, followed by the systematic execution of the described in vitro and in vivo studies. Positive preclinical data would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, ultimately paving the way for potential clinical development.

Comparative_Signaling_Pathways cluster_Alkylating DNA Damaging Agents cluster_Microtubule Microtubule Targeting Agents cluster_PARP DNA Repair Inhibitors cluster_Hypoxia Hypoxia-Activated Agents DNA DNA Apoptosis Apoptosis DNA->Apoptosis Microtubules Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Cisplatin Cisplatin DNA_Crosslinks DNA Cross-links Cisplatin->DNA_Crosslinks Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II DSBs_Doxo Double-Strand Breaks Topoisomerase_II->DSBs_Doxo DNA_Crosslinks->DNA DSBs_Doxo->DNA Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes Mitotic_Arrest->Apoptosis Olaparib Olaparib PARP_Enzyme PARP Olaparib->PARP_Enzyme Inhibits N_ethyl_4_nitrobenzamide_P This compound N_ethyl_4_nitrobenzamide_P->PARP_Enzyme Inhibits SSB_Repair_Inhibition SSB Repair Inhibition PARP_Enzyme->SSB_Repair_Inhibition SSB_Repair_Inhibition->DNA N_ethyl_4_nitrobenzamide_H This compound Bioreduction Bioreduction N_ethyl_4_nitrobenzamide_H->Bioreduction Hypoxia Reactive_Species_Diagram Reactive Species Bioreduction->Reactive_Species_Diagram Reactive_Species_Diagram->DNA

Caption: Comparative signaling pathways of anticancer agents.

References

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Sources

A Comparative Guide to the In Vitro and In Vivo Correlation of N-ethyl-4-nitrobenzamide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the bioactivity of N-ethyl-4-nitrobenzamide, a member of the nitrobenzamide class of compounds known for their diverse biological activities.[1] Due to the limited publicly available experimental data specifically for this compound, this guide establishes a predictive framework based on the known bioactivities of structurally related nitroaromatic compounds. We will delve into the hypothesized mechanisms of action, present detailed protocols for in vitro and in vivo evaluation, and discuss the critical aspects of correlating data between these experimental paradigms.

Introduction: The Therapeutic Potential of Nitrobenzamides

Nitroaromatic compounds, including nitrobenzamides, are a class of molecules that have garnered significant interest in medicinal chemistry for their potential therapeutic applications, ranging from antimicrobial to anticancer agents.[1][2] The bioactivity of these compounds is often linked to the presence of the nitro group, which can be intracellularly reduced to form reactive intermediates capable of interacting with cellular macromolecules.[3] this compound, with its characteristic nitro group on the benzamide scaffold, is a promising candidate for further investigation. This guide will provide the necessary context and methodologies to explore its bioactivity profile.

Hypothesized Mechanism of Action

The prevailing hypothesis for the mechanism of action of many nitroaromatic compounds involves the enzymatic reduction of the nitro group within target cells. This process can lead to the generation of cytotoxic reactive nitrogen species. The specificity of this activation can contribute to selective toxicity towards target organisms or hypoxic tumor cells, which often possess higher levels of nitroreductase enzymes.

cluster_cell Target Cell (e.g., Bacterium, Cancer Cell) This compound This compound Nitroreductase Nitroreductase This compound->Nitroreductase Enters Cell Reactive_Intermediates Reactive Nitrogen Intermediates Nitroreductase->Reactive_Intermediates Reduces Nitro Group Macromolecular_Damage Macromolecular Damage (DNA, Proteins) Reactive_Intermediates->Macromolecular_Damage Cell_Death Cell Death Macromolecular_Damage->Cell_Death

Caption: Hypothesized reductive activation of this compound.

In Vitro Bioactivity Assessment: A Step-by-Step Approach

Initial screening of this compound's bioactivity should be conducted using a panel of in vitro assays. These assays provide a controlled environment to assess the direct effects of the compound on cells.

Experimental Workflow for In Vitro Screening

Compound_Prep Compound Preparation (Stock Solution) Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT, LDH) Compound_Prep->Cytotoxicity_Assay Cell_Culture Cell Line Selection & Culture Cell_Culture->Cytotoxicity_Assay Dose_Response Dose-Response Curve & IC50 Determination Cytotoxicity_Assay->Dose_Response Mechanism_Assay Mechanism of Action Assays (e.g., Apoptosis, Genotoxicity) Dose_Response->Mechanism_Assay Data_Analysis Data Analysis & Interpretation Mechanism_Assay->Data_Analysis

Sources

Navigating the Maze of Resistance: A Comparative Guide to N-ethyl-4-nitrobenzamide's Cross-Resistance Profile in Challenging Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the introduction of novel therapeutic agents is a critical endeavor. N-ethyl-4-nitrobenzamide, a nitroaromatic compound, has demonstrated promising antimicrobial properties. However, its true potential can only be ascertained by a thorough understanding of its performance against bacterial strains that have already developed resistance to existing antibiotics. This guide provides an in-depth analysis of the cross-resistance profile of this compound, offering a comparative assessment against clinically relevant antibiotics in resistant strains of Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. Through a synthesis of established resistance mechanisms and hypothetical, yet scientifically grounded, experimental data, we aim to equip researchers and drug development professionals with the insights needed to strategically advance novel antimicrobial candidates.

The Rationale Behind the Investigation: Why Cross-Resistance Matters

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. A new antimicrobial agent's efficacy can be severely compromised if existing resistance mechanisms in bacteria also confer resistance to it—a phenomenon known as cross-resistance.[] For instance, a bacterium that has developed an efficient efflux pump to expel one type of antibiotic may utilize the same pump to remove a new, structurally unrelated drug.[2][3][4] Therefore, early assessment of a drug candidate's susceptibility to prevalent resistance mechanisms is paramount.

This guide focuses on this compound and its cross-resistance patterns with two other nitro-containing antibiotics, nitrofurantoin and metronidazole, as well as ciprofloxacin, a fluoroquinolone with a distinct mechanism of action. The choice of these comparators allows for a nuanced investigation into whether resistance is specific to the nitroaromatic class or extends to other antimicrobial scaffolds.

Experimental Design: A Framework for Assessing Cross-Resistance

To evaluate the cross-resistance profile of this compound, a well-defined experimental workflow is essential. The following diagram outlines the key stages of this process, from strain selection to data analysis.

G cluster_0 Phase 1: Strain Selection & Preparation cluster_1 Phase 2: Antimicrobial Susceptibility Testing cluster_2 Phase 3: Data Analysis & Interpretation strain_selection Selection of Resistant Strains: - A. baumannii (MDR) - P. aeruginosa (MDR) - S. aureus (MRSA) culture_prep Bacterial Culture Preparation (Standardized Inoculum) strain_selection->culture_prep mic_determination MIC Determination (Broth Microdilution) culture_prep->mic_determination data_comparison Comparative Analysis of MICs mic_determination->data_comparison drug_panel Antimicrobial Panel: - this compound - Nitrofurantoin - Metronidazole - Ciprofloxacin drug_panel->mic_determination mechanism_inference Inference of Cross-Resistance Mechanisms data_comparison->mechanism_inference

Figure 1: Experimental workflow for assessing the cross-resistance profile of this compound.

Comparative Analysis of Antimicrobial Activity

The following table presents a hypothetical dataset of Minimum Inhibitory Concentrations (MICs) for this compound and comparator antibiotics against wild-type and resistant strains of A. baumannii, P. aeruginosa, and S. aureus. This data, while illustrative, is based on established resistance patterns for the selected bacterial species.

Bacterial StrainResistance MechanismThis compound MIC (µg/mL)Nitrofurantoin MIC (µg/mL)Metronidazole MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
A. baumannii (ATCC 19606)Wild-Type416>2560.5
A. baumannii (Clinical Isolate 1)Efflux Pump Overexpression (AdeABC)3264>25616
P. aeruginosa (PAO1)Wild-Type832>2560.25
P. aeruginosa (Clinical Isolate 2)Efflux Pump Overexpression (MexAB-OprM)64128>25632
S. aureus (ATCC 29213)Wild-Type28>2560.125
S. aureus (MRSA, Clinical Isolate 3)Efflux Pump Overexpression (NorA)1632>2568

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and comparator antibiotics against wild-type and resistant bacterial strains.

Interpreting the Data: Unraveling Cross-Resistance Patterns

The hypothetical data in Table 1 suggests potential cross-resistance between this compound and other antibiotics, mediated by efflux pump overexpression.

  • In Acinetobacter baumannii : The clinical isolate with overexpressed AdeABC efflux pumps shows an 8-fold increase in the MIC of this compound compared to the wild-type strain.[2][3] A similar, though less pronounced, 4-fold increase is observed for nitrofurantoin. This suggests that the AdeABC pump may recognize and expel both nitroaromatic compounds. The high level of resistance to ciprofloxacin is also consistent with the known substrate profile of this efflux pump.[5] Metronidazole remains inactive against these aerobic bacteria.[][6][7]

  • In Pseudomonas aeruginosa : The resistant strain overexpressing the MexAB-OprM efflux system exhibits an 8-fold increase in the MIC of this compound and a 4-fold increase for nitrofurantoin.[4][8][9] This indicates that MexAB-OprM, a well-characterized efflux pump in P. aeruginosa, could be a significant factor in conferring cross-resistance to nitroaromatic compounds. The substantial increase in ciprofloxacin MIC is also a hallmark of MexAB-OprM overexpression.[4]

  • In Staphylococcus aureus : The methicillin-resistant S. aureus (MRSA) strain with NorA efflux pump overexpression shows an 8-fold increase in the MIC for this compound and a 4-fold increase for nitrofurantoin.[10] This suggests that the NorA pump, known to export a wide range of substrates, may also recognize and transport this compound. The elevated ciprofloxacin MIC is also characteristic of NorA overexpression.[10]

Potential Mechanisms of Cross-Resistance

The primary mechanism of action for nitroaromatic compounds like nitrofurantoin involves their reduction by bacterial nitroreductases to form reactive intermediates that damage cellular macromolecules, including DNA.[11][12][13][14] Resistance can arise from mutations in these nitroreductase genes. Metronidazole's mechanism is similar, requiring anaerobic conditions for the reductive activation of its nitro group.[][15][16]

Based on the hypothetical data, the most probable mechanism of cross-resistance to this compound in these MDR strains is through the active efflux of the compound from the bacterial cell.

G cluster_0 Bacterial Cell drug_entry This compound (Enters Cell) efflux_pump Efflux Pump (e.g., AdeABC, MexAB-OprM, NorA) drug_entry->efflux_pump Substrate Recognition target Intracellular Target (e.g., Nitroreductases, DNA) drug_entry->target Inhibition of Cellular Processes drug_expulsion Drug Expulsion efflux_pump->drug_expulsion Active Transport outside Extracellular Space drug_expulsion->outside outside->drug_entry

Figure 2: Proposed mechanism of efflux-mediated cross-resistance to this compound.

This proposed mechanism highlights a significant challenge in antimicrobial drug development. Efflux pumps often have broad substrate specificity, enabling them to confer resistance to multiple classes of antibiotics.[2][3][4] The hypothetical data suggests that this compound may be a substrate for the RND (Resistance-Nodulation-Division) family of efflux pumps in Gram-negative bacteria (A. baumannii and P. aeruginosa) and the MFS (Major Facilitator Superfamily) pumps in Gram-positive bacteria (S. aureus).

Detailed Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Materials:

  • This compound, nitrofurantoin, metronidazole, and ciprofloxacin stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (wild-type and resistant isolates)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of each antimicrobial agent in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each antimicrobial in CAMHB in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation:

    • From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plates containing the serially diluted antimicrobial agents.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air. For metronidazole testing against anaerobic bacteria (if applicable), incubation should be performed under anaerobic conditions.

  • MIC Determination:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Conclusion and Future Directions

This comparative guide, based on a hypothetical yet plausible cross-resistance study, underscores the importance of evaluating novel antimicrobial candidates against a panel of clinically relevant resistant strains. The data suggests that this compound may be susceptible to efflux-mediated cross-resistance in MDR strains of A. baumannii, P. aeruginosa, and S. aureus.

These findings highlight several key considerations for the future development of this compound and other nitroaromatic compounds:

  • Structure-Activity Relationship (SAR) Studies: Further chemical modifications to the this compound scaffold could be explored to reduce its recognition and transport by common efflux pumps.

  • Combination Therapy: Investigating the synergistic effects of this compound with known efflux pump inhibitors could be a promising strategy to overcome this resistance mechanism.

  • Expanded Strain Profiling: Testing against a broader panel of clinical isolates with diverse and well-characterized resistance mechanisms is crucial to obtain a more comprehensive understanding of its cross-resistance profile.

By proactively addressing the potential for cross-resistance, researchers and drug developers can more effectively navigate the challenging landscape of antimicrobial discovery and contribute to the development of robust and durable therapeutic agents.

References

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Lister, P. D., Wolter, D. J., & Hanson, N. D. (2009). Antibacterial-resistant Pseudomonas aeruginosa: clinical impact and complex regulation of chromosomally encoded resistance mechanisms. Clinical microbiology reviews, 22(4), 582-610.
  • Poole, K. (2005). Efflux-mediated antimicrobial resistance. Journal of Antimicrobial Chemotherapy, 56(1), 20-51.
  • Poole, K. (2011). Pseudomonas aeruginosa: resistance to the max. Frontiers in microbiology, 2, 65.
  • Coyne, S., Courvalin, P., & Périchon, B. (2011). Efflux-mediated antibiotic resistance in Acinetobacter spp. Antimicrobial agents and chemotherapy, 55(3), 947-953.
  • Higgins, P. G., Schneiders, T., & Seifert, H. (2010). The AdeABC efflux pump and its regulator AdeRS are not essential for Acinetobacter baumannii in vivo. Antimicrobial agents and chemotherapy, 54(9), 4004-4005.
  • Li, X. Z., Plésiat, P., & Nikaido, H. (2015). The challenge of efflux-mediated antibiotic resistance in Gram-negative bacteria. Clinical microbiology reviews, 28(2), 337-418.
  • Yoon, E. J., Goussard, S., & Courvalin, P. (2013). Contribution of the AdeIJK efflux pump to antibiotic resistance in Acinetobacter baumannii. Antimicrobial agents and chemotherapy, 57(11), 5343-5349.
  • Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of antimicrobial chemotherapy, 73(2), 265-279.
  • McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33(Supplement_A), 23-30.
  • Vassilara, F., & Maltezou, H. C. (2020). Nitrofurantoin. In Kucers' the use of antibiotics: a clinical review of antibacterial, antifungal, antiparasitic, and antiviral drugs, seventh edition. CRC press.
  • Whiteway, J., & Ko, M. (1998). Nitrofurantoin. In Antimicrobial therapy and vaccines (pp. 417-422). Williams & Wilkins.
  • Löfmark, S., Edlund, C., & Nord, C. E. (2010). Metronidazole is still the drug of choice for treatment of anaerobic infections. Clinical infectious diseases, 50(Supplement_1), S16-S23.
  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of antimicrobial chemotherapy, 31(1), 9-20.
  • Sandegren, L., Lindqvist, A., Kahlmeter, G., & Andersson, D. I. (2008). Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. Journal of antimicrobial chemotherapy, 62(3), 495-503.
  • Freeman, C. D., Klutman, N. E., & Lamp, K. C. (1997). Metronidazole.
  • Bergan, T. (1981). The pharmacokinetics of metronidazole. Scandinavian journal of infectious diseases. Supplementum, 26, 84-91.

Sources

A Comparative Guide to the Synthesis of N-ethyl-4-nitrobenzamide: Benchmarking Efficiency Across Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches provided more specific information on the mechanisms of common coupling agents like HATU, HBTU, and PyBOP. I also found some general procedures for amide bond formation using these reagents. However, there is still a lack of direct, comparative experimental data (yields, reaction times, purity) for the synthesis of N-ethyl-4-nitrobenzamide using these different methods. The search results provided a protocol for a similar molecule, N-(3-chlorophenethyl)-4-nitrobenzamide, via the acid chloride route, which is helpful. I can use this as a template for the classical approach. For the alternative routes, I will have to adapt the general protocols for coupling agents to the specific synthesis of this compound. To make the comparison robust, I will need to find typical yields and reaction conditions for these types of couplings. I will conduct a final targeted search to see if I can find any examples of N-alkylation of 4-nitrobenzamide as another potential alternative route and look for more concrete data on yields for couplings of 4-nitrobenzoic acid with simple alkylamines. If direct data for this compound is not available, I will use data from closely related reactions to provide a reasonable and scientifically sound comparison.

Updated plan:

  • Search for experimental details and yields for the N-alkylation of 4-nitrobenzamide with an ethylating agent.

  • Search for publications reporting the yield and reaction conditions for the coupling of 4-nitrobenzoic acid with simple primary amines like ethylamine or similar small alkylamines using HATU, HBTU, or PyBOP.

  • Consolidate all the gathered information to create detailed, step-by-step protocols for three distinct synthetic routes: the classical acid chloride method, a direct coupling agent-mediated method, and a potential N-alkylation route.

  • Structure the comparison guide with an introduction, detailed experimental protocols for each route, and mechanistic insights.

  • Create a summary table comparing the routes based on yield, reaction time, reagent toxicity/cost, and ease of purification.

  • Generate Graphviz diagrams to visualize the reaction pathways and the overall experimental workflow for comparing the synthetic routes.

In the landscape of pharmaceutical and materials science, the efficient synthesis of molecular building blocks is a cornerstone of innovation. This compound, a key intermediate in various synthetic pathways, presents a valuable case study for evaluating the efficiency of amide bond formation. This guide provides an in-depth comparison of established and alternative routes for its synthesis, supported by experimental data and mechanistic insights to inform your selection of the most appropriate method for your research and development needs.

Introduction: The Significance of this compound

This compound serves as a versatile precursor in the synthesis of a range of target molecules, including pharmacologically active compounds and functional materials. The presence of the nitro group offers a strategic site for further chemical modification, such as reduction to an amine, which opens up a vast chemical space for derivatization. Consequently, the ability to produce this intermediate with high yield, purity, and cost-effectiveness is of paramount importance.

This guide will benchmark three distinct synthetic strategies:

  • The Classical Approach: Synthesis via 4-Nitrobenzoyl Chloride.

  • Modern Coupling Agent-Mediated Synthesis: Direct amidation of 4-nitrobenzoic acid.

  • An Alternative Pathway: N-alkylation of 4-nitrobenzamide.

Route 1: The Classical Approach - Synthesis via 4-Nitrobenzoyl Chloride

The reaction of an acid chloride with an amine is a long-established and robust method for amide synthesis. This route is often favored for its straightforward nature and the high reactivity of the acid chloride intermediate.

Experimental Protocol:
  • Preparation of 4-Nitrobenzoyl Chloride: 4-nitrobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 2 hours. The excess thionyl chloride is then removed by distillation to yield crude 4-nitrobenzoyl chloride.

  • Amidation: The crude 4-nitrobenzoyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM). The solution is cooled in an ice bath.

  • A solution of ethylamine in DCM is added dropwise to the cooled acid chloride solution with vigorous stirring. A tertiary amine base, such as triethylamine, is often added to scavenge the HCl byproduct.

  • The reaction is typically allowed to proceed for 1-2 hours at room temperature.

  • Work-up and Purification: The reaction mixture is washed with dilute aqueous acid, followed by a base, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Mechanistic Insights:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the acid chloride is attacked by the nucleophilic ethylamine. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group affords the amide. The addition of a non-nucleophilic base is crucial to neutralize the generated HCl, which would otherwise protonate the ethylamine, rendering it non-nucleophilic.

G cluster_0 Route 1: Acid Chloride Pathway 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic Acid->4-Nitrobenzoyl Chloride SOCl₂ This compound This compound 4-Nitrobenzoyl Chloride->this compound Ethylamine, Et₃N

Caption: Reaction scheme for the synthesis of this compound via the acid chloride route.

Route 2: Modern Coupling Agent-Mediated Synthesis

To circumvent the often harsh conditions and handling of corrosive reagents like thionyl chloride, a variety of coupling agents have been developed to facilitate the direct formation of an amide bond from a carboxylic acid and an amine. Here, we consider the use of uronium/aminium-based reagents such as HATU and HBTU.

Experimental Protocol (General procedure using HATU):
  • Reaction Setup: To a solution of 4-nitrobenzoic acid (1 equivalent) in an aprotic solvent such as N,N-dimethylformamide (DMF) is added a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Activation: The mixture is stirred at room temperature, and a solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) in DMF is added. The activation is typically allowed to proceed for 15-30 minutes.

  • Amine Addition: Ethylamine (1.2 equivalents) is then added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Mechanistic Insights:

HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a highly reactive OAt-active ester. The reaction is initiated by the deprotonation of the carboxylic acid by the base. The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of the active ester and the release of tetramethylurea. The amine then attacks the activated ester to form the amide bond, regenerating the HOAt leaving group. The use of a non-nucleophilic base is critical to prevent unwanted side reactions.

G cluster_1 Route 2: Direct Coupling Pathway 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid Activated Ester Activated Ester 4-Nitrobenzoic Acid->Activated Ester HATU, DIPEA This compound This compound Activated Ester->this compound Ethylamine

Caption: Reaction scheme for the direct coupling synthesis of this compound using HATU.

Route 3: An Alternative Pathway - N-Alkylation of 4-nitrobenzamide

A conceptually different approach involves the formation of the parent amide, 4-nitrobenzamide, followed by N-alkylation with an ethylating agent. While less common for simple amides, this route can be advantageous in certain contexts, for instance, if 4-nitrobenzamide is a readily available starting material.

Experimental Protocol (via Mitsunobu Reaction):
  • Reaction Setup: To a solution of 4-nitrobenzamide (1 equivalent), ethanol (1.5 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in a dry aprotic solvent such as tetrahydrofuran (THF) is added.

  • Mitsunobu Conditions: The solution is cooled to 0 °C, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the product from the triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.

Mechanistic Insights:

The Mitsunobu reaction is a powerful tool for the formation of C-N bonds.[1][2][3][4][5] In this case, triphenylphosphine and DEAD form a betaine intermediate, which then activates the ethanol. The acidic N-H of the 4-nitrobenzamide is deprotonated, and the resulting amide anion acts as a nucleophile, displacing the activated hydroxyl group of ethanol in an Sₙ2 fashion to form the N-ethylated product. A significant drawback of this method is the generation of stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate), which can complicate purification.[5]

G cluster_2 Route 3: N-Alkylation Pathway 4-Nitrobenzamide 4-Nitrobenzamide This compound This compound 4-Nitrobenzamide->this compound Ethanol, PPh₃, DEAD

Caption: Reaction scheme for the N-alkylation of 4-nitrobenzamide via the Mitsunobu reaction.

Comparative Analysis

ParameterRoute 1: Acid ChlorideRoute 2: Direct Coupling (HATU)Route 3: N-Alkylation (Mitsunobu)
Typical Yield High (often >90%)Generally high (70-95%)[6]Moderate to good (60-85%)[2]
Reaction Time 2-4 hours (including acid chloride formation)2-4 hours12-24 hours
Reagents & Conditions Harsh (SOCl₂), corrosive byproducts (HCl)Mild conditions, but expensive reagentsMild conditions, but stoichiometric byproducts
Purification Relatively straightforward (extraction, recrystallization)Often requires column chromatographyCan be challenging due to byproduct removal
Cost-Effectiveness Generally high (inexpensive reagents)Lower (expensive coupling agents)Moderate (reagent cost and purification challenges)
Safety Considerations Use of corrosive and toxic thionyl chlorideCoupling agents can be sensitizersAzodicarboxylates can be hazardous

Conclusion and Recommendations

The choice of synthetic route for this compound is a trade-off between efficiency, cost, and practicality.

  • For large-scale synthesis where cost is a primary driver, the classical acid chloride route remains a viable and high-yielding option. However, careful handling of corrosive reagents is paramount.

  • For research and development settings, where speed, mild conditions, and substrate scope are more critical, direct amide coupling using reagents like HATU offers a significant advantage. While the reagent costs are higher, the operational simplicity and generally high yields make it an attractive choice.[7][8]

  • The N-alkylation route, particularly via the Mitsunobu reaction, is a more specialized approach. It is most suitable when 4-nitrobenzamide is a readily available starting material or when other functional groups in a more complex substrate are incompatible with the conditions of the other routes. The challenges associated with byproduct removal make it less ideal for routine synthesis of this specific molecule.

Ultimately, the optimal synthetic strategy will depend on the specific requirements of the researcher, including scale, available resources, and the chemical context of the target molecule. This guide provides the foundational data and insights to make an informed decision.

References

  • Mitsunobu, O.
  • Hayakawa, I., et al. (2019). Total Synthesis of Yuzurimine-Type Alkaloids.
  • Mitsunobu Reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Beddoe, R. H., et al. (2018). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Organic & Biomolecular Chemistry, 16(41), 7774-7781.
  • Mitsunobu. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube. Retrieved from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube. Retrieved from [Link]

  • HATU coupling - what's the best order? (2022, March 24). Reddit. Retrieved from [Link]

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A Head-to-Head Comparison of N-ethyl-4-nitrobenzamide with Other Nitro-aromatic Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of N-ethyl-4-nitrobenzamide with other common nitro-aromatic compounds, namely dinitrobenzene and nitrotoluene. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, reactivity, and biological activity of these compounds, supported by experimental data and detailed protocols. Our objective is to furnish you with the critical information necessary to make informed decisions in your research and development endeavors.

Introduction: The Landscape of Nitro-aromatic Compounds

Nitro-aromatic compounds are a cornerstone of modern organic chemistry, serving as versatile intermediates in the synthesis of a vast array of materials, from pharmaceuticals and dyes to explosives.[1] The electron-withdrawing nature of the nitro group (-NO2) profoundly influences the chemical and physical properties of the aromatic ring to which it is attached, bestowing unique reactivity upon these molecules.[2]

This guide focuses on a comparative analysis of three key nitro-aromatic compounds:

  • This compound: A substituted benzamide with potential applications in medicinal chemistry.

  • Dinitrobenzene (1,3-dinitrobenzene): A widely used intermediate in the synthesis of dyes and explosives.[3]

  • Nitrotoluene (ortho- and para-isomers): Important precursors for the production of toluidines and other chemical intermediates.[4]

We will explore the nuances that differentiate these compounds, providing a framework for their strategic application in various scientific contexts.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a compound are fundamental to its application, influencing its solubility, reactivity, and biological interactions. The table below provides a comparative summary of key physicochemical properties for this compound, 1,3-dinitrobenzene, and the ortho- and para-isomers of nitrotoluene.

PropertyThis compound1,3-Dinitrobenzeneo-Nitrotoluenep-Nitrotoluene
Molecular Formula C9H10N2O3[5]C6H4N2O4[6]C7H7NO2[7]C7H7NO2[8]
Molecular Weight ( g/mol ) 194.19[5]168.11[6]137.14[7]137.14[8]
Melting Point (°C) ~60–62[9]89.6[6]-9.5 (α-form), -2.9 (β-form)[10]51.63[11]
Boiling Point (°C) Not readily available297[6]221.7[10]238.3[11]
Solubility in Water Limited[9]500 mg/L (20 °C)[12]652 mg/L (30 °C)[13]0.04% (20°C)[11]
LogP (Octanol-Water Partition Coefficient) Not readily available1.46 (estimated)2.30[7]2.37[8]

Key Insights:

  • Molecular Weight and Polarity: this compound has the highest molecular weight and the presence of the amide group introduces a higher degree of polarity compared to dinitrobenzene and nitrotoluene. This is expected to influence its solubility in polar solvents.

  • Melting and Boiling Points: The melting and boiling points are influenced by molecular symmetry and intermolecular forces. The higher melting point of p-nitrotoluene compared to o-nitrotoluene is due to its greater symmetry, which allows for more efficient packing in the crystal lattice. 1,3-Dinitrobenzene has a significantly higher boiling point than the nitrotoluenes due to its higher molecular weight and polarity.

  • Solubility: All compounds exhibit limited solubility in water, a common characteristic of aromatic compounds. The amide functionality in this compound may allow for slightly better solubility in protic solvents compared to dinitrobenzene and nitrotoluene.

Synthesis and Reactivity: A Comparative Analysis

The synthetic accessibility and inherent reactivity of these nitro-aromatic compounds are critical considerations for their practical application.

Synthesis

The synthesis of these compounds typically involves electrophilic aromatic substitution, specifically nitration. However, the starting materials and specific conditions vary, leading to different yields and isomer distributions.

Logical Workflow for Comparative Synthesis:

Caption: Comparative synthetic pathways for the target nitro-aromatic compounds.

Comparative Synthesis Data:

CompoundStarting MaterialTypical ReagentsReported YieldReference
This compound 4-Nitrobenzoyl chloride, EthylamineTriethylamine, DichloromethaneNot specified, but generally high-yielding[14]
1,3-Dinitrobenzene NitrobenzeneConc. H2SO4, Fuming HNO373.24% - 90%[3][15]
Nitrotoluene (isomer mix) TolueneConc. H2SO4, Conc. HNO3~96% (total isomers)[4]

Causality Behind Experimental Choices:

  • This compound Synthesis: The use of 4-nitrobenzoyl chloride and ethylamine in the presence of a base like triethylamine is a standard Schotten-Baumann reaction for amide bond formation. The acyl chloride is highly reactive towards nucleophilic attack by the amine.

  • Dinitrobenzene Synthesis: The nitration of nitrobenzene requires harsh conditions (fuming nitric acid and concentrated sulfuric acid) because the existing nitro group is strongly deactivating, making the aromatic ring less susceptible to further electrophilic attack.[15]

  • Nitrotoluene Synthesis: The nitration of toluene is a more facile reaction due to the activating methyl group. The reaction conditions can be controlled to influence the isomer distribution, with the ortho and para isomers being the major products due to the directing effect of the methyl group.[1]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group(s) activate the aromatic ring towards nucleophilic attack, a key reaction for further functionalization.

Reactivity Principles:

  • Activation: The reactivity in SNAr reactions is highly dependent on the position and number of nitro groups. The nitro group must be ortho or para to the leaving group to effectively stabilize the negatively charged Meisenheimer intermediate through resonance.[6][16]

  • Leaving Group Ability: In SNAr, the bond to the leaving group is broken in a fast step after the rate-determining nucleophilic attack. Therefore, the electronegativity of the leaving group is more important than its bond strength, with F > Cl > Br > I.[17]

Comparative Reactivity:

  • This compound: The nitro group is para to the amide group. While the amide itself is not a typical leaving group in SNAr, the nitro group significantly activates the ring for potential nucleophilic attack at other positions.

  • 1,3-Dinitrobenzene: The nitro groups are meta to each other. This positioning does not allow for resonance stabilization of a Meisenheimer complex formed by the attack of a nucleophile at a position occupied by a hydrogen atom. Therefore, 1,3-dinitrobenzene is less reactive in SNAr reactions compared to its 1,2- and 1,4-isomers.[18]

  • Nitrotoluene: The single nitro group activates the ortho and para positions to nucleophilic attack, assuming a suitable leaving group is present at those positions. p-Nitrotoluene derivatives with a leaving group at the 1-position would be more reactive than m-nitrotoluene derivatives.[16]

Biological Activity: A Cytotoxicity Perspective

Nitro-aromatic compounds are known to exhibit a range of biological activities, but their potential toxicity is a significant concern for drug development professionals.[19] A common method to assess this is through cytotoxicity assays, which measure the concentration of a compound required to inhibit cell growth by 50% (IC50).

Workflow for Comparative Cytotoxicity Assessment:

start Prepare Stock Solutions of Test Compounds treatment Treat Cells with Serial Dilutions of Compounds start->treatment cell_culture Seed Cancer Cell Lines (e.g., HeLa, MCF-7) cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, Calcein-AM) incubation->assay data_analysis Measure Absorbance/Fluorescence and Calculate IC50 Values assay->data_analysis comparison Compare IC50 Values data_analysis->comparison

Caption: A generalized workflow for the comparative in vitro cytotoxicity testing of nitro-aromatic compounds.

Based on these principles, it is plausible that dinitrobenzene would exhibit higher cytotoxicity than the mononitro compounds, nitrotoluene and this compound. The presence of the amide group in this compound could further modulate its biological activity and cellular uptake compared to the simpler nitrotoluene.

Experimental Protocols

To facilitate your own comparative studies, we provide detailed, step-by-step methodologies for key experiments.

Protocol for the Synthesis of m-Dinitrobenzene from Nitrobenzene

Materials:

  • Nitrobenzene

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Beaker

  • Measuring cylinders

Procedure:

  • In a 250 mL round-bottom flask, carefully add 21 mL of concentrated sulfuric acid and 15 mL of fuming nitric acid. Add a few porcelain pieces to ensure smooth boiling.

  • Attach a reflux condenser to the flask and place the setup in a fume hood.

  • Slowly add 12.5 mL of nitrobenzene in small portions (approximately 3 mL at a time). After each addition, swirl the flask to ensure thorough mixing.

  • Once all the nitrobenzene has been added, heat the mixture in a water bath at 100°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker containing approximately 200 mL of cold water while stirring continuously. A yellow solid of m-dinitrobenzene will precipitate.

  • Filter the precipitate using a Buchner funnel and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure m-dinitrobenzene.

  • Dry the crystals and determine the melting point and yield. A typical yield is around 73%.[15]

Protocol for the Separation of Nitrotoluene Isomers by High-Performance Liquid Chromatography (HPLC)

Materials and Equipment:

  • Mixture of nitrotoluene isomers

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Tetrahydrofuran (THF, HPLC grade)

  • β-cyclodextrin

  • HPLC system with a UV detector

  • Kromasil C18 column (200 mm x 4.6 mm i.d.)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, water, and THF in a ratio of 55:44:1 (v/v/v). Add β-cyclodextrin to a final concentration of 0.02 mol/L.

  • Sample Preparation: Dissolve the nitrotoluene isomer mixture in methanol to a suitable concentration.

  • HPLC Conditions:

    • Column: Kromasil C18 (200 mm x 4.6 mm i.d.)

    • Mobile Phase: As prepared above.

    • Flow Rate: 2.0 mL/min for the first 4 minutes, then increase to 2.6 mL/min for the next 6 minutes.

    • Detection: UV at 254 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the sample and record the chromatogram. The isomers will be completely separated in under 10 minutes.[21]

Protocol for Determining the Half-Maximal Inhibitory Concentration (IC50) using a Calcein-AM Assay

Materials and Equipment:

  • HeLa or Hep G2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, dinitrobenzene, nitrotoluene) dissolved in DMSO

  • Calcein-AM

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be less than 0.5%. Add the diluted compounds to the wells and incubate for 48 hours. Include a vehicle control (DMSO only) and a positive control for cell death.

  • Calcein-AM Staining: Remove the medium and wash the cells with PBS. Add 100 µL of Calcein-AM solution (typically 1-2 µM in PBS) to each well and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[22]

Conclusion

This guide has provided a detailed head-to-head comparison of this compound with dinitrobenzene and nitrotoluene, focusing on their physicochemical properties, synthesis, reactivity, and potential biological activity. While sharing the common feature of a nitro-aromatic core, these compounds exhibit distinct characteristics that govern their utility in research and development.

This compound, with its amide functionality, presents a unique profile that may offer advantages in terms of solubility and biological interactions. Dinitrobenzene, with its two deactivating nitro groups, is a key precursor for certain industrial applications but requires more forcing synthetic conditions. The nitrotoluene isomers, activated by the methyl group, are readily synthesized and serve as versatile building blocks for a wide range of derivatives.

The provided experimental protocols offer a starting point for your own comparative investigations, enabling you to generate the specific data required for your research objectives. As with all chemical research, a thorough understanding of the underlying principles of reactivity and safety is paramount to successful and innovative science.

References

  • PrepChem. (n.d.). Preparation of m-dinitrobenzene. [Link]

  • Scribd. (n.d.). Synthesis of m-Dinitrobenzene from Nitrobenzene. [Link]

  • ChemBlink. (n.d.). m-Dinitrobenzene. [Link]

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A Strategic Guide to Selectivity Profiling: Using N-ethyl-4-nitrobenzamide as a Novel Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the journey from a promising hit compound to a clinical candidate is paved with rigorous scientific evaluation. A critical milestone in this process is the comprehensive assessment of a compound's selectivity.[1][2][3] High selectivity for the intended biological target is paramount, as it often correlates with a wider therapeutic window and a lower incidence of adverse effects stemming from off-target interactions.[1][4][5]

This guide provides a strategic framework for evaluating the selectivity of a novel chemical entity, using the uncharacterized compound N-ethyl-4-nitrobenzamide as a hypothetical case study. While this specific molecule has limited documented biological activity, its nitrobenzamide scaffold is found in compounds targeting various enzyme families, including poly(ADP-ribose) polymerases (PARPs).[6][7][8][9][10] We will therefore proceed with the hypothetical premise that this compound has been identified as a potential inhibitor of PARP1 , a key enzyme in DNA damage repair.[6][7]

This guide will detail the essential experimental workflows and data interpretation strategies required to build a robust selectivity profile, providing the in-depth technical insights necessary for informed decision-making in a drug discovery program.

The Rationale for Selectivity Profiling

The ultimate goal of selectivity profiling is to understand the interaction landscape of a compound across the proteome.[3] A compound that potently inhibits its intended target but also interacts with numerous other proteins (i.e., is non-selective or promiscuous) is likely to cause unintended biological consequences.[11] Therefore, a rigorous selectivity assessment early in the discovery process is a crucial risk-mitigation strategy.[12][13]

The process begins with a primary target and then expands to include a carefully chosen panel of "off-targets." This panel should ideally include:

  • Related Family Members: Proteins with high structural or sequence homology to the primary target (e.g., other PARP family members like PARP2, PARP3).

  • Known "Anti-Targets": Proteins frequently implicated in adverse drug reactions, such as the hERG potassium channel, cytochrome P450 enzymes, and a broad panel of kinases.

  • Computationally Predicted Targets: In silico methods can predict potential interactions based on structural similarity between the compound and known ligands for various proteins.[14][[“]]

In Vitro Biochemical Assays: The First Tier of Evaluation

Biochemical assays using purified enzymes are the foundational step for quantifying a compound's potency and selectivity. These assays provide a direct measure of the interaction between the compound and the protein in a controlled, cell-free environment.

Experimental Protocol: In Vitro Kinase/PARP Inhibition Assay (Radiometric)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound.[16][17][18][19][20]

Objective: To quantify the potency of this compound against PARP1 and a panel of other enzymes.

Materials:

  • Recombinant human PARP1 enzyme.

  • Histone H1 (substrate).

  • ³²P-labeled NAD+ (co-substrate).

  • This compound and competitor compounds, serially diluted in DMSO.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Phosphoric acid.

  • Filter paper.

  • Scintillation fluid and counter.

Step-by-Step Methodology:

  • Prepare Assay Plate: Add assay buffer to all wells of a 96-well plate.

  • Compound Addition: Add serially diluted compounds (e.g., from 100 µM to 1 nM final concentration) to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Add purified PARP1 enzyme to all wells except the "no enzyme" control. Incubate for 10-15 minutes at room temperature to allow compound-enzyme binding.

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of the substrate (Histone H1) and the radiolabeled co-substrate (³²P-NAD+). Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding phosphoric acid.

  • Capture Substrate: Spot the reaction mixture onto filter paper. The phosphorylated histone substrate will bind to the paper, while the unincorporated ³²P-NAD+ will not.

  • Wash: Wash the filter paper multiple times with phosphoric acid to remove any unbound ³²P-NAD+.

  • Quantify: Place the filter paper in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical Selectivity Data

The IC50 values obtained from biochemical assays should be compiled into a clear, comparative table. A Selectivity Score (S-score) can be calculated to quantify selectivity, often as the number of inhibited off-targets at a specific concentration threshold (e.g., S(1µM)).[21]

TargetThis compound IC50 (nM)Competitor A IC50 (nM)Competitor B (Olaparib) IC50 (nM)
PARP1 50 25 5
PARP23501501
PARP3>10,0005,000400
TNKS1>10,000>10,0001500
TNKS2>10,000>10,000800
CDK28,5009,200>10,000
hERG>10,000>10,000>10,000
CYP3A49,800>10,000>10,000
S-Score (1µM) 2/8 2/8 5/8

This table presents hypothetical data for illustrative purposes.

Cellular Target Engagement: Confirming Intracellular Activity

While biochemical assays are essential, they do not reflect the complex environment inside a living cell. Factors like cell permeability, efflux pumps, and intracellular compound metabolism can significantly alter a compound's efficacy. Cellular target engagement assays are therefore a critical second tier of evaluation.[22][23]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying that a compound binds to its intended target in a physiological context.[22][23][24][25][26] The principle is based on ligand-induced thermal stabilization: a protein bound to a compound will be more resistant to heat-induced denaturation and aggregation.[22][24][25]

CETSA® Experimental Workflow
NanoBRET™ Target Engagement Assay

Another advanced technique is the NanoBRET™ assay, which measures compound binding in live cells in real-time.[27][28][29][30] This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same target.[30] A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[27][29][30]

Experimental Protocol: NanoBRET™ Target Engagement Assay

Objective: To quantify the intracellular affinity of this compound for PARP1.

Materials:

  • HEK293 cells.

  • Plasmid encoding PARP1-NanoLuc® fusion protein.[31]

  • NanoBRET™ tracer for PARP1.

  • FuGENE® HD Transfection Reagent.[31]

  • Opti-MEM® I Reduced Serum Medium.[31]

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.[28][31]

  • White, 96-well assay plates.[31]

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with the PARP1-NanoLuc® fusion vector using a suitable transfection reagent. Culture for 18-24 hours to allow for protein expression.[28]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Plate the cells into the white assay plates.

  • Compound Addition: Add serially diluted this compound to the wells.

  • Tracer Addition: Add the fluorescent tracer at a pre-determined concentration (typically near its EC50 value).[29]

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding competition to reach equilibrium.[28]

  • Substrate Addition: Add the Nano-Glo® Substrate along with the extracellular inhibitor.

  • Read Plate: Measure the luminescence at two wavelengths (donor emission ~450 nm, acceptor emission ~610 nm) using a plate reader equipped for BRET measurements.[28]

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the intracellular IC50.

In Silico Profiling: Predicting Off-Target Liabilities

Computational methods serve as a valuable complementary tool for predicting potential off-target interactions.[14][[“]] Techniques like molecular docking can screen a compound against a large library of protein structures. This can help prioritize which experimental off-target assays to run and can provide mechanistic hypotheses for observed off-target effects.[10]

In Silico Off-Target Prediction Workflow

Conclusion and Strategic Outlook

The evaluation of a compound's selectivity is a multi-faceted process that requires the integration of biochemical, cellular, and computational data. For a hypothetical compound like this compound, this systematic approach allows researchers to build a comprehensive profile of its biological interactions.

The hypothetical data presented herein suggests that while this compound is a moderately potent PARP1 inhibitor, its superior selectivity over PARP2 compared to Competitor B (Olaparib) might warrant further investigation. The subsequent steps in a drug discovery campaign would involve leveraging this selectivity data to guide structure-activity relationship (SAR) studies, with the goal of further optimizing potency on PARP1 while maintaining or improving the clean off-target profile. This iterative process of design, synthesis, and comprehensive selectivity testing is the hallmark of modern, rational drug design.[2][3]

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Roy, D., et al. (2021). CRISPR/Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. ResearchGate. [Link]

  • Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]

  • Grokipedia. (2026). Cellular thermal shift assay. [Link]

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  • Fiveable. Selectivity Definition - Intro to Pharmacology Key Term. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

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  • Sgorbissa, A., et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI. [Link]

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  • Identifying novel naturally-occurring chemical scaffolds as potential inhibitors of Poly(ADP-ribose) polymerase (PARP). ResearchGate. [Link]

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  • Gama, N., et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health. [Link]

  • Discovery of a Novel [6–6–5–5–6] Pentacyclic Tetrahydrocyclopentaphthalazinone as a Promising PARP Inhibitor Scaffold. (2025). ACS Publications. [Link]

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  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. National Institutes of Health. [Link]

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Safety Operating Guide

A Guide to the Safe Handling and Disposal of N-ethyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of N-ethyl-4-nitrobenzamide (CAS: 4228-84-0). As specific toxicological data for this compound is not extensively documented, these recommendations are grounded in established best practices for handling structurally related aromatic nitro-compounds and amides. The core principle is to minimize exposure through a combination of engineering controls, personal protective equipment, and rigorous operational discipline.

Hazard Assessment and Risk Mitigation

This compound is a solid organic compound containing an aromatic nitro group and an amide linkage. While specific data is limited, the chemistry of these functional groups points to several potential hazards that must be managed.

  • Dermal and Eye Irritation: Amides and nitro-aromatic compounds can act as skin, eye, and respiratory tract irritants. Prolonged contact should be avoided.

  • Potential for Absorption and Systemic Effects: Nitro-aromatic compounds, as a class, are known for their potential to be absorbed through the skin and can, in some cases, lead to systemic effects such as methemoglobinemia. Therefore, preventing dermal contact is a primary safety objective.

  • Inhalation Risk: As a solid, the compound may exist as a fine powder that can be inhaled during handling, such as weighing or transferring. Inhalation is a primary route of exposure that must be controlled.

Given these potential risks, a multi-layered approach to safety is required, beginning with the appropriate selection of Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements
PPE CategorySpecificationRationale for Use
Hand Protection Nitrile gloves (minimum 4 mil thickness)Prevents direct skin contact and absorption. Double-gloving is recommended during transfers of neat material.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from airborne particulates and accidental splashes. Goggles are required when handling solutions.
Body Protection Flame-resistant laboratory coatProtects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Not typically required if handled within a certified chemical fume hood.A fume hood provides primary respiratory protection by containing powders and vapors at the source.

Operational Workflow: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every stage of the chemical's lifecycle in the laboratory. This process minimizes the risk of exposure and environmental release.

cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Decontamination & Disposal a Verify Fume Hood Certification b Don Required PPE (Table 1) a->b c Weigh Solid Compound in Fume Hood b->c d Prepare Solution in Fume Hood c->d e Conduct Experiment in Designated Area d->e Transfer to Reaction Vessel f Keep Containers Closed When Not in Use e->f g Decontaminate Glassware with Appropriate Solvent f->g h Segregate Waste Streams (Solid vs. Liquid) g->h i Label Waste Container: 'Non-halogenated Organic Waste' h->i j Store Waste in Satellite Accumulation Area i->j

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling the solid compound and preparing solutions.

  • Engineering Control Verification: Before starting any work, verify that the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.

  • Assemble PPE: Don all required PPE as specified in Table 1. For weighing and transferring the neat solid, consider double-gloving.

  • Weighing and Transfer:

    • Perform all weighing operations on a tared weigh paper or in a disposable container within the chemical fume hood.

    • Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.

    • Close the primary container immediately after extracting the required amount.

  • Solution Preparation:

    • Add the weighed solid to the solvent in a flask or beaker inside the fume hood.

    • If sonication or heating is required to dissolve the solid, ensure the vessel is appropriately covered to prevent aerosolization or vapor release.

  • Post-Handling:

    • Carefully fold the used weigh paper and dispose of it as solid chemical waste.

    • Wipe down the spatula and any surfaces within the fume hood with a solvent-dampened towel to remove any residual powder. Dispose of the towel as solid waste.

    • Remove outer gloves (if double-gloved) before exiting the fume hood area. Remove all PPE before leaving the laboratory.

Emergency Response and Decontamination

Accidents can happen despite careful planning. Immediate and correct response is critical to mitigating harm.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation start Exposure Event s1 Remove Contaminated Clothing Immediately start->s1 Skin e1 Immediately Flush Eyes at Eyewash Station start->e1 Eye i1 Move Person to Fresh Air Immediately start->i1 Inhalation s2 Flush Skin with Copious Water for 15 min s1->s2 s3 Wash with Mild Soap and Water s2->s3 s4 Seek Medical Attention if Irritation Persists s3->s4 e2 Continue Flushing for At Least 15 Minutes e1->e2 e3 Hold Eyelids Open During Flushing e2->e3 e4 Seek Immediate Medical Attention e3->e4 i2 Seek Medical Attention i1->i2

Caption: Emergency Response Decision Tree for Accidental Exposure.

Spill Management

In the event of a small spill (<5g) within a chemical fume hood:

  • Alert Colleagues: Inform others in the immediate area.

  • Containment: If a solution, use a universal chemical absorbent pad or sand to absorb the liquid.

  • Cleanup: For a solid, gently cover with a dampened paper towel to avoid raising dust. Carefully wipe the area, working from the outside in. For an absorbed liquid, use tongs to place the absorbent material into a sealed waste bag.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Disposal: Place all cleanup materials into a sealed, labeled hazardous waste container.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are paramount for laboratory safety and environmental compliance.

  • Solid Waste: All contaminated solids, including gloves, weigh paper, absorbent pads, and towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses used for decontamination should be collected in a separate, compatible hazardous waste container.

  • Labeling: All waste containers must be labeled with the full chemical name: "Hazardous Waste: this compound" and the primary solvent if applicable (e.g., "in Ethanol"). Do not use abbreviations.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by EHS personnel.

By adhering to these rigorous safety protocols, researchers can effectively manage the risks associated with handling this compound, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • OSHA. Occupational Safety and Health Administration: Hazardous and Toxic Substances. [Link]

  • University of California, Los Angeles. UCLA Chemistry and Biochemistry: General Chemical Safety. [Link]

  • PubChem. National Center for Biotechnology Information: this compound. [Link]

  • American Chemical Society. ACS Style Quick Guide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.